molecular formula C20H29ClN2O6 B1521680 Boc-N-Me-Lys(2-Cl-Z)-OH CAS No. 151012-17-8

Boc-N-Me-Lys(2-Cl-Z)-OH

Cat. No.: B1521680
CAS No.: 151012-17-8
M. Wt: 428.9 g/mol
InChI Key: YAHFXKKTXOVPLR-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-Lys(2-Cl-Z)-OH is a useful research compound. Its molecular formula is C20H29ClN2O6 and its molecular weight is 428.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-N-Me-Lys(2-Cl-Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-N-Me-Lys(2-Cl-Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O6/c1-20(2,3)29-19(27)23(4)16(17(24)25)11-7-8-12-22-18(26)28-13-14-9-5-6-10-15(14)21/h5-6,9-10,16H,7-8,11-13H2,1-4H3,(H,22,26)(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHFXKKTXOVPLR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Nα-Boc-Nα-methyl-L-lysine(Nε-2-chlorobenzyloxycarbonyl), commonly known as Boc-N-Me-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the N-methylated, protected amino acid derivative, Boc-N-Me-Lys(2-Cl-Z)-OH. As a specialized building block in peptide synthesis, its unique structural features offer significant advantages in the development of therapeutic peptides and other peptidomimetics. This document will delve into its chemical structure, molecular properties, the rationale behind its synthesis, and its strategic application in modern drug discovery.

Chemical Identity and Molecular Characteristics

Boc-N-Me-Lys(2-Cl-Z)-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by both a tert-butyloxycarbonyl (Boc) group and a methyl (Me) group, and the epsilon-amino group of the side chain is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.

Chemical Structure

The structure of Boc-N-Me-Lys(2-Cl-Z)-OH is fundamental to its function in peptide chemistry. The N-methylation of the alpha-amino group introduces significant steric hindrance and removes a hydrogen bond donor, which has profound effects on the conformational properties of the resulting peptide.

G start Commercially available Lysine derivative step1 Nε-protection with 2-Cl-Z-Cl or equivalent start->step1 step2 Nα-Boc protection step1->step2 step3 Nα-methylation (e.g., using formaldehyde and a reducing agent) step2->step3 final_product Boc-N-Me-Lys(2-Cl-Z)-OH step3->final_product

Figure 2: Conceptual synthetic workflow for Boc-N-Me-Lys(2-Cl-Z)-OH.

A common approach for N-methylation of amino acids involves reductive amination. For instance, a method could involve the reaction of the Nα-Boc protected lysine derivative with formaldehyde to form a Schiff base, which is then reduced in situ to the N-methyl amine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-N-Me-Lys(2-Cl-Z)-OH is primarily designed for use in Boc-chemistry based solid-phase peptide synthesis (SPPS). The workflow for incorporating this amino acid into a growing peptide chain is outlined below.

Experimental Protocol: Incorporation into a Peptide Sequence
  • Resin Preparation : Start with a suitable resin for Boc-SPPS, with the first amino acid already attached.

  • Deprotection : Remove the Nα-Boc group from the resin-bound amino acid using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization : Neutralize the resulting ammonium salt with a base, typically diisopropylethylamine (DIPEA) in DCM or DMF.

  • Coupling :

    • Activate the carboxyl group of Boc-N-Me-Lys(2-Cl-Z)-OH using a suitable coupling reagent (e.g., HBTU, HATU) in the presence of a base like DIPEA.

    • Add the activated amino acid to the deprotected, neutralized resin.

    • Allow the coupling reaction to proceed for a sufficient time (coupling of N-methylated amino acids can be slower and may require longer reaction times or double coupling).

  • Capping (Optional) : To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

  • Repeat : Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (including the 2-Cl-Z group) using a strong acid cocktail, typically containing hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The Boc group on the N-terminus is also removed during this step.

  • Purification and Analysis : Purify the crude peptide, usually by reverse-phase high-performance liquid chromatography (RP-HPLC), and verify its identity and purity by mass spectrometry and analytical HPLC.

G cluster_coupling Coupling Step start Resin-bound peptide with free N-terminus step1 Activation of Boc-N-Me-Lys(2-Cl-Z)-OH with coupling reagents step2 Coupling of the activated amino acid to the resin-bound peptide start->step2 step3 Washing of the resin step2->step3 step4 Nα-Boc deprotection with TFA step3->step4 step5 Washing and neutralization step4->step5 end_cycle Ready for the next coupling cycle step5->end_cycle

Figure 3: Workflow for the incorporation of Boc-N-Me-Lys(2-Cl-Z)-OH in Boc-SPPS.

Conclusion

Boc-N-Me-Lys(2-Cl-Z)-OH is a highly valuable, albeit specialized, reagent for the synthesis of peptides with enhanced therapeutic properties. Its N-methylated backbone offers protection against enzymatic degradation and can improve cell permeability, while the orthogonal protecting groups allow for its seamless integration into established Boc-SPPS protocols. For researchers and drug developers in the field of peptide therapeutics, a thorough understanding of the strategic application of such modified amino acids is crucial for the design of next-generation peptide-based drugs.

References

  • Spengler, J., & Bitan, G. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 20(10), 1085-1098. Available from: [Link]

  • Sagan, S., Karoyan, P., & Chassaing, G. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 4(5), 509-526. Available from: [Link]

  • LifeTein. Should My Peptide Be Methylated?. (2025, September 25). Available from: [Link]

  • Aapptec. N-Methyl Amino Acids. Available from: [Link]

An In-depth Technical Guide to the Properties of N-alpha-methylated Lysine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of N-alpha-Methylation in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent susceptibility to proteolytic degradation and limited cell permeability have historically constrained their therapeutic potential. N-alpha-methylation, the substitution of the amide proton with a methyl group at the α-nitrogen of an amino acid residue, has emerged as a powerful strategy to overcome these limitations.[1][2] This modification imparts significant changes to the physicochemical properties of a peptide, including enhanced metabolic stability, improved membrane permeability, and conformational rigidity.[2][3]

This guide provides a comprehensive exploration of the properties of N-alpha-methylated lysine derivatives in peptide synthesis. We will delve into the synthetic strategies for incorporating these modified residues, their profound impact on peptide structure and function, and the analytical techniques required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of N-alpha-methylation in their peptide-based therapeutic programs.

Core Principles: The "Why" Behind N-alpha-Methylation

The decision to introduce an N-alpha-methylated lysine derivative into a peptide sequence is driven by a desire to modulate its biological and pharmacological properties. The substitution of a hydrogen bond donor (the N-H group) with a non-polar methyl group has several key consequences:

  • Enhanced Proteolytic Stability: The presence of the N-methyl group sterically hinders the approach of proteolytic enzymes, effectively shielding the adjacent peptide bond from cleavage.[4][5] This increased resistance to enzymatic degradation translates to a longer in vivo half-life.

  • Increased Lipophilicity and Membrane Permeability: By removing a hydrogen bond donor, N-alpha-methylation reduces the overall polarity of the peptide, thereby increasing its lipophilicity.[3] This is a critical factor for improving passive diffusion across cellular membranes, a key hurdle for many peptide drugs.

  • Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, influencing the local conformation.[3] This can be strategically employed to stabilize bioactive conformations, potentially leading to enhanced receptor binding affinity and specificity.

It is crucial to recognize that the effects of N-alpha-methylation are highly context-dependent, relying on the specific residue being modified and its position within the peptide sequence.[3]

Synthetic Strategies: Incorporating N-alpha-methylated Lysine

The synthesis of peptides containing N-alpha-methylated lysine residues can be approached through two primary strategies: the use of pre-synthesized N-alpha-methylated lysine building blocks or on-resin N-methylation of a lysine residue within a pre-assembled peptide sequence.

Building Block Approach: The Power of Orthogonal Protection

The most common and versatile method for incorporating N-alpha-methylated lysine is through the use of Fmoc-protected building blocks in solid-phase peptide synthesis (SPPS). A key derivative for this purpose is Fmoc-N-Me-Lys(Boc)-OH .[] This building block features:

  • Nα-Fmoc protection: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group and is readily removed under basic conditions (e.g., piperidine in DMF), allowing for sequential peptide chain elongation.[7]

  • Nε-Boc protection: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection for the epsilon-amino group of the lysine side chain.[8] This group is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions (e.g., trifluoroacetic acid), typically during the final cleavage of the peptide from the resin.[8][9]

  • Nα-Methylation: The methyl group is pre-installed on the alpha-nitrogen, ensuring its precise placement within the peptide sequence.[]

The use of such orthogonally protected building blocks provides precise control over the location of the N-alpha-methylation.[10]

Diagram: Orthogonal Protection of Fmoc-N-Me-Lys(Boc)-OH

G cluster_alpha α-Amino Group cluster_epsilon ε-Amino Group Fmoc_N_Me_Lys_Boc Fmoc-N-Me-Lys(Boc)-OH Fmoc Fmoc Group Fmoc_N_Me_Lys_Boc->Fmoc Nα-Protection Methyl Methyl Group Fmoc_N_Me_Lys_Boc->Methyl Nα-Modification Boc Boc Group Fmoc_N_Me_Lys_Boc->Boc Nε-Protection

Caption: Orthogonal protection scheme of Fmoc-N-Me-Lys(Boc)-OH.

On-Resin N-Methylation: A Post-Synthetic Modification Strategy

An alternative approach is the N-methylation of a lysine residue after it has been incorporated into the peptide chain on the solid support.[1][11] This method offers flexibility but requires careful optimization to ensure selectivity and avoid side reactions.

A common on-resin N-methylation protocol involves the following steps:

  • Selective Deprotection: The peptide is synthesized using a lysine derivative with a highly acid-labile side-chain protecting group, such as the 4-methyltrityl (Mtt) group (Fmoc-Lys(Mtt)-OH).[12][13] The Mtt group can be selectively removed on-resin using dilute trifluoroacetic acid (TFA) in dichloromethane (DCM) without affecting other acid-labile protecting groups like Boc.[13][14]

  • Sulfonamide Formation: The newly deprotected ε-amino group is then reacted with an o-nitrobenzenesulfonyl (o-NBS) chloride to form a sulfonamide. This serves to protect the ε-amino group while activating the α-amino group for the subsequent methylation step.[15]

  • N-Methylation: The peptide-resin is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][15]

  • Sulfonamide Removal: The o-NBS protecting group is removed to regenerate the free ε-amino group.[15]

Diagram: On-Resin N-alpha-Methylation Workflow

G Start Resin-Bound Peptide with Lys(Mtt) Deprotection Selective Mtt Deprotection (1% TFA in DCM) Start->Deprotection Sulfonamide Sulfonamide Formation (o-NBS-Cl) Deprotection->Sulfonamide Methylation N-Methylation (CH₃I, Base) Sulfonamide->Methylation Sulfonamide_Removal Sulfonamide Removal Methylation->Sulfonamide_Removal End Resin-Bound Nα-Methylated Peptide Sulfonamide_Removal->End

Caption: General workflow for on-resin N-alpha-methylation of a lysine residue.

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of Fmoc-N-Me-Lys(Boc)-OH

A concise preparation of Fmoc-N-Me-Lys(Boc)-OH can be achieved through a multi-step solution-phase synthesis.[16]

  • Reductive Benzylation and Methylation: Start with Fmoc-Lys-OH. Perform consecutive reductive benzylation and reductive methylation in a one-pot reaction.[16]

  • Debenzylation and Boc Protection: Follow with debenzylation via catalytic hydrogenolysis and subsequent Boc protection of the ε-amino group in another one-pot reaction to yield the final product.[16]

Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-N-Me-Lys(Boc)-OH

The incorporation of Fmoc-N-Me-Lys(Boc)-OH into a peptide sequence during SPPS presents a synthetic challenge due to the steric hindrance of the N-methyl group, which can lead to slower coupling kinetics.[3][17]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.

  • Coupling of Fmoc-N-Me-Lys(Boc)-OH:

    • Dissolve Fmoc-N-Me-Lys(Boc)-OH (3 equivalents) and a coupling reagent such as HATU (2.9 equivalents) in DMF.

    • Add a base, for instance, N,N-diisopropylethylamine (DIEA) (6 equivalents).

    • Add the activation mixture to the resin and couple for an extended period (e.g., 2-4 hours) or at an elevated temperature to ensure complete reaction.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Continue with subsequent Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.

Protocol 3: On-Resin Selective Deprotection of the Mtt Group

The selective removal of the Mtt group from a lysine side chain is a critical step for on-resin modifications.[12]

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Deprotection Cocktail: Treat the resin with a solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM.[12][18] The TIS acts as a scavenger to capture the released Mtt cation.

  • Reaction Time: Gently agitate the mixture for 30 minutes. Repeat the treatment until a colorimetric test (e.g., addition of a drop of the filtrate to TFA, no yellow/orange color indicates completion) shows complete removal of the Mtt group.[12]

  • Washing and Neutralization: Wash the resin thoroughly with DCM, followed by a neutralization step with a solution of 10% DIEA in DMF, and finally wash with DMF.

Table 1: Comparison of Mtt Deprotection Protocols

ProtocolReagentsTypical Reaction TimeAdvantagesDisadvantages
Standard TFA/DCM 1-2% TFA, 1-5% TIS in DCM30 min to 2 hours (repeated)Well-established and effective for many sequences.[12]Can lead to premature cleavage of other acid-labile groups.[12]
HFIP-Based Cocktail DCM/HFIP/TFE/TES1-2 hoursMilder conditions, reducing side reactions.[12]May require optimization for different sequences.[12]

Impact on Peptide Properties: A Deeper Dive

The introduction of an N-alpha-methylated lysine can have profound and sometimes unpredictable effects on the biological activity of a peptide.

  • Protein-Protein and Protein-DNA Interactions: N-alpha-methylation can alter the charge distribution and hydrophobicity of a peptide, thereby influencing its interactions with other biomolecules.[19] For instance, N-alpha-trimethylation of certain proteins has been shown to increase their binding affinity to DNA.[19]

  • Post-Translational Modifications: The methylation state of lysine residues, both at the alpha and epsilon positions, is a critical post-translational modification that regulates a vast array of cellular processes.[20][21] Synthetic peptides containing methylated lysine are invaluable tools for studying these processes.[22][23]

  • Cellular Uptake: The increased lipophilicity imparted by N-alpha-methylation can enhance the ability of a peptide to cross cell membranes, a crucial attribute for intracellular drug targets.[1]

Analytical Characterization: Ensuring Quality and Purity

The successful synthesis and purification of peptides containing N-alpha-methylated lysine derivatives require rigorous analytical characterization.

  • Mass Spectrometry (MS): This is the primary tool for confirming the correct mass of the synthesized peptide. Each methylation adds 14.02 Da to the mass of the residue.[23] High-resolution mass spectrometry can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the peptide. N-methylated peptides may exhibit altered retention times compared to their non-methylated counterparts due to changes in hydrophobicity. The presence of multiple peaks in the chromatogram could be due to the slow interconversion between cis and trans isomers of the N-methylated peptide bond.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, confirming the site of methylation and providing insights into the conformational changes induced by the modification.

Conclusion: A Versatile Tool for Peptide Drug Discovery

N-alpha-methylated lysine derivatives are a powerful addition to the medicinal chemist's toolbox for optimizing the properties of peptide-based therapeutics. By enhancing metabolic stability, improving cell permeability, and influencing biological interactions, this modification can transform a promising peptide lead into a viable drug candidate. The choice between the building block approach and on-resin methylation will depend on the specific synthetic strategy and the desired outcome. As our understanding of the nuanced effects of N-alpha-methylation continues to grow, so too will its application in the design of next-generation peptide therapeutics.

References

  • A Head-to-Head Comparison of Mtt Deprotection Protocols in Peptide Synthesis - Benchchem. (n.d.).
  • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488–496.
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich. (n.d.).
  • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. PubMed. Retrieved from [Link]

  • Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC. (n.d.). Retrieved from [Link]

  • The deprotection of Lys(Mtt) revisited | Request PDF - ResearchGate. (2026, January 4). Retrieved from [Link]

  • CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents. (n.d.).
  • Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Chi, H., Islam, M. S., Nsiama, T. K., Kato, T., & Nishino, N. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1305–1311.
  • Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Technical Support Information Bulletin 1208. (n.d.). Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents. (n.d.).
  • Solid-phase synthesis and characterization of N-methyl-rich peptides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Minimal Protection Strategies for SPPS - DriveHQ. (n.d.). Retrieved from [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC. (n.d.). Retrieved from [Link]

  • Characterizations of Protein Arginine Deiminase 1 as a Substrate of NTMT1: Implications of Nα-Methylation in Protein Stability and Interaction | Journal of Proteome Research - ACS Publications. (2024, September 17). Retrieved from [Link]

  • Nα‐Methylation of arginine: Implications for cell‐penetrating peptides - Raines Lab. (2022, December 5). Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis | AAPPTec. (n.d.). Retrieved from [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase | UC Davis. (n.d.). Retrieved from [Link]

  • Protocol for reductive dimethylation of surface-exposed lysine residues Ref. (n.d.). Retrieved from [Link]

  • Cilibrizzi, A., et al. (2014). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 21(33), 3795-3816.
  • The functional diversity of protein lysine methylation | Molecular Systems Biology. (2014, April 8). Retrieved from [Link]

  • Should My Peptide Be Methylated? - LifeTein. (2025, September 25). Retrieved from [Link]

  • Fonzi, W. A., & Grollman, E. F. (1984). Role of lysine methylation in the activities of elongation factor 1 alpha. Journal of Biological Chemistry, 259(10), 6467-6473.
  • The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA - PMC. (2013, October 17). Retrieved from [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - MDPI. (2025, November 19). Retrieved from [Link]

  • Intriguing Origins of Protein Lysine Methylation: Influencing Cell Function Through Dynamic Methylation - Oxford Academic. (2020, March 17). Retrieved from [Link]

Sources

Navigating Peptide Modification: A Technical Guide to Boc-N-Me-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug design, the strategic modification of amino acid building blocks is paramount to enhancing therapeutic efficacy, metabolic stability, and target specificity. This guide provides an in-depth exploration of a unique and valuable reagent, Boc-N-Me-Lys(2-Cl-Z)-OH , an N-methylated and side-chain protected lysine derivative. While a dedicated CAS number for this compound is not widely cataloged, its significance and availability through specialized chemical suppliers warrant a comprehensive technical overview for researchers at the forefront of peptide science.

The Strategic Advantage of N-Methylation in Peptide Therapeutics

N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, is a subtle modification with profound consequences for peptide structure and function.[1] This seemingly minor alteration imparts several key advantages that are highly sought after in drug development:

  • Enhanced Proteolytic Resistance: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly slowing down enzymatic degradation of the peptide backbone.[2][3] This leads to a longer in-vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.

  • Increased Cell Permeability: By removing the hydrogen bond donor capability of the amide proton, N-methylation can disrupt the formation of intramolecular hydrogen bonds that often lead to peptide aggregation and poor membrane permeability.[][5] This can enhance the oral bioavailability and cellular uptake of peptide-based drugs.

  • Conformational Constraint: The introduction of an N-methyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation.[3] This can lead to increased receptor affinity and selectivity.

  • Modulation of Biological Activity: The cumulative effects of N-methylation can fine-tune the biological activity of a peptide, sometimes converting a receptor agonist into an antagonist or vice versa.[3]

The strategic incorporation of N-methylated amino acids, such as Boc-N-Me-Lys(2-Cl-Z)-OH, offers a powerful tool to overcome some of the inherent limitations of native peptides as therapeutic agents.

Understanding the Protecting Groups: Boc and 2-Cl-Z

The utility of Boc-N-Me-Lys(2-Cl-Z)-OH in peptide synthesis is defined by its orthogonal protecting groups, which allow for the selective and sequential formation of peptide bonds.

  • The Boc (tert-Butyloxycarbonyl) Group: The Boc group protects the α-amino group of the lysine residue. It is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS).[6] The Boc group is highly stable under a variety of conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA).

  • The 2-Cl-Z (2-Chlorobenzyloxycarbonyl) Group: The 2-Cl-Z group protects the ε-amino group of the lysine side chain. This protecting group is favored in Boc-based SPPS due to its enhanced stability to the repetitive TFA treatments required for Boc group removal, compared to the standard Z (benzyloxycarbonyl) group. The 2-Cl-Z group is typically removed during the final cleavage of the peptide from the resin, often using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

The combination of the N-methylated backbone with these specific protecting groups makes Boc-N-Me-Lys(2-Cl-Z)-OH a valuable building block for the synthesis of complex and highly modified peptides.

Commercial Availability

While a specific CAS number for Boc-N-Me-Lys(2-Cl-Z)-OH is not readily found in major chemical databases, it is available from specialized suppliers as a research and development chemical.

SupplierProduct NameAdditional Information
ChemPepBoc-N-Me-Lys(2-Cl-Z)-OHAvailable for research and development purposes.[7]

Note: Researchers should inquire directly with the supplier for lot-specific data, including purity and characterization.

Experimental Protocol: Incorporation of Boc-N-Me-Lys(2-Cl-Z)-OH in Boc-SPPS

The following is a generalized, step-by-step protocol for the incorporation of Boc-N-Me-Lys(2-Cl-Z)-OH into a growing peptide chain using manual or automated Boc-based solid-phase peptide synthesis.

Materials:

  • Boc-protected amino acid-loaded resin

  • Boc-N-Me-Lys(2-Cl-Z)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Kaiser test reagents

  • Cleavage cocktail (e.g., HF/anisole or TFMSA-based)

  • Diethyl ether, cold

Workflow Diagram:

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIPEA in DCM/DMF) deprotection->neutralization coupling Coupling: Boc-N-Me-Lys(2-Cl-Z)-OH + Coupling Reagent + DIPEA neutralization->coupling wash Wash (DCM and DMF) coupling->wash kaiser_test Kaiser Test (Check for completion) wash->kaiser_test kaiser_test->coupling If incomplete cycle Repeat Cycle for Next Amino Acid kaiser_test->cycle If complete cleavage Final Cleavage (e.g., HF/anisole) kaiser_test->cleavage After final AA cycle->deprotection precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (e.g., RP-HPLC) precipitation->purification end End: Purified N-Methylated Peptide purification->end

Caption: Workflow for Boc-SPPS incorporating Boc-N-Me-Lys(2-Cl-Z)-OH.

Step-by-Step Methodology:

  • Resin Swelling: Swell the Boc-amino acid-loaded resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with DMF (2-3 times).

    • Add a solution of 5-10% DIPEA in DMF to the resin and agitate for 5-10 minutes.

    • Drain and wash the resin with DMF (3-5 times).

  • Coupling:

    • In a separate vessel, pre-activate Boc-N-Me-Lys(2-Cl-Z)-OH (e.g., 3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes. Note: Coupling to an N-methylated residue can be slower, so extended coupling times or double coupling may be necessary.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours, or until the reaction is complete as monitored by the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

  • Monitoring:

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the terminal Boc group removed, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a suitable cleavage cocktail (e.g., anhydrous HF with a scavenger like anisole) to cleave the peptide from the resin and remove the 2-Cl-Z side-chain protecting group. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Collect the crude peptide by centrifugation or filtration.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Boc-N-Me-Lys(2-Cl-Z)-OH

For researchers interested in the synthesis of this building block, a general approach involves the N-methylation of a suitably protected lysine derivative. A common method for the N-methylation of Boc-protected amino acids utilizes sodium hydride and methyl iodide in an aprotic solvent like tetrahydrofuran (THF).[8][9] The reaction proceeds via the deprotonation of both the carboxylic acid and the Boc-protected amine, followed by the selective methylation of the nitrogen.

Synthetic Pathway Diagram:

N_Methylation_Synthesis start Boc-Lys(2-Cl-Z)-OH reagents NaH, CH3I in THF start->reagents product Boc-N-Me-Lys(2-Cl-Z)-OH reagents->product

Caption: General synthetic route for N-methylation of Boc-Lys(2-Cl-Z)-OH.

This synthetic approach leverages the chelation of the sodium cation by the carboxylate, which deactivates it towards methylation, allowing for the preferential methylation of the less sterically hindered carbamate nitrogen.[10]

Conclusion

Boc-N-Me-Lys(2-Cl-Z)-OH represents a sophisticated and highly valuable building block for the synthesis of advanced peptide therapeutics. The strategic incorporation of N-methylation offers a proven strategy to enhance the pharmacokinetic properties of peptides, while the Boc and 2-Cl-Z protecting groups provide the necessary orthogonality for efficient solid-phase synthesis. While its commercial availability is limited to specialized suppliers, the potential benefits it offers in drug discovery make it a compelling tool for researchers pushing the boundaries of peptide science.

References

  • BenchChem. (2025). The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • BOC Sciences. (n.d.).
  • Merck. (n.d.). N-Methylated Amino Acids | Reagents, Chemicals and Labware. Sigma-Aldrich.
  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Aapptec.
  • Lokey Lab Protocols. (2017, March 2).
  • Enamine. (n.d.). N-Methyl Amino Acids. Enamine.
  • Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427.
  • ChemPep. (n.d.). Boc-N-Me-Lys(2-Cl-Z)-OH. ChemPep.
  • Chi, H., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305–1311.
  • Wiejak, S., et al. (1999). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical & Pharmaceutical Bulletin, 47(10), 1489-1490.
  • Aurelio, L., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids.
  • MedChemExpress. (n.d.). Boc-Lys(2-Cl-Z)
  • Google Patents. (n.d.). CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.
  • Chem-Impex. (n.d.). Boc-L-Lys(2-Cl-Z)-O-CH2-Ph-CH2-COOH. Chem-Impex.
  • Anaspec. (n.d.). Boc-Lys-OH - 5 g. Anaspec.
  • Peptides International. (n.d.). Boc-D-Lys(2-Cl-Z)-OH [57096-11-4].

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An In-depth Technical Guide to N-Methylation: Enhancing Peptide Stability and Modulating Conformation for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based drugs have emerged as a highly promising class of therapeutics, celebrated for their high selectivity, potency, and lower toxicity compared to small molecules.[1] However, their progression from bench to bedside is frequently hampered by inherent pharmacokinetic limitations, most notably their susceptibility to rapid enzymatic degradation in vivo.[1][2][3][4] This vulnerability to proteolysis results in a short plasma half-life, limiting bioavailability and therapeutic efficacy.[3][4] To unlock the full potential of these molecules, strategic modifications are essential.

Among the various strategies employed to enhance peptide "drug-likeness," N-methylation of the peptide backbone stands out as a powerful and versatile tool.[2] This seemingly subtle modification—the addition of a methyl group to a backbone amide nitrogen—can profoundly alter a peptide's physicochemical properties, leading to significant improvements in metabolic stability, membrane permeability, and conformational control.[1][5][6]

This guide provides a comprehensive technical overview of N-methylation, exploring its mechanistic impact on proteolytic stability and peptide conformation. We will delve into the causality behind its effects and provide field-proven experimental protocols for its implementation and analysis, designed for researchers, scientists, and drug development professionals seeking to harness this technique for next-generation peptide therapeutics.

Part 1: Enhancing Proteolytic Stability through Steric Shielding

The primary and most sought-after benefit of N-methylation is the remarkable increase in resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, recognize and bind to specific sequences, subsequently catalyzing the hydrolysis of the amide backbone. The introduction of an N-methyl group provides a direct and effective defense against this process.

The Underlying Mechanism: Steric Hindrance

The protective effect of N-methylation is rooted in a straightforward principle: steric hindrance. The methyl group, appended to the amide nitrogen, acts as a physical "shield" that blocks the access of proteolytic enzymes to the adjacent peptide bond.[5] This steric bulk disrupts the precise molecular recognition and binding required for the enzyme's catalytic machinery to function, effectively rendering the peptide bond resistant to cleavage.[5] This site-specific modification can dramatically increase a peptide's longevity in biological systems, a critical factor for achieving a sustained therapeutic effect.[5]

A strategic N-methyl scan, where single N-methylated residues are systematically incorporated at different positions, can identify key cleavage sites and generate analogs with substantially enhanced stability.[3][7]

Diagram: Mechanism of Proteolytic Shielding

Proteolytic_Shielding cluster_0 Standard Peptide Backbone cluster_1 N-Methylated Peptide Backbone P1 P1 P1_prime P1' P1->P1_prime Amide Bond (Susceptible) Cleavage Cleavage N_H N-H P1_m P1 P1_prime_m P1' P1_m->P1_prime_m Amide Bond (Protected) Blocked Steric Hindrance N_CH3 N-CH3 Protease Protease Active Site Protease->P1 Binds & Cleaves Protease_blocked Protease Active Site Protease_blocked->P1_m Binding Impeded

Caption: N-methylation sterically hinders protease access to the peptide backbone.

Experimental Protocol: In Vitro Proteolysis Assay

To empirically validate the enhanced stability of an N-methylated peptide, a controlled in vitro proteolysis assay is essential. This protocol provides a self-validating system by directly comparing the degradation rates of the native peptide and its N-methylated analog.

Objective: To quantify and compare the proteolytic stability of a native peptide versus its N-methylated counterpart in the presence of a relevant protease (e.g., trypsin, chymotrypsin, or serum).

Methodology:

  • Preparation of Stock Solutions:

    • Peptides: Prepare 1 mg/mL stock solutions of both the native and N-methylated peptides in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Protease: Prepare a stock solution of the chosen protease (e.g., Trypsin at 1 mg/mL in 1 mM HCl). For assays using serum, prepare 10% or 50% solutions of rat or human serum in buffer.[8]

  • Reaction Setup:

    • Label two sets of microcentrifuge tubes for each peptide (native and N-methylated). One set will be the experimental group (with protease), and the other will be the control group (without protease).

    • In each tube, add the peptide stock solution to achieve a final concentration of 100 µg/mL in a final reaction volume of 100 µL.

    • Equilibrate all tubes to the reaction temperature (typically 37°C) for 5 minutes.

  • Initiation of Reaction:

    • To initiate the reaction, add the protease to the experimental tubes to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). For serum, add the prepared serum solution.

    • To the control tubes, add an equal volume of the protease/serum buffer.

    • Vortex gently to mix and start the timer immediately.

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot from each reaction tube.

    • Immediately quench the enzymatic activity by adding the aliquot to a tube containing 20 µL of a quenching solution (e.g., 10% Trichloroacetic Acid or 1% Trifluoroacetic Acid). This step is critical to stop the degradation at the precise time point.

  • Sample Analysis by RP-HPLC:

    • Centrifuge the quenched samples to pellet precipitated proteins (especially for serum samples).

    • Analyze the supernatant using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

    • Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point (Tx) to the peak area at T0.

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t1/2) for both the native and N-methylated peptides.

Data Presentation: Comparative Proteolytic Stability

The results of the proteolysis assay can be summarized to clearly demonstrate the impact of N-methylation.

Peptide VariantProteaseHalf-Life (t1/2) in minutesFold-Increase in Stability
Native PeptideTrypsin25-
N-Me-PeptideTrypsin> 240> 9.6
Native PeptideHuman Serum (10%)45-
N-Me-PeptideHuman Serum (10%)> 360> 8.0

Part 2: Modulating Peptide Conformation

Beyond enhancing stability, N-methylation imposes significant conformational constraints on the peptide backbone.[5] This has profound implications for a peptide's biological activity, receptor binding affinity, and selectivity.[2][9]

The Underlying Mechanisms: Torsional Constraints and H-Bond Disruption
  • Restricted Torsional Freedom: The addition of the methyl group introduces steric bulk that restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone.[5] This reduces the peptide's overall flexibility, effectively "locking" it into a more defined set of conformations.

  • Elimination of Hydrogen Bond Donor: The amide proton (N-H) is a crucial hydrogen bond donor that stabilizes canonical secondary structures like α-helices and β-sheets.[10] N-methylation replaces this proton with a methyl group, removing its ability to donate a hydrogen bond.[1][5] This disruption can destabilize these structures.

  • Promotion of β-Turns and Cis Amide Bonds: While disrupting some structures, N-methylation can favor others. It has been shown to promote the formation of β-turns.[11] Furthermore, the energy barrier between the trans and cis conformations of the N-methylated amide bond is lower than that of a normal amide bond, often leading to a significant population of the cis isomer, which can drastically alter the peptide's overall shape.[10][11]

This conformational control is a double-edged sword: it can be used to stabilize a peptide in its bioactive conformation, thereby increasing affinity and selectivity, but an ill-placed methyl group can also disrupt critical interactions and reduce or abolish activity.[3][5]

Experimental Protocols for Conformational Analysis

A multi-technique approach is recommended to accurately characterize the conformational changes induced by N-methylation.[12][13]

A. Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure

CD spectroscopy provides a rapid, low-resolution assessment of the overall secondary structure content of a peptide in solution.[12]

Methodology:

  • Sample Preparation: Dissolve the native and N-methylated peptides in a suitable, non-absorbing solvent (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the instrument to scan in the far-UV region (typically 190-260 nm).

  • Data Acquisition: Record the CD spectrum for each peptide. Acquire a baseline spectrum of the solvent alone and subtract it from the peptide spectra.

  • Interpretation:

    • α-helical structures show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.[10]

    • β-sheet structures typically show a negative band around 218 nm.

    • Random coil or disordered structures exhibit a strong negative band near 200 nm.

    • A significant change in the CD spectrum between the native and N-methylated peptide, such as a loss of intensity at 222 nm, indicates a disruption of helical content due to the N-methylation.[10]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution 3D Structure

NMR is the gold standard for determining the detailed three-dimensional structure and dynamics of peptides in solution.[12][13][14][15]

Methodology:

  • Sample Preparation: Dissolve a higher concentration of the peptide (~1-5 mM) in a deuterated solvent (e.g., D₂O or a H₂O/D₂O mixture) with an appropriate buffer.

  • Data Acquisition:

    • 1D ¹H NMR: Provides an initial fingerprint of the peptide. The presence of two distinct sets of signals for residues flanking the N-methylated site can indicate the co-existence of cis and trans isomers.[10]

    • 2D TOCSY (Total Correlation Spectroscopy): Used to assign signals to specific amino acid spin systems.

    • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment. It detects protons that are close in space (< 5 Å), providing the distance constraints needed for structure calculation.[14]

  • Structure Calculation:

    • Use the distance constraints derived from NOESY spectra as input for molecular modeling software (e.g., CYANA, CNS).[14]

    • The software calculates an ensemble of 3D structures that are consistent with the experimental data.

  • Interpretation: Analysis of the final structure ensemble reveals detailed conformational features, such as the presence of specific turns, the orientation of side chains, and the cis/trans isomerization state of the N-methylated amide bond.

Part 3: Synthesis and Characterization Workflow

The successful application of N-methylation hinges on robust synthetic and analytical methods. The incorporation of N-methylated amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents challenges, primarily due to the steric hindrance of the secondary amine, which can lead to incomplete coupling.[5]

Common Synthetic Strategies
  • Using Pre-synthesized Fmoc-N-methyl-amino acids: This is the most common and reliable approach. Commercially available or custom-synthesized N-methylated building blocks are coupled using potent coupling reagents (e.g., HATU, COMU) to overcome the steric hindrance.[16]

  • On-Resin N-methylation: This method involves methylating the amino acid after it has been coupled to the resin. A common procedure involves protecting the free amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and subsequent deprotection.[9]

Regardless of the method, synthesis is typically followed by purification via RP-HPLC and identity confirmation by mass spectrometry, which will show a mass increase of 14 Da for each N-methylation.

Diagram: General Workflow for N-Methylated Peptide Development

Workflow cluster_design Design & Synthesis cluster_analysis Analysis & Validation Design Peptide Design (Select Methylation Site) Synthesis Solid-Phase Synthesis (SPPS) Design->Synthesis Purify Purification (RP-HPLC) Synthesis->Purify Confirm Confirmation (Mass Spectrometry) Purify->Confirm Stability Proteolytic Stability Assay (HPLC-based) Confirm->Stability Conformation Conformational Analysis (CD, NMR) Confirm->Conformation Activity Biological Potency Assay Confirm->Activity Stability->Activity Correlate stability with activity Conformation->Activity Correlate conformation with activity

Caption: A typical workflow for the synthesis and analysis of N-methylated peptides.

Conclusion: A Strategic Tool for Rational Peptide Design

N-methylation is a potent, strategically valuable modification in peptide drug development. Its ability to confer enhanced proteolytic stability is a direct and reliable method for extending a peptide's in vivo half-life. Concurrently, its profound influence on backbone conformation allows for the fine-tuning of a peptide's three-dimensional structure to optimize receptor binding, selectivity, and even membrane permeability.[2][3][17]

However, the decision to incorporate N-methylation requires careful consideration. The benefits of increased stability and conformational rigidity must be balanced against potential drawbacks, such as increased synthetic complexity and the risk of disrupting a peptide's bioactive conformation.[5] A systematic approach, involving N-methyl scanning combined with rigorous stability and conformational analyses, provides a rational framework for harnessing the full power of this modification. By understanding and applying the principles outlined in this guide, researchers can effectively transform labile peptide leads into robust therapeutic candidates with significantly improved pharmacokinetic profiles.

References

  • Should My Peptide Be Methylated? LifeTein. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]

  • Synthesis of N-methylated cyclic peptides. PubMed. [Link]

  • Efficient Method for the Synthesis of N-Methylated Peptides. Synfacts. [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]

  • Backbone N-methylation of peptides. SSRN. [Link]

  • Methylated Peptide. CD Formulation. [Link]

  • Methods of peptide conformation studies. Acta Biochimica Polonica. [Link]

  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. [Link]

  • Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. OSTI.GOV. [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate. [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Methods of peptide conformation studies. PubMed. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Center for Integrated Protein Science Munich. [Link]

  • Improving oral bioavailability of cyclic peptides by N-methylation. PubMed. [Link]

  • Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. ResearchGate. [Link]

  • Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace. [Link]

  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. [Link]

  • Interrogation of solution conformation of complex macrocyclic peptides utilizing a combined SEC-HDX-MS, circular dichroism, and NMR workflow. The Analyst. [Link]

  • ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Publications. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Scilit. [Link]

  • Limited proteolysis protocol. Addgene. [Link]

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Solubility Profile and Experimental Determination of Boc-N-Me-Lys(2-Cl-Z)-OH in DMF and DCM

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of protected amino acid derivatives is a critical parameter in synthetic peptide chemistry, directly influencing reaction kinetics, purity, and overall yield. This technical guide provides a comprehensive analysis of the solubility of N-α-Boc-N-α-methyl-N-ε-(2-chlorobenzyloxycarbonyl)-L-lysine (Boc-N-Me-Lys(2-Cl-Z)-OH) in two commonly used solvents in peptide synthesis: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust understanding for researchers. We will explore the physicochemical properties of the solute and solvents, predict solubility behavior based on analogous compounds, and provide a detailed, self-validating experimental protocol for quantitative solubility determination.

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS) and solution-phase synthesis, the efficient dissolution of reagents is paramount. Incomplete solubilization of a protected amino acid can lead to a host of downstream complications, including sluggish or incomplete coupling reactions, the formation of deletion sequences, and challenging purifications. The choice of solvent is therefore not a trivial matter but a strategic decision that can dictate the success of a synthetic campaign.

Boc-N-Me-Lys(2-Cl-Z)-OH is a specialized building block used to incorporate N-methylated lysine residues into a peptide sequence. N-methylation is a key post-translational modification that can impart peptides with enhanced proteolytic stability, improved cell permeability, and constrained conformations, which are often desirable traits in therapeutic peptide development[1]. The presence of the N-methyl group, however, also introduces steric hindrance and alters the molecule's polarity and hydrogen bonding capabilities, thereby affecting its solubility profile compared to its non-methylated counterpart.

This guide will focus on two of the most prevalent solvents in peptide synthesis: DMF, a polar aprotic solvent, and DCM, a moderately polar solvent[2][3]. Understanding the solubility of Boc-N-Me-Lys(2-Cl-Z)-OH in these solvents is essential for optimizing coupling protocols and ensuring the efficient progress of peptide synthesis.

Physicochemical Properties: A Tale of Three Molecules

To understand the solubility of Boc-N-Me-Lys(2-Cl-Z)-OH in DMF and DCM, we must first examine the individual characteristics of each component. The principle of "like dissolves like" is a useful starting point, where solubility is favored when the intermolecular forces of the solute and solvent are similar.

The Solute: Boc-N-Me-Lys(2-Cl-Z)-OH
  • Molecular Structure: This derivative possesses a complex structure with several functional groups that influence its solubility. The tert-butyloxycarbonyl (Boc) group and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group are bulky and lipophilic, contributing to its solubility in organic solvents[4][5]. The carboxylic acid provides a site for hydrogen bonding.

  • Impact of N-Methylation: The introduction of a methyl group on the alpha-amine has two significant and somewhat opposing effects. Firstly, it increases the molecule's overall lipophilicity and steric bulk. Secondly, by removing a hydrogen bond donor (the N-H proton), it disrupts the potential for intermolecular hydrogen bonding between the amino acid molecules themselves, which can sometimes lead to increased solubility in certain solvents. Theoretical studies on N-methylated amino acids suggest an increase in the dipole moment and polarizability, which can enhance solubility in polar solvents[6][7][8].

The Solvents: DMF and DCM

A comparative summary of the key properties of DMF and DCM is presented below:

PropertyN,N-Dimethylformamide (DMF)Dichloromethane (DCM)
Formula C₃H₇NOCH₂Cl₂
Molar Mass 73.09 g/mol 84.93 g/mol
Type Polar AproticModerately Polar
Dielectric Constant 36.78.93[9]
Boiling Point 153 °C[6]39.6 °C[9]
Key Features High solvency power, often termed a "universal solvent" for organic compounds. Can act as a hydrogen bond acceptor.[10][11]Good at dissolving a wide range of organic compounds, volatile, and less polar than DMF.[7][9]

Solubility Profile and Predictions

Solubility in DMF

Prediction: High Solubility.

Causality:

  • Analogous Compound Data: Supplier data for the non-methylated analogue, Boc-D-Lys(2-Cl-Z)-OH, explicitly states that a solution of 1 mmole in 2 ml of DMF is clear[12]. This corresponds to a concentration of approximately 207 mg/mL, indicating very high solubility. The L-enantiomer, Boc-L-Lys(2-Cl-Z)-OH, also uses DMF as a solvent for optical rotation measurements, further implying good solubility.

  • Solvent Properties: DMF is a powerful polar aprotic solvent with a high dielectric constant, making it exceptionally effective at solvating large, polarizable molecules with multiple functional groups. Its ability to act as a hydrogen bond acceptor can interact favorably with the carboxylic acid group of the solute.

  • Effect of N-Methylation: The predicted increase in dipole moment upon N-methylation should further enhance the favorable dipole-dipole interactions with the highly polar DMF molecules[6][8]. While N-methylation removes a hydrogen bond donor, the overall polarity of the molecule is maintained or increased, favoring solubility in a polar solvent like DMF.

Solubility in DCM

Prediction: Moderate to Good Solubility.

Causality:

  • Solvent Properties: DCM is a moderately polar solvent and is generally an excellent choice for dissolving protected amino acids[3]. The bulky, lipophilic Boc and 2-Cl-Z protecting groups on Boc-N-Me-Lys(2-Cl-Z)-OH will interact favorably with DCM.

  • Effect of N-Methylation: The increased lipophilicity resulting from N-methylation is expected to improve solubility in a less polar solvent like DCM compared to its non-methylated counterpart.

  • Limiting Factors: While the lipophilic portions of the molecule will be well-solvated, the more polar carboxylic acid and carbamate linkages may not be as effectively solvated by DCM as they are by DMF. This may result in a lower overall solubility compared to DMF.

The logical relationship for solubility prediction is visualized in the following diagram:

G start Start prep Prepare Supersaturated Slurry (Excess Solute in Solvent) start->prep equilibrate Equilibrate for 24h at Constant Temperature prep->equilibrate settle Settle Undissolved Solid (2 hours) equilibrate->settle sample Withdraw Supernatant (Known Volume) settle->sample filter Filter through 0.2 µm PTFE filter into a Tared Vial sample->filter evaporate Evaporate Solvent (Vacuum Oven) filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate end End calculate->end

Experimental workflow for determining solubility.

Conclusion and Recommendations

Based on the analysis of its physicochemical properties and data from closely related analogues, Boc-N-Me-Lys(2-Cl-Z)-OH is predicted to have high solubility in DMF and moderate to good solubility in DCM.

For practical applications in peptide synthesis:

  • DMF is the recommended solvent for preparing stock solutions and for use in coupling reactions where high concentrations are desired to drive the reaction to completion. Its superior solvating power for the polar functional groups of the amino acid derivative makes it a more reliable choice.

  • DCM can be a suitable solvent , particularly in Boc-based solid-phase peptide synthesis where it is commonly used for washing steps. However, researchers should be mindful that its solvating power may be less than that of DMF, and solubility limits could be reached at lower concentrations.

It is strongly recommended that researchers perform the experimental determination outlined in this guide to obtain precise, quantitative solubility data for their specific batches of Boc-N-Me-Lys(2-Cl-Z)-OH under their experimental conditions. This empirical data will provide the most accurate foundation for robust and reproducible peptide synthesis protocols.

References

  • Honarparvar, B., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(48), 11667-11681. Available at: [Link]

  • National Center for Biotechnology Information (2024). Dichloromethane. PubChem Compound Summary for CID 6344. Available at: [Link]

  • Aapptec (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • National Center for Biotechnology Information (2024). Boc-Lys(2-Cl-Z)-OH. PubChem Compound Summary for CID 7269331. Available at: [Link]

  • Univar Solutions. Dimethylformamide, Technical Grade, Liquid. Available at: [Link]

  • LifeTein (n.d.). How to predict peptide solubility? Available at: [Link]

  • ResearchGate (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Available at: [Link]

  • Chi, H., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305-11. Available at: [Link]

  • AAPPTec. Technical Support Information Bulletin 1208. Available at: [Link]

  • AAPPTec. Boc-Lys(2-Cl-Z)-OH [54613-99-9]. Available at: [Link]

  • Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5551-5555. Available at: [Link]

  • Gruber, P., & Hofmann, T. (2005). Chemoselective synthesis of peptides containing major advanced glycation end-products of lysine and arginine. Journal of Peptide Research, 66(3), 111-124. Available at: [Link]

  • National Center for Biotechnology Information (2024). Boc-Lys(Z)-OH. PubChem Compound Summary for CID 2724765. Available at: [Link]

  • Google Patents. US3780015A - Process for preparing lysine containing peptides.
  • Lazzari, P., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available at: [Link]

  • The Royal Society of Chemistry. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study - Supplementary Information. Available at: [Link]

  • ResearchGate. Solubility of amino acid (AA) derivatives in DMF, neat green solvents... Available at: [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

Sources

Topic: The Strategic Incorporation of N-Methyl Lysine in Modern Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Post-translational modifications (PTMs) represent a critical layer of biological regulation, and among them, the methylation of lysine residues is a key epigenetic and signaling mark. In the field of drug discovery, leveraging this subtle modification offers a sophisticated strategy for designing potent and specific peptidomimetics. The incorporation of N-methylated lysine—in its monomethyl (Kme1), dimethyl (Kme2), or trimethyl (Kme3) forms—can profoundly alter the physicochemical properties of a peptide, transforming its therapeutic potential. This guide provides a comprehensive overview of the rationale, synthetic methodologies, and strategic applications of N-methyl lysine in the design of next-generation peptide-based therapeutics. We will explore its impact on conformational stability, proteolytic resistance, and target binding affinity, providing field-proven insights and detailed protocols for its successful implementation.

The Rationale: Why N-Methyl Lysine is a Power Tool for Peptidomimetics

The therapeutic utility of native peptides is often hampered by poor metabolic stability and low cell permeability. Peptidomimetic design seeks to overcome these limitations by introducing non-natural amino acids or backbone modifications that retain or enhance biological activity while improving drug-like properties. N-methyl lysine is a particularly powerful tool in this endeavor for several key reasons.

First, it directly mimics a crucial biological recognition motif. Histone tails, for example, are read by a host of "reader" proteins, such as those containing bromodomains and chromodomains, which specifically recognize methylated lysine residues. By incorporating N-methyl lysine into a peptide sequence, we can design potent and selective inhibitors of these protein-protein interactions (PPIs), which are often implicated in cancer and inflammatory diseases.

Second, the progressive methylation of the lysine side-chain amine (NH3+) systematically alters its biophysical properties:

  • Size and Steric Hindrance: The addition of methyl groups increases the steric bulk of the lysine side chain.

  • Hydrophobicity: Methylation reduces the polarity of the side chain, increasing its hydrophobicity.

  • Basicity (pKa): The pKa of the lysine side-chain amine is subtly lowered, though it remains positively charged at physiological pH. This charge is crucial for maintaining interactions with negatively charged pockets in target proteins.

  • Hydrogen Bonding: The number of hydrogen bond donors is sequentially removed (from three in Lys to zero in Lys(Me)3), which significantly impacts binding interactions.

These changes collectively enhance the proteolytic stability of the peptide by sterically shielding adjacent peptide bonds from enzymatic cleavage and can enforce specific bioactive conformations, thereby improving binding affinity and specificity.

Table 1: Comparative Biophysical Properties of N-Methylated Lysine
PropertyLysine (K)Monomethyl-Lysine (Kme1)Dimethyl-Lysine (Kme2)Trimethyl-Lysine (Kme3)
Charge at pH 7.4 +1+1+1+1
pKa ~10.5~10.4~10.2N/A (Quaternary Amine)
H-Bond Donors 3210
Relative Hydrophobicity LowModerateHighVery High
Primary Interaction Electrostatic, H-BondingElectrostatic, H-Bonding, HydrophobicElectrostatic, HydrophobicElectrostatic, Cation-π

Synthetic Methodologies for Incorporating N-Methyl Lysine

The successful integration of N-methyl lysine into a peptide sequence requires specialized synthetic strategies. The primary method used in modern drug development is solid-phase peptide synthesis (SPPS) utilizing pre-functionalized Fmoc-protected amino acid building blocks.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most efficient method involves the use of commercially available or custom-synthesized Fmoc-protected N-ε-methylated lysine derivatives. The general workflow is as follows:

  • Fmoc-Lys(Me, Boc)-OH: For monomethylated lysine. The methyl group is on the ε-amine, which is then protected with a Boc group.

  • Fmoc-Lys(Me2)-OH: For dimethylated lysine. The ε-amine is already dimethylated, and no further protection is needed as it cannot form a urea derivative.

  • Fmoc-Lys(Me3)-Cl or other salt forms: For trimethylated lysine. This is a quaternary ammonium salt.

The synthesis proceeds via standard Fmoc-SPPS protocols, where the N-terminal Fmoc group is removed with piperidine, followed by coupling of the next amino acid using activators like HBTU or HATU.

Diagram 1: SPPS Workflow for N-Methyl Lysine Incorporation

cluster_0 SPPS Cycle for N-Methyl Lysine cluster_1 Final Steps Resin 1. Start with Resin-Bound Peptide Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Free N-terminus Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Couple Fmoc-Lys(Me)n-OH (Activator: HBTU/HATU) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Capping Optional: Capping (Acetic Anhydride) Wash2->Capping Repeat 6. Repeat Cycle for Next AA Wash2->Repeat Capping->Repeat Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Peptide Complete Purification 8. HPLC Purification Cleavage->Purification Analysis 9. Mass Spectrometry Verification Purification->Analysis

Caption: Standard Fmoc-SPPS cycle for incorporating N-methyl lysine derivatives.

On-Resin and Post-Synthetic Reductive Amination

An alternative, though more complex, method is to perform the methylation after the lysine has been incorporated into the peptide chain. This is typically done via reductive amination on the resin-bound peptide.

  • Resin Preparation: Synthesize the peptide on a solid support up to the point of lysine incorporation, using a lysine with an orthogonal protecting group on its ε-amine, such as Alloc or Dde.

  • Orthogonal Deprotection: Selectively remove the Alloc group using Pd(PPh3)4 or the Dde group with 2% hydrazine in DMF, exposing the primary ε-amine.

  • Monomethylation:

    • Treat the resin with a solution of formaldehyde (excess) in a non-protic solvent like DMF.

    • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to reduce the resulting imine to a secondary amine (monomethylated lysine).

    • Wash the resin thoroughly with DMF.

  • Dimethylation (if desired): Repeat step 3. The secondary amine will react again with formaldehyde to form an iminium ion, which is then reduced to the tertiary dimethylamine.

  • Synthesis Continuation: Proceed with the Fmoc-SPPS for the remaining amino acids.

  • Cleavage and Purification: Cleave the final peptide from the resin and purify using standard procedures.

Trustworthiness Note: This protocol requires careful optimization. The choice of reducing agent is critical; NaBH3CN is preferred over the more reactive NaBH4 as it is stable under the mildly acidic conditions required for imine formation and does not reduce the aldehyde starting material. Success should be validated at each step using a small resin sample and a colorimetric test (e.g., Kaiser test) to confirm the reaction completion.

Case Study: Designing Inhibitors for Bromodomain-Containing Protein 4 (BRD4)

BRD4 is a key epigenetic reader protein that recognizes acetylated lysine (Kac) residues on histone tails, playing a critical role in transcriptional activation. Its dysregulation is a hallmark of several cancers, making it a prime therapeutic target. While many small molecule inhibitors exist, peptidomimetics offer a route to higher specificity.

The natural binding partner for BRD4 is the H4 histone tail acetylated at lysine 12 (H4K12ac). Drug designers have explored replacing this acetylated lysine with N-methylated lysine derivatives to modulate binding and improve drug-like properties.

Diagram 2: Logic of Peptidomimetic Inhibition of BRD4

cluster_0 Natural Interaction cluster_1 Inhibitory Strategy H4 Histone H4 Tail (with K12ac) BRD4_active BRD4 Bromodomain H4->BRD4_active Binds Transcription Gene Transcription (Cancer Progression) BRD4_active->Transcription Promotes Peptidomimetic Peptidomimetic (with N-methyl Lysine) BRD4_inhibited BRD4 Bromodomain Peptidomimetic->BRD4_inhibited Competitively Binds (Higher Affinity) No_Transcription Inhibition of Transcription BRD4_inhibited->No_Transcription Blocks

Chemical Stability of 2-Cl-Z Protecting Group in N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-methylated peptides represents a critical frontier in therapeutic development, offering enhanced metabolic stability and membrane permeability.[1] However, the introduction of N-methyl amino acids (NMAs) complicates standard Solid-Phase Peptide Synthesis (SPPS) protocols, necessitating robust protecting group strategies.

This guide focuses on the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a pivotal tool in the Boc/Benzyl strategy.[1] Unlike the standard benzyloxycarbonyl (Z) group, 2-Cl-Z possesses a unique electronic profile that renders it highly resistant to the repetitive trifluoroacetic acid (TFA) treatments required for Boc removal, while remaining cleavable by hydrogen fluoride (HF). This stability is particularly vital when synthesizing hindered N-methylated sequences, where extended coupling times and forcing conditions can lead to the premature degradation of less stable side-chain protection.[1]

Part 1: The Chemistry of 2-Cl-Z Stability[1]

Structural Mechanism: The Ortho-Chloro Effect

The enhanced stability of the 2-Cl-Z group compared to the parent Z group is driven by the inductive effect (-I) of the chlorine atom at the ortho position.[1]

During acidolytic cleavage (e.g., with TFA), the rate-limiting step is the formation of the benzyl carbocation.

  • Standard Z Group: The benzyl carbocation is relatively stable, allowing cleavage to occur slowly in TFA.

  • 2-Cl-Z Group: The chlorine atom is electron-withdrawing.[1] It pulls electron density away from the benzylic carbon, significantly destabilizing the transition state carbocation . This raises the activation energy for cleavage, rendering the group stable to 50% TFA but still susceptible to stronger acids like HF or HBr.

Visualization: Acidolysis Mechanism & Inductive Effect

G Substrate Boc-Lys(2-Cl-Z)-OH Intermediate Protonated Carbamate Substrate->Intermediate TFA (Slow) / HF (Fast) Acid Acid Attack (H+) Acid->Intermediate TS Transition State (Destabilized by Cl) Intermediate->TS Rate Limiting Step Cleavage Cleavage Products (Free Amine + 2-Cl-Benzyl Cation) TS->Cleavage High Energy Barrier Inductive Inductive Effect (-I) Cl withdraws e- density Destabilizes C+ Inductive->TS

Figure 1: Mechanistic pathway of 2-Cl-Z acidolysis. The electron-withdrawing chlorine atom destabilizes the carbocation intermediate, preventing cleavage in TFA.

Part 2: Stability Profile & Comparative Data

The following matrix compares 2-Cl-Z against other common protecting groups used in N-methyl peptide synthesis.

Acid Stability Matrix
Protecting GroupStructure50% TFA (Boc Removal)Liquid HF (Final Cleavage)HBr / AcOHHydrogenolysis (H₂/Pd)
Boc tert-ButyloxycarbonylLabile (< 5 min)LabileLabileStable
Z (Cbz) BenzyloxycarbonylSlow Leakage (t½ ~10h)LabileLabileLabile
2-Cl-Z 2-ChlorobenzyloxycarbonylStable (t½ > 400h)Labile LabileLabile (Slow)
2,6-Cl-Z 2,6-DichlorobenzyloxycarbonylHighly Stable LabileStableLabile (Very Slow)
Why 2-Cl-Z for N-Methyl Peptides?

N-methyl amino acids introduce two specific challenges that necessitate 2-Cl-Z:

  • Steric Hindrance: Coupling N-methyl residues is slow.[1] It often requires double coupling or elevated temperatures.[1] Standard Z groups on side chains (like Lysine) may degrade under these prolonged stress conditions.[1] 2-Cl-Z remains intact.[1]

  • Diketopiperazine (DKP) Formation: In sequences like H-NMeAA-AA-Resin, the N-terminal amine can attack the ester linkage, cleaving the dipeptide as a cyclic DKP.[1] While 2-Cl-Z is usually on the side chain, its stability allows for the use of "Low-High" HF cleavage protocols that can minimize side reactions associated with complex N-methylated sequences.[1]

Part 3: Application in N-Methyl Peptide Synthesis[1]

Synthesis Workflow

The following diagram outlines the decision process for using 2-Cl-Z in a Boc-SPPS campaign containing N-methyl amino acids.

Workflow Start Start: N-Methyl Peptide Design CheckLys Does sequence contain Lys/Orn? Start->CheckLys NoLys Proceed with standard side-chain groups CheckLys->NoLys No YesLys Select Side Chain Protection CheckLys->YesLys Yes Decision Use Boc-Lys(2-Cl-Z)-OH YesLys->Decision Required for Stability Synthesis Boc-SPPS Cycles (TFA Deprotection) Decision->Synthesis Coupling Coupling N-Methyl AA (HATU/HOAt, Double Couple) Synthesis->Coupling FinalCleavage HF Cleavage (0°C) Synthesis->FinalCleavage Sequence Complete StabilityCheck 2-Cl-Z survives repetitive TFA? Coupling->StabilityCheck StabilityCheck->Synthesis Yes (Cycle continues)

Figure 2: Workflow for incorporating 2-Cl-Z in N-methyl peptide synthesis to ensure side-chain integrity.

Part 4: Experimental Protocols

Protocol: Synthesis of Boc-Lys(2-Cl-Z)-OH

Note: While commercially available, in-house synthesis ensures fresh reagents for critical N-methyl peptide campaigns.[1]

Reagents:

  • L-Lysine hydrochloride[1]

  • 2-Chlorobenzyl chloroformate (2-Cl-Z-Cl)[1]

  • Copper(II) sulfate (to complex N-alpha)[1]

  • Di-tert-butyl dicarbonate (Boc₂O)[1]

Step-by-Step:

  • Copper Complexation: Dissolve Lysine HCl (10 mmol) in water. Add Basic Copper Carbonate (5 mmol) and reflux for 30 mins. This protects the N-alpha amine by chelation.[1]

  • Acylation (Introduction of 2-Cl-Z): Cool the blue solution to 0°C. Add NaHCO₃ (25 mmol) followed by dropwise addition of 2-Cl-Z-Cl (12 mmol) in acetone. Stir for 12h.

  • Decomplexation: Acidify with HCl to pH 2. Bubble H₂S gas (or use thioacetamide) to precipitate Copper Sulfide.[1] Filter.

  • Boc Protection: Adjust filtrate to pH 9 with NaOH. Add Boc₂O (15 mmol) in dioxane. Stir 12h.

  • Isolation: Acidify to pH 2, extract with Ethyl Acetate, dry over MgSO₄, and crystallize.

Protocol: HF Cleavage of N-Methyl Peptides

Standard HF cleavage removes 2-Cl-Z.[1] However, N-methyl peptides are prone to fragmentation.[1] A "Low-High" HF procedure is recommended.

Safety: HF is extremely toxic and corrosive.[1] Use a specialized HF apparatus.[1]

  • Low HF (Scavenger Step):

    • Mix Peptide-Resin (100 mg) with p-cresol (1 mL) and dimethyl sulfide (DMS, 3 mL).

    • Condense HF (1 mL) into the vessel at -78°C.

    • Warm to 0°C and stir for 2 hours.

    • Purpose: Removes most benzyl-based groups via an SN2 mechanism, minimizing carbocation generation.[1] 2-Cl-Z is partially stable here, but this step protects the N-methyl backbone from alkylation.[1]

  • High HF (Final Deprotection):

    • Evaporate DMS/HF.[1]

    • Add fresh HF (9 mL) to the residue (containing p-cresol).

    • Stir at 0°C for 45-60 minutes.

    • Purpose: Completely cleaves the 2-Cl-Z group and the resin linkage.[1]

  • Workup:

    • Evaporate HF.[1]

    • Precipitate peptide in cold diethyl ether.[1][2]

    • Dissolve in 50% Acetic Acid/Water and lyophilize.

Part 5: Troubleshooting & QC

Common Issues
IssueCauseSolution
Incomplete Removal of 2-Cl-Z HF cleavage time too short or temperature too low.Extend High HF step to 60 mins at 0°C. Do not exceed 0°C to avoid aspartimide formation.
Diketopiperazine (DKP) N-terminal N-methyl amine attacks ester bond.[1]Use Trityl linkers or 2-chlorotrityl resin for C-terminal N-methyl residues.[1] Ensure rapid coupling of the next amino acid.
Alkylation of Trp/Met 2-Cl-benzyl cation re-attaching to electron-rich side chains.[1]Ensure adequate scavenger (p-cresol/anisole) ratio (10:[1]1) during HF cleavage.[1][3][4]

References

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Journal of the American Chemical Society.[1] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[1] Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides.[1] Journal of Peptide Science. Link

Sources

An In-Depth Technical Guide to the Synthesis of N-Methylated Lysine Building Blocks for Boc SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Lysine Methylation in Modern Drug Discovery

Post-translational modifications (PTMs) of proteins are critical regulators of cellular function, and among these, the methylation of lysine residues has emerged as a key player in epigenetics and protein signaling. The ε-amino group of lysine can be mono-, di-, or trimethylated, and each methylation state can have distinct biological consequences, influencing protein-protein interactions, protein stability, and enzymatic activity. Consequently, the ability to incorporate precisely methylated lysine residues into synthetic peptides is of paramount importance for researchers in drug discovery and chemical biology. These modified peptides serve as invaluable tools for studying the functional roles of lysine methylation, developing novel therapeutic agents, and elucidating the mechanisms of diseases such as cancer and neurodegenerative disorders.

This in-depth technical guide provides a comprehensive overview of the synthesis of N-methylated lysine building blocks specifically designed for tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). As a senior application scientist, this guide is structured to provide not just protocols, but also the underlying chemical principles and practical insights to empower researchers to confidently synthesize these critical reagents.

Strategic Considerations for Boc-Compatible N-Methylated Lysine Synthesis

The successful synthesis of N-methylated lysine building blocks for Boc SPPS hinges on a robust protecting group strategy. The Nα-amino group is protected with the acid-labile Boc group, which is cleaved at each cycle of peptide synthesis. The key challenge lies in the protection of the ε-amino group, which must be stable to the acidic conditions of Boc deprotection yet removable during the final cleavage of the peptide from the resin.

For this purpose, the benzyloxycarbonyl (Z or Cbz) group and its more acid-stable derivative, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, are ideal choices.[1] These protecting groups are stable to the trifluoroacetic acid (TFA) used for Boc removal but are readily cleaved by strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically employed for the final cleavage in Boc SPPS.[1]

The general synthetic workflow for preparing these building blocks involves the selective methylation of the ε-amino group of a suitably protected lysine derivative. The most common and effective method for introducing methyl groups is through reductive amination.

Synthesis of Nα-Boc-Nε-monomethyl-Nε-Z-L-lysine: A Step-by-Step Protocol

The synthesis of the monomethylated lysine building block requires a strategy that prevents over-methylation. This is typically achieved by first introducing a temporary protecting group on the ε-amino group that can be removed to allow for a single methylation event. An alternative and more direct approach is the reductive amination of Nα-Boc-Nε-Z-L-lysine.

Sources

Methodological & Application

Application Note: High-Efficiency Coupling of Boc-N-Me-Lys(2-Cl-Z)-OH in Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of Boc-N-Me-Lys(2-Cl-Z)-OH into peptide sequences presents a dual challenge in Solid Phase Peptide Synthesis (SPPS). First, the N-methylation increases the steric bulk of the amino acid, complicating its activation and coupling. Second, and more critically, the resulting N-methylated backbone amide lacks a hydrogen bond donor, altering the aggregation profile of the growing chain and creating significant steric hindrance for the subsequent amino acid coupling.

This guide provides a validated protocol based on in situ neutralization , utilizing high-efficiency uronium/aminium reagents (HATU) to maximize yield while minimizing the risk of racemization—a known liability for N-methylated residues.

Molecule Profile & Physicochemical Properties[1][2][3]

Understanding the specific protection scheme is vital for successful synthesis and cleavage.

PropertySpecification
Molecule Boc-N-Me-Lys(2-Cl-Z)-OH

-Amino Protection
Boc (tert-butyloxycarbonyl).[1] Labile to TFA.
Side-Chain Protection 2-Cl-Z (2-chlorobenzyloxycarbonyl).[1][2][3] Stable to TFA; Labile to HF.
N-Modification N-Methyl . Introduces steric hindrance; prevents H-bonding.
Solubility Soluble in DMF, DCM, and NMP.
Racemization Risk High .[4] N-methylated amino acids form oxazolonium ions more readily than standard amino acids.

Key Mechanistic Insight: The 2-Cl-Z group is chosen for Boc chemistry because it is significantly more stable to repeated TFA acidolysis cycles than the standard Z (Cbz) group, preventing premature side-chain deprotection during long syntheses.

Pre-Synthesis Considerations

Resin Selection

For N-methylated peptides, which are prone to "difficult sequence" aggregation behavior, low-loading resins are recommended to reduce inter-chain steric clashes.

  • Recommended: MBHA or PAM resin (Loading: 0.3 – 0.5 mmol/g).

  • Avoid: High-loading Merrifield resins (> 0.8 mmol/g) for sequences >10 residues.

Coupling Reagent Selection

Standard carbodiimide couplings (DCC/HOBt) are generally insufficient for N-methylated residues due to slow kinetics.

  • Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] The 7-aza group (HOAt) provides a neighboring group effect that accelerates coupling and suppresses racemization.

  • Alternative: PyAOP or COMU .

  • Base: DIEA (Diisopropylethylamine).[5]

Core Protocol: In Situ Neutralization

The following protocol is adapted from the work of Schnölzer and Kent. By neutralizing the resin simultaneously with the addition of the activated amino acid, we minimize the time the deprotected amine sits as a free base, thereby reducing aggregation and racemization.

Reagent Preparation
  • Activator Solution: 0.5 M HATU in DMF.

  • Base Solution: 100% DIEA (Neat) or 2.0 M DIEA in NMP.

  • Amino Acid Solution: 0.5 M Boc-N-Me-Lys(2-Cl-Z)-OH in DMF.

Step-by-Step Workflow
StepOperationReagentTimeNotes
1 Deprotection 100% TFA (Neat)2 x 1 minFlow wash method is preferred.
2 Wash DMF30 secRapid flow wash.[6][7]
3 Coupling Reaction Mixture (See below)10 - 20 minIn Situ Neutralization.
4 Wash DMF1 minRemove excess reagents.
5 Monitoring Kaiser / ChloranilN/AVerify completion.

The Coupling Cocktail (Step 3 Detail):

  • Dissolve Boc-N-Me-Lys(2-Cl-Z)-OH (1.1 eq relative to resin) in minimal DMF.

  • Add HATU (1.0 eq).

  • Add DIEA (2.5 eq) immediately before adding to the resin.

  • CRITICAL: Add the activated mixture to the protonated (TFA-salt) resin. The excess base neutralizes the resin in situ, driving the reaction forward immediately.

Visualization: The Coupling Cycle

The following diagram illustrates the In Situ Neutralization workflow, specifically highlighting the critical path for handling N-methylated species.

G cluster_activation Pre-Activation (Separate Vial) Start Boc-Peptide-Resin TFA 1. TFA Deprotection (Removal of Boc) Start->TFA Wash1 2. DMF Flow Wash (30 sec) TFA->Wash1 Protonated Amine Salt Coupling 3. Coupling Step (In Situ Neutralization) Wash1->Coupling Resin is NOT neutralized yet AminoAcid Boc-N-Me-Lys(2-Cl-Z)-OH ActivatedAA Activated Ester (OAt Ester) AminoAcid->ActivatedAA Mix 30s HATU HATU (Activator) HATU->ActivatedAA Mix 30s DIEA DIEA (Base) DIEA->ActivatedAA Mix 30s ActivatedAA->Coupling Add to Resin Wash2 4. DMF Wash Coupling->Wash2 Check 5. Monitoring (Chloranil Test) Wash2->Check NextCycle Proceed to Next AA (See Section 6) Check->NextCycle Blue (Negative) Recouple Re-Couple (Use PyBroP or HATU) Check->Recouple Purple (Positive) Recouple->Wash2

Caption: Workflow for In Situ Neutralization coupling of Boc-N-Me-Lys(2-Cl-Z)-OH.

Critical Challenge: Elongation (The "Next" Residue)

The most common failure mode is not the coupling of the N-methyl lysine, but the coupling of the next amino acid onto the secondary amine of the N-methyl lysine.

Why it fails:

The N-methyl group creates massive steric hindrance. Standard coupling protocols will likely fail, resulting in a deletion sequence.

Protocol for the Subsequent Residue:
  • Double Coupling is Mandatory.

  • Switch Reagents: If HATU fails, use PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate). PyBroP is an activating agent that can generate acid bromides in situ, which are highly reactive toward secondary amines.

  • Conditions:

    • Coupling 1: AA (4 eq) / HATU (4 eq) / DIEA (8 eq) for 1 hour.

    • Coupling 2: AA (4 eq) / PyBroP (4 eq) / DIEA (8 eq) for 2 hours.

  • Monitoring: The standard Kaiser test does not work on secondary amines (N-methyl terminus). You must use the Chloranil Test or p-Nitrophenol ester test .

    • Chloranil Result: Blue/Green beads = Free secondary amine (Incomplete). Colorless = Complete.

Post-Synthesis: HF Cleavage

Boc chemistry requires Hydrogen Fluoride (HF) for final cleavage.[8][9] The 2-Cl-Z group is stable to TFA but cleaves cleanly in HF.[9]

Safety Warning: HF is extremely hazardous. Use a specialized Teflon vacuum line apparatus.

Cleavage Cocktail (Low-High HF Method recommended):
  • Scavengers: p-Cresol and p-Thiocresol are essential to prevent alkylation of the peptide by the benzyl carbocations generated from the 2-Cl-Z removal.

  • Recipe:

    • HF: 90%

    • p-Cresol: 5%

    • p-Thiocresol: 5%

  • Conditions: 0°C for 1 hour.

  • Workup: Evaporate HF, precipitate peptide in cold diethyl ether, wash, and lyophilize.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Racemization Base-catalyzed proton abstraction during activation.1. Reduce pre-activation time (< 1 min).2. Use Sym-collidine (TMP) instead of DIEA (weaker base).3. Ensure temperature does not exceed 25°C.
Incomplete Coupling Steric hindrance.1. Use HOAt additive.2.[4] Increase temperature to 50°C (Caution: Increases racemization risk).3. Perform double coupling.
Aggregation Loss of backbone H-bonding.[10]Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl) to the coupling mixture.

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[7][11] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.[6][7]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5][12][13] Journal of the American Chemical Society.[6]

  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids. Tetrahedron Letters.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[6]

Sources

Application Note & Protocols: Overcoming Steric Hindrance - A Guide to Coupling N-Methylated Amino acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the incorporation of N-methylated amino acids into peptide backbones is a critical strategy for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability, oral bioavailability, and conformational rigidity.[1][2] However, these benefits come at the cost of increased synthetic difficulty. The primary obstacle is the steric hindrance imposed by the N-methyl group, which dramatically reduces the nucleophilicity of the secondary amine and obstructs the approach of activated acylating species.[3][4] This guide provides an in-depth analysis of the most effective coupling reagents for overcoming this challenge, complete with mechanistic insights, detailed protocols, and troubleshooting strategies.

The Challenge: Steric Hindrance in N-Methyl Amide Bond Formation

Standard peptide coupling conditions, often sufficient for primary amines, frequently fail when applied to N-methylated residues. The steric bulk of the N-methyl group, combined with the substituents on the amino acid's alpha-carbon and the incoming activated acid, creates a crowded transition state. This leads to significantly slower reaction kinetics, resulting in incomplete couplings, deletion sequences, and low yields.[3][4][5] Consequently, forcing conditions or standard reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often ineffective and can increase the risk of side reactions, particularly racemization.[6][7]

To achieve efficient and reliable coupling, more potent activating agents are required. The most successful modern reagents fall into two main categories: uronium/aminium salts and phosphonium salts , with other specialized reagents also showing significant merit.

Choosing the Right Tool: A Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is paramount for the successful synthesis of N-methylated peptides. Reagents that generate highly reactive activated esters are essential to drive the reaction to completion. Below is a comparative summary of the leading candidates.

Reagent ClassReagent NameKey AdvantagesPotential Drawbacks
Uronium/Aminium HATU High reactivity, fast kinetics, effective for most hindered couplings.[8][9] Forms a highly reactive OAt-ester.[10]Can cause guanidinylation of the N-terminus if used in excess.[9][11] Benzotriazole-based, posing potential safety (explosive) and allergenic risks.[12]
COMU Coupling efficiency comparable to HATU.[11][13] Safer profile (non-explosive, reduced allergenicity).[12][14] Byproducts are water-soluble, simplifying workup in solution-phase.[12]Solution stability can be poor in some synthesizers requiring pre-prepared solutions.[15]
Phosphonium PyAOP Highly effective for hindered couplings, particularly N-methyl to N-methyl residues.[5][16] Does not cause guanidinylation side reactions.[15][17]Higher cost. Byproducts can sometimes be difficult to remove.
PyBrOP Extremely high reactivity, suitable for the most challenging couplings where other reagents fail.[1][15]High reactivity can sometimes lead to increased racemization if not carefully controlled.[11]
Phosphonium DEPBT Mediates amide bond formation with remarkably low racemization.[18][19] The hydroxyl groups of Tyr, Ser, and Thr do not require protection.[18]Generally less reactive than top-tier uronium or phosphonium salts.
Anhydride T3P® Cost-effective, low toxicity, and water-soluble byproducts allow for easy workup.[20][21] Very low levels of racemization without additives.[21][22]Often requires careful control of stoichiometry and temperature for optimal results.

Mechanistic Insights: The Power of OAt-Activation with HATU

The superior performance of modern uronium/aminium reagents like HATU stems from their mechanism of action. The process, conducted in a polar aprotic solvent like DMF with a non-nucleophilic base (e.g., DIPEA), involves the rapid generation of a highly reactive OAt-active ester.[9][23]

  • Deprotonation: The base deprotonates the carboxylic acid, forming a carboxylate anion.

  • Initial Activation: The carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt intermediate.[10]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt. This forms the key OAt-active ester, which is significantly more reactive than the corresponding HOBt-esters generated by older reagents like HBTU.[8][9][10]

  • Nucleophilic Attack: The sterically hindered N-methyl amine attacks the activated ester, forming the desired amide bond and releasing HOAt.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH:e->RCOO:w 1. Deprotonation Base Base (e.g., DIPEA) Isouronium O-Acyl(tetramethyl)isouronium Salt (Highly Reactive Intermediate) RCOO:e->Isouronium:w 2. Attack on HATU HATU HATU ActiveEster OAt-Active Ester Isouronium:e->ActiveEster:w 3. HOAt Attack TMU Tetramethylurea (Byproduct) Isouronium:s->TMU:w Releases HOAt HOAt Anion Amide Amide Product ActiveEster:e->Amide:w 4. N-Methyl Amine Attack HOAt_prod HOAt (Released) ActiveEster:s->HOAt_prod:w Releases NMeAmine N-Methyl Amine (R'-NHMe)

HATU activation and coupling mechanism.

Field-Proven Protocols

Reproducibility requires meticulous methodology. The following protocols provide robust starting points for coupling sterically hindered N-methyl amino acids in both solid-phase and solution-phase formats.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is optimized for incorporating an Fmoc-protected N-methyl amino acid onto a resin-bound peptide chain.

SPPS_Workflow Start Start: Resin with N-terminal Amine Swell 1. Resin Swelling (DMF, 30-60 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 5 + 15 min) Swell->Deprotect Wash1 3. Wash Cycle (DMF, DCM, DMF) Deprotect->Wash1 Couple 5. Coupling (Add activated mix to resin) (Agitate 1-4 hours) Wash1->Couple Activate 4. Pre-activation (in separate vial) Fmoc-N-Me-AA (4 eq) HATU (3.9 eq) DIPEA (8 eq) in DMF (2-5 min activation) Activate->Couple Add Monitor 6. Monitor Completion (Bromophenol Blue Test) Couple->Monitor Monitor->Couple Incomplete? Recouple Wash2 7. Final Wash Cycle (DMF, DCM, DMF) Monitor->Wash2 Complete? End End: Resin with Coupled N-Me-AA Wash2->End

SPPS workflow for N-methyl amino acid incorporation.

Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: If applicable, remove the N-terminal Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (5x) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-methylated amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.[24]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature. The extended coupling time is often necessary for these sterically demanding reactions.[24]

  • Monitoring: Check for reaction completion using a qualitative test. Note: The standard Kaiser test is unreliable for secondary amines. The Bromophenol Blue test is a suitable alternative.[4][24] If the test indicates incomplete coupling (blue/green resin beads), a second coupling is recommended.

  • Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: SPPS using COMU

This protocol leverages the high reactivity and favorable safety profile of COMU.

Methodology:

  • Resin Preparation & Deprotection: Follow steps 1-3 from the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-methylated amino acid (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1 minute.[12][25]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling to proceed for 30-60 minutes at room temperature. For particularly challenging couplings (e.g., N-Me-AA to N-Me-AA), extend the reaction time or perform a double coupling.[12]

  • Monitoring & Washing: Follow steps 6-7 from the HATU protocol.

Protocol 3: Solution-Phase Coupling using T3P®

T3P® is an excellent choice for solution-phase synthesis due to its ease of use and the water-solubility of its byproducts.

Methodology:

  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and the N-methyl amine component (1.1 eq.) in an anhydrous aprotic solvent (e.g., Ethyl Acetate, THF, or DCM).

  • Base Addition: Add a suitable base. For low-epimerization couplings, pyridine (3.0 eq.) is highly effective.[21][26] For more general applications, a hindered base like DIPEA (3.0 eq.) can be used.[22] Cool the mixture to 0 °C.

  • T3P® Addition: Slowly add T3P® (commercially available as a 50% solution in a solvent like ethyl acetate; 1.5 eq.) to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until completion (typically 2-12 hours). Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent. The aqueous layer will contain the water-soluble phosphate byproducts. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting & Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling • Insufficient reagent reactivity.• Short coupling time.• Steric hindrance is too great.• Switch to a more powerful reagent (e.g., from HATU to PyBrOP).• Increase coupling time and/or perform a double coupling.• Consider microwave-assisted synthesis to provide energy to overcome the activation barrier.[4]
Racemization/Epimerization • Strong base or elevated temperature.• Highly reactive coupling reagent.• Use a less hindered base (e.g., 2,4,6-collidine or N-methylmorpholine) instead of DIPEA.[5]• Perform the reaction at a lower temperature (0 °C).• For particularly sensitive substrates, consider using DEPBT, which is known for its excellent racemization suppression.[14][18]
Guanidinylation Side Reaction • Occurs with excess uronium/aminium reagents (e.g., HATU, HBTU) where the free amine attacks the reagent itself, capping the peptide chain.• Use a slight excess of the carboxylic acid component relative to the coupling reagent.[11]• Keep pre-activation times short (1-2 minutes).[4]• Use a phosphonium-based reagent (e.g., PyAOP, PyBOP) which does not cause this side reaction.[15][17]

Conclusion

The synthesis of N-methylated peptides, while challenging, is readily achievable with the appropriate selection of modern coupling reagents and optimized protocols. For general-purpose, high-efficiency couplings, HATU remains a gold standard, though its safety profile requires consideration. COMU offers a compelling alternative with comparable reactivity and significant safety advantages. For the most demanding steric environments, phosphonium salts like PyAOP and PyBrOP provide the necessary reactivity. Finally, for syntheses where minimizing racemization is the absolute priority or where simplified workups are desired, DEPBT and T3P® are outstanding and reliable choices. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can confidently incorporate these valuable modifications into their peptide-based therapeutics.

References

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]

  • Wikipedia. HATU. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • ACS Publications. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved from [Link]

  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • PubMed. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Retrieved from [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Merck Millipore. (2009, September 29). COMU Novabiochem coupling reagents for peptide synthesis. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • CORE. Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Retrieved from [Link]

  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • ResearchGate. N -methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

  • ACS Publications. (2011, August 29). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • PubMed. (2018, August 15). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

  • Spiral. FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

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Application Notes and Protocols for the Efficient Coupling of Boc-N-Me-Lys(2-Cl-Z)-OH using HATU and HOAt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Challenge of Sterically Hindered Amino Acids

In the landscape of peptide synthesis and drug development, the incorporation of structurally complex and sterically hindered amino acids is a frequent necessity for crafting molecules with enhanced stability, bioavailability, and unique pharmacological profiles.[1] Boc-N-Me-Lys(2-Cl-Z)-OH is a prime example of such a building block, presenting a dual challenge to the synthetic chemist. The N-methyl group on the α-amino nitrogen introduces significant steric bulk, which physically obstructs the approach of an activated carboxyl group, thereby slowing down the rate of peptide bond formation.[2][3] Furthermore, the electron-donating nature of this methyl group reduces the nucleophilicity of the secondary amine, further impeding the coupling reaction.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the HATU/HOAt coupling system to overcome these challenges. We will delve into the mechanistic underpinnings of this powerful reagent combination, followed by detailed, field-proven protocols for both solution-phase and solid-phase peptide synthesis (SPPS).

The Scientific Rationale: Why HATU and HOAt Excel in Difficult Couplings

The formation of an amide bond is not a spontaneous process and requires the activation of the carboxylic acid to make the carbonyl carbon more susceptible to nucleophilic attack.[4] For challenging couplings, the choice of activating agent is paramount. The combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) has emerged as a gold standard for difficult sequences, including those with N-methylated residues.[5][6]

HATU is a uronium salt-based coupling reagent that, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), converts a carboxylic acid into a highly reactive OAt-active ester.[7][8][9] The superiority of this system stems from the unique properties of the HOAt moiety.[10] The pyridine nitrogen atom within the HOAt structure provides anchimeric assistance, stabilizing the incoming amine through a hydrogen-bonded cyclic transition state, which accelerates the coupling reaction.[7] This enhanced reactivity is crucial for overcoming the steric hindrance presented by the N-methyl group of Boc-N-Me-Lys(2-Cl-Z)-OH.[11] Furthermore, HOAt is a potent additive for suppressing racemization, ensuring the chiral integrity of the amino acid is maintained throughout the coupling process.[10][12][13][14]

The Coupling Mechanism: A Step-by-Step Visualization

The HATU-mediated coupling proceeds through a well-defined cascade of activation and nucleophilic attack:

  • Deprotonation : The carboxylic acid is deprotonated by a base (e.g., DIPEA) to form a carboxylate anion.

  • Activation : The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt.

  • Formation of the OAt-Active Ester : The displaced HOAt anion rapidly attacks the isouronium salt, yielding the key OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[7][9]

  • Amide Bond Formation : The sterically hindered secondary amine of the N-methylated amino acid attacks the highly reactive OAt-active ester, forming the desired peptide bond.[7]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid Boc-N-Me-Lys(2-Cl-Z)-COOH HATU HATU Base Base (DIPEA) OAt_Ester OAt-Active Ester Peptide_Bond Dipeptide (Peptide Bond Formed) OAt_Ester->Peptide_Bond Nucleophilic Attack Amine N-terminal Amine (Resin-bound or in solution)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of Boc-N-Me-Lys(2-Cl-Z)-OH in both solution-phase and solid-phase synthesis.

Solution-Phase Coupling Protocol

This protocol is suitable for the synthesis of peptide fragments in solution.

Materials:

  • Boc-N-Me-Lys(2-Cl-Z)-OH (1.0 equivalent)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.0-1.2 equivalents)

  • HATU (1.0-1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-5.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., DCM, ACN, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve Boc-N-Me-Lys(2-Cl-Z)-OH (1.0 eq.) and HATU (1.0-1.5 eq.) in anhydrous DMF.

  • Add DIPEA or TEA (2.0-5.0 eq.) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, if the amine component is a hydrochloride salt, neutralize it with one equivalent of base and then add it to the reaction mixture. Otherwise, add the free amine (1.0-1.2 eq.) directly.

  • Continue stirring at room temperature. Due to the steric hindrance, the reaction may require an extended time, from several hours to overnight (monitor by TLC or LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a general procedure for coupling Boc-N-Me-Lys(2-Cl-Z)-OH to a resin-bound peptide. For such a sterically hindered amino acid, a "double coupling" strategy is highly recommended to ensure maximum efficiency.[3]

Materials:

  • Resin with N-terminal deprotected peptide

  • Boc-N-Me-Lys(2-Cl-Z)-OH (2.0-5.0 equivalents)

  • HATU (1.9-4.5 equivalents)

  • DIPEA or Collidine (4.0-10.0 equivalents)

  • Anhydrous DMF

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide has been removed and the resin has been thoroughly washed.

  • Activation: In a separate vessel, pre-activate Boc-N-Me-Lys(2-Cl-Z)-OH (2.0-5.0 eq.) with HATU (1.9-4.5 eq.) and DIPEA (4.0-10.0 eq.) in DMF for 2-5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines, though less effective for secondary amines like N-methylated ones; a bromophenol blue test can be an alternative). A positive result indicates incomplete coupling.[2]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling (Double Coupling): Repeat steps 2-4 with a fresh solution of activated Boc-N-Me-Lys(2-Cl-Z)-OH to drive the reaction to completion.

  • Final Washing: Once the coupling is complete (indicated by a negative monitoring test), drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Deprotection N-terminal Deprotection Swell_Resin->Deprotection Wash_1 Wash with DMF Deprotection->Wash_1 Coupling Couple to Resin Wash_1->Coupling Pre_activation Pre-activate Amino Acid (Boc-N-Me-Lys(2-Cl-Z)-OH + HATU + DIPEA) Pre_activation->Coupling Monitor Monitor Coupling (e.g., Bromophenol Blue test) Coupling->Monitor Wash_2 Wash with DMF Monitor->Wash_2 Complete Double_Coupling Repeat Coupling Step Monitor->Double_Coupling Incomplete Final_Wash Final Wash (DMF, DCM) Wash_2->Final_Wash Double_Coupling->Monitor Next_Cycle Proceed to Next Cycle Final_Wash->Next_Cycle

Data Presentation: Recommended Reaction Conditions

The following tables summarize the recommended stoichiometry for both solution-phase and solid-phase coupling of Boc-N-Me-Lys(2-Cl-Z)-OH.

Table 1: Solution-Phase Coupling Stoichiometry

ReagentEquivalentsRationale
Boc-N-Me-Lys(2-Cl-Z)-OH1.0Limiting Reagent
Amine Component1.0 - 1.2Slight excess to drive the reaction
HATU1.0 - 1.5Ensures efficient activation
Base (DIPEA/TEA)2.0 - 5.0Neutralizes HCl if present and facilitates activation

Table 2: Solid-Phase Coupling Stoichiometry (per coupling)

ReagentEquivalents (relative to resin loading)Rationale
Boc-N-Me-Lys(2-Cl-Z)-OH2.0 - 5.0High excess to overcome steric hindrance
HATU1.9 - 4.5Ensures rapid and complete activation
Base (DIPEA/Collidine)4.0 - 10.0High excess to drive the reaction kinetics

Troubleshooting and Key Considerations

  • Guanidinylation: A potential side reaction with uronium-based reagents like HATU is the guanidinylation of the free N-terminal amine, which caps the peptide chain.[9] This is more likely to occur if HATU is used in large excess or if the coupling reaction is particularly slow. Using the recommended stoichiometry and pre-activating the carboxylic acid for a short period before adding it to the amine can minimize this side reaction.[5]

  • Solvent Quality: The use of anhydrous solvents, particularly DMF, is critical for the success of the coupling reaction. Water can hydrolyze the activated ester intermediate, reducing the reaction efficiency.

  • Double Coupling: For sterically demanding couplings such as this, a single coupling step may not be sufficient to achieve a high yield. A second, fresh application of the activated amino acid is often necessary to ensure the reaction goes to completion.[3]

  • Protecting Groups: The 2-Cl-Z group on the lysine side chain is stable to the standard acidic conditions used for Boc deprotection (e.g., TFA).[15][16] It can be removed during the final cleavage from the resin with strong acids like HF or by hydrogenolysis.[17]

Conclusion

The successful incorporation of sterically hindered amino acids like Boc-N-Me-Lys(2-Cl-Z)-OH is a critical capability in modern peptide chemistry. The HATU/HOAt coupling system provides a robust and highly efficient solution to this challenge.[18][19] By understanding the underlying mechanism and employing optimized protocols, such as the use of higher reagent equivalencies and double coupling strategies, researchers can confidently synthesize complex peptides with high yield and purity. This guide provides the foundational knowledge and practical steps to empower scientists in their pursuit of novel and impactful peptide-based therapeutics and research tools.

References

  • aapptec. Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. [Link]

  • Wikipedia. HATU. [Link]

  • aapptec. Technical Support Information Bulletin 2105 - HATU. [Link]

  • Luxembourg Bio Technologies. HATU CAS 148893-10-1. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • Iris Biotech. Optimizing Peptide Coupling: Key Techniques. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Dipòsit Digital de la Universitat de Barcelona. Backbone N-modified peptides: beyond N-methylation. [Link]

  • Wikipedia. 1-Hydroxy-7-azabenzotriazole. [Link]

  • SBS Genetech. Mastering Protecting Groups in Peptide Synthesis - Pept.... [Link]

  • University of Calgary. Ch27 : Peptide synthesis - Chemistry. [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • PubChem. Boc-Lys(2-Cl-Z)-OH | C19H27ClN2O6 | CID 7269331. [Link]

  • PubChem. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765. [Link]

  • aapptec. Boc-Lys(2-Cl-Z)-OH [54613-99-9]. [Link]

Sources

PyBrOP and PyBOP coupling conditions for N-methylated lysine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling Conditions for N-Methylated Lysine Using PyBrOP

Executive Summary

The incorporation of N-methylated amino acids, such as N-methyl lysine, into peptide sequences is a critical strategy in drug development for enhancing proteolytic stability, modulating bioavailability, and restricting conformational flexibility. However, the steric hindrance and reduced nucleophilicity of the secondary


-amine make peptide bond formation notoriously difficult. Standard coupling reagents often yield truncated sequences and high rates of epimerization.

This application note provides a comprehensive, self-validating protocol for coupling onto N-methylated lysine, contrasting the inefficiency of the standard phosphonium reagent PyBOP with the highly reactive halogenophosphonium reagent PyBrOP .

Mechanistic Insights: The N-Methylation Challenge

When an incoming Fmoc-protected amino acid is coupled to the N-terminus of an N-methylated lysine residue on a solid support, the reaction is severely impeded by the steric bulk of the N-methyl group.

The Failure of PyBOP: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) activates the carboxylic acid to form an acyloxyphosphonium intermediate, which is rapidly attacked by the liberated 1-hydroxybenzotriazole (HOBt) to form an OBt active ester [1]. While highly efficient for primary amines, the OBt ester is insufficiently reactive to overcome the steric clash presented by the secondary amine of N-methyl lysine, leading to sluggish kinetics, low yields, and significant epimerization over prolonged reaction times[2].

The PyBrOP Advantage: PyBrOP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) lacks the benzotriazole moiety. Instead, activation proceeds via an acyloxyphosphonium intermediate that is attacked by the bromide counterion, generating an acyl bromide in situ[1]. Acyl halides are vastly more electrophilic than OBt esters. This heightened reactivity easily overcomes the steric hindrance of the N-methyl group, driving the coupling to completion rapidly while minimizing the window for oxazolone-driven epimerization[3].

G AA Fmoc-AA-OH (Carboxylic Acid) PyBrOP PyBrOP + DIPEA (Halogenophosphonium) AA->PyBrOP PyBOP PyBOP + DIPEA (Benzotriazolyl) AA->PyBOP AcylBr Acyl Bromide Intermediate (Highly Reactive) PyBrOP->AcylBr Br- attack OBtEst OBt Ester Intermediate (Less Reactive) PyBOP->OBtEst HOBt attack NMeLys1 N-Me-Lys-Resin AcylBr->NMeLys1 NMeLys2 N-Me-Lys-Resin OBtEst->NMeLys2 Prod1 Efficient Peptide Bond (High Yield, <2% Epimerization) NMeLys1->Prod1 Overcomes Steric Clash Prod2 Inefficient Coupling (Low Yield, >15% Epimerization) NMeLys2->Prod2 Steric Hindrance

Figure 1: Mechanistic divergence between PyBrOP and PyBOP in N-methylated amino acid coupling.

Comparative Performance Data

The choice of coupling reagent directly dictates the success of the synthesis. The table below summarizes the quantitative differences between PyBOP and PyBrOP when coupling an Fmoc-amino acid onto a sterically hindered N-methylated residue.

Coupling ReagentActive IntermediateTypical Yield (1h)Epimerization RateRecommended Application
PyBOP OBt Ester< 60%High (up to 18%)Standard primary amines
PyBrOP Acyl Bromide> 95%Low (< 2%)N-methylated / hindered amines

Data synthesized from comparative studies on N-methylated peptide couplings[2],[3].

Self-Validating Experimental Protocol

This protocol is engineered to maximize the generation of the acyl bromide intermediate while suppressing side reactions.

Reagent Preparation & Stoichiometry
  • Resin: Fmoc-N(

    
    )-Me-Lys(Boc)-Peptide-Resin (1.0 equivalent)
    
  • Incoming Amino Acid: Fmoc-AA-OH (2.0 to 4.0 equivalents)

  • Coupling Reagent: PyBrOP (2.0 to 4.0 equivalents, matching the amino acid)[4]

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0 to 12.0 equivalents; exactly 3x the PyBrOP amount)[4]

  • Solvent: Anhydrous Dichloromethane (DCM) is strictly preferred over DMF.

Scientific Rationale: DCM is utilized because it minimizes epimerization and maximizes the stability/reactivity of the halogenophosphonium salt compared to polar aprotic solvents like DMF[2]. Crucially, do NOT add HOBt or HOAt. The addition of these nucleophiles will convert the highly reactive acyl bromide into a less reactive OBt/OAt ester, defeating the purpose of using PyBrOP.

Step-by-Step Coupling Workflow
  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes to expose the secondary

    
    -amine of the N-methyl lysine. Wash thoroughly with DMF (5x) and DCM (5x).
    
  • Pre-Dissolution: Dissolve the Fmoc-AA-OH and PyBrOP in a minimal volume of anhydrous DCM (approx. 10 mL per gram of resin)[4].

  • Thermal Control (Critical Step): Chill the reaction vessel containing the resin, as well as the DCM solution of AA/PyBrOP, to 0 °C using an ice bath[4].

    Scientific Rationale: The addition of DIPEA triggers the activation and is highly exothermic. The localized temperature spike at the onset of the reaction is the primary driver of oxazolone-mediated epimerization. Cooling the system to 0 °C prior to base addition neutralizes this thermal spike[2].

  • Activation & Coupling: Add the chilled AA/PyBrOP solution to the resin. Immediately add the DIPEA.

  • Agitation: Mix the suspension at 0 °C for 1 to 2 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 1 to 2 hours[4].

  • Washing: Drain the reaction mixture. Wash the resin with DCM (3x), DMF (3x), and again with DCM (3x).

Analytical Validation (Monitoring)

Because the N-terminus is a secondary amine, the standard Kaiser (ninhydrin) test will yield a false negative, masking incomplete deprotection or coupling[5].

  • Validation Step: Perform a Chloranil Test or Bromophenol Blue Test [5].

  • Interpretation: A successful coupling will yield a negative result (colorless/yellow for Chloranil). If the test remains positive (blue/green), perform a second coupling cycle using the exact same PyBrOP conditions before proceeding to the next amino acid.

References

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. Journal of Organic Chemistry, 59(9), 2437-2446.1

  • AAPPTec. (n.d.). Standard Coupling Procedures: Coupling N-Methyl Amino Acids with Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP). 4

  • BenchChem. (n.d.). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. 5

Sources

Application Note: Robust HF Cleavage Protocols for Peptides Containing Nα-Boc-Nε-(2-Cl-Z)-L-lysine and its Nα-Methylated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Final Step in Boc-SPPS

The successful synthesis of complex peptides via tert-butyloxycarbonyl (Boc)/benzyl (Bzl) solid-phase peptide synthesis (SPPS) culminates in the critical final step: cleavage from the solid support and simultaneous removal of all side-chain protecting groups.[1] This process, most commonly achieved with anhydrous hydrogen fluoride (HF), must be quantitative and minimize side reactions to ensure the integrity and purity of the final product.[2]

This application note provides a detailed guide for the HF cleavage of peptides incorporating the modified amino acid Boc-N-Me-Lys(2-Cl-Z)-OH and its non-methylated counterpart. The Nε-(2-chlorobenzyloxycarbonyl) group (2-Cl-Z) offers a distinct stability profile compared to the standard Z group, while Nα-methylation introduces steric and electronic factors that can influence reaction kinetics and side-product formation.[3][4] Understanding these nuances is paramount for developing a robust and reproducible cleavage strategy. We will explore the underlying chemical principles, provide field-proven protocols, and offer expert guidance on troubleshooting and safety.

Foundational Principles of HF Cleavage

A successful HF cleavage is not merely a procedural task but an application of chemical principles. The choices made regarding reaction conditions directly influence the cleavage mechanism and, consequently, the outcome.

The SN1 vs. SN2 Cleavage Dichotomy

The deprotection of benzyl-type protecting groups, including the 2-Cl-Z group, by strong acid can proceed via two distinct mechanisms:

  • SN1 Mechanism ("High HF"): In neat or "high" concentration HF (typically >90%), the strong acidity (H₀ ≈ -10.8) promotes a unimolecular solvolysis reaction. This process generates highly reactive carbocation intermediates (e.g., benzyl and t-butyl carbocations). While effective for cleaving even the most stable protecting groups, these carbocations are potent alkylating agents that can irreversibly modify nucleophilic side chains like Tryptophan, Methionine, and Tyrosine, leading to significant side products.[2][5]

  • SN2 Mechanism ("Low HF"): By lowering the acidity of the cleavage medium—typically by using a mixture of ~25% HF in a large volume of dimethyl sulfide (DMS)—the reaction mechanism shifts to a bimolecular nucleophilic substitution.[6][7] DMS acts as a weak base, reducing the protonating power of HF, and also serves as a "soft" nucleophile to attack the benzyl-type protecting groups. This SN2 pathway avoids the formation of deleterious carbocations and is highly effective for removing many protecting groups, including the 2-Cl-Z group, while preserving the integrity of sensitive residues.[7]

Protecting Group Lability & The "Low-High" Strategy

The key to cleaving complex peptides lies in the "Low-High" HF procedure, which leverages the mechanistic differences described above.[8][9]

  • The "Low" Step: The reaction is initiated under SN2 conditions (e.g., HF/DMS/p-cresol) to remove the majority of moderately acid-labile protecting groups without generating carbocations.

  • The "High" Step: After removing the DMS and low-concentration HF, the peptide-resin is treated with high-concentration HF. This SN1 step is necessary to cleave the most acid-stable protecting groups, such as Arg(Tos), and the peptide-resin linkage itself.[2] Because most of the protecting groups have already been removed, the concentration of carbocations generated in this step is significantly reduced, minimizing side reactions.

The 2-Cl-Z group is known to be more stable to acid than a standard benzyl ether or Z group. While it is often removed during the "low" HF step, its complete cleavage, especially when sterically hindered, may require the subsequent "high" HF step.[2] The N-terminal Boc group is highly labile and is removed immediately under either condition.

The Critical Role of Scavengers

During the SN1 ("High HF") step, any generated carbocations must be trapped before they can alkylate the peptide. This is the function of scavengers.

  • p-Cresol or Anisole: These are the most common scavengers. Their electron-rich aromatic rings are readily attacked by carbocations, effectively neutralizing them.[9]

  • Thio-scavengers (e.g., p-thiocresol, 1,2-ethanedithiol): These are often included for peptides containing tryptophan to prevent modification of the indole ring.[8]

Considerations for Nα-Methylation

The presence of an Nα-methyl group on the lysine residue can introduce two potential challenges:

  • Steric Hindrance: The methyl group can sterically hinder the approach of the acid, potentially slowing the kinetics of N-terminal Boc group removal, although this is rarely an issue with the strong acidity of HF.

  • N-Terminal Side Reactions: While less common in HF cleavage compared to milder acidic conditions, peptides with certain N-terminal acetylated N-methyl amino acids have been shown to undergo deletion of the first residue during acid treatment.[4] This is a sequence-dependent side reaction but should be considered if unexpected deletion products are observed.

Pre-Cleavage Preparation: Setting the Stage for Success

Contaminants, especially water, can be highly detrimental to the HF cleavage reaction. Proper preparation is essential.

  • Final N-terminal Boc Deprotection: If the peptide synthesis was completed with the N-terminal Boc group intact, it must be removed before HF cleavage to prevent t-butylation of sensitive residues.[2]

    • Treat the peptide-resin with 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.

    • Wash thoroughly with DCM (3x), Isopropanol (3x), and finally DCM (3x).

  • Drying: The peptide-resin must be scrupulously dried.

    • After the final wash, dry the resin under a stream of nitrogen.

    • Transfer the resin to a suitable vessel and dry under high vacuum over P₂O₅ or KOH for a minimum of 4 hours, preferably overnight.[7]

Experimental Protocols

Safety First: Anhydrous Hydrogen Fluoride is an extremely corrosive and toxic substance. All procedures MUST be performed in a dedicated, well-maintained HF cleavage apparatus located inside a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.[1][10] Calcium gluconate gel must be immediately accessible as a first-aid measure for skin contact.

Protocol 1: The Recommended "Low-High" HF Cleavage

This is the most robust and recommended procedure for peptides containing Boc-N-Me-Lys(2-Cl-Z)-OH, especially those with other sensitive residues.

Reagents & Equipment:

  • HF Cleavage Apparatus (Teflon/Kel-F construction)

  • Anhydrous Hydrogen Fluoride (HF) cylinder

  • Dimethyl sulfide (DMS)

  • p-Cresol

  • Diethyl ether (cold, peroxide-free)

  • Teflon-coated stir bar

  • Dry ice/acetone or liquid nitrogen bath

Procedure:

Part A: The "Low HF" Step (SN2 Deprotection)

  • Place the dried peptide-resin (e.g., 200 mg on 0.5 mmol/g resin, representing 0.1 mmol scale) and a Teflon-coated stir bar into the Teflon reaction vessel.

  • Add the scavenger cocktail. For every 0.1 mmol of peptide-resin, add 3.25 mL of DMS and 0.5 mL of p-cresol .[9]

  • Assemble the reaction vessel onto the HF apparatus manifold. Cool the vessel in a dry ice/acetone bath for at least 5 minutes.

  • Carefully distill 1.25 mL of HF into the reaction vessel.[9]

  • Remove the dry ice bath and replace it with a water-ice bath to maintain the reaction temperature at 0 °C .

  • Stir the reaction mixture for 2 hours at 0 °C .

  • After 2 hours, remove the HF and DMS by vacuum, keeping the reaction vessel at 0 °C. This evaporation step may take 1-1.5 hours.

  • Once the resin appears dry, wash the resin in situ with DCM or ethyl acetate to remove scavenger by-products, followed by vacuum drying.[8]

Part B: The "High HF" Step (SN1 Cleavage)

  • To the same reaction vessel containing the resin, add 0.5 mL of p-cresol (or another appropriate scavenger, see Table 1).

  • Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.

  • Distill 5.0 mL of HF into the reaction vessel.

  • Replace the cooling bath with a water-ice bath and stir the mixture for 1 to 1.5 hours at 0 °C . Note: The removal of more resistant groups like Lys(2-Cl-Z) and Arg(Tos) can be slow below -5 °C.[2]

  • After the reaction is complete, remove the HF by vacuum at 0 °C.

Part C: Peptide Work-up

  • Carefully and safely disassemble the apparatus.

  • Add ~15-20 mL of cold diethyl ether to the reaction vessel to precipitate the peptide and wash away the organic-soluble scavengers.

  • Transfer the resin/peptide slurry to a centrifuge tube. Wash the reaction vessel with more cold ether to ensure complete transfer.

  • Pellet the resin/peptide by centrifugation and decant the ether.

  • Wash the pellet two more times with cold diethyl ether.

  • After the final wash, gently blow a stream of nitrogen over the pellet to remove residual ether.

  • Extract the crude peptide from the resin using an appropriate aqueous solvent (e.g., 10-50% aqueous acetic acid).

  • Filter to remove the resin, freeze the peptide solution, and lyophilize to obtain the crude peptide powder, which can then be analyzed and purified by HPLC.

Protocol 2: Standard "High" HF Cleavage

This protocol is faster but carries a higher risk of side-product formation. It should only be considered for simple peptides lacking sensitive residues like Trp, Met, or Cys.

Procedure:

  • Place the dried peptide-resin (0.1 mmol scale) and a stir bar into the reaction vessel.

  • Add 0.5 mL of p-cresol or anisole .

  • Cool the vessel in a dry ice/acetone bath.

  • Distill 5.0 mL of HF into the vessel.

  • Stir the reaction for 1 hour at 0 °C .

  • Remove the HF by vacuum and proceed with the Peptide Work-up (Part C) as described above.

Scavenger Cocktail Selection

The choice of scavenger is dictated by the peptide's amino acid composition. The standard cocktail for the "High HF" step can be modified to protect specific residues.

Sensitive Residue(s) Present Recommended Scavenger Cocktail (per 0.1 mmol peptide) Rationale
None (Standard)0.5 mL p-cresol or anisoleGeneral purpose carbocation scavenger.[9]
Cysteine (Cys)0.45 mL p-cresol, 0.05 mL p-thiocresolThiol scavenger helps prevent side reactions at the sulfhydryl group.
Tryptophan (Trp)0.5 mL p-cresol, plus 1,2-ethanedithiol (EDT) or skatoleProtects the indole side chain from alkylation and oxidation.
Methionine (Met)0.5 mL anisole (p-cresol can sometimes sulfonylate Met)Anisole is a preferred scavenger in the presence of Met.

Workflow Visualization

The following diagram illustrates the key stages of the recommended "Low-High" HF cleavage protocol.

Caption: Workflow for the "Low-High" HF Cleavage Protocol.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Cleavage (Starting material or partially deprotected species observed by MS)1. Insufficient "High HF" reaction time or temperature.2. Inefficient stirring.3. Water contamination deactivating HF.1. Increase "High HF" time to 1.5 hours. Ensure temperature is maintained at 0 °C, not lower.[2]2. Ensure the magnetic stir bar is freely rotating throughout the reaction.3. Ensure peptide-resin was scrupulously dried before cleavage.
Multiple Side Products (+76, +90 Da adducts on Tyr, Trp, Met)1. Inefficient scavenging during "High HF" step.2. Use of "High HF" protocol on a sensitive peptide.1. Use the "Low-High" HF protocol.[7]2. Ensure the correct scavenger cocktail was used for the amino acids present (see Table 1). Increase scavenger amount by 10-20%.
Low Crude Yield 1. Peptide is soluble in the ether wash.2. Incomplete extraction from the resin.1. Ensure diethyl ether is ice-cold during precipitation and washing.2. Perform multiple extractions (3-4x) of the resin with the aqueous solvent. Allow solvent to soak for 10-15 minutes each time.
[M-113] or [M-127] Peak by MS (Deletion of Ac-NMe-Phe)N-terminal deletion side reaction.[4]This is a known, though rare, side reaction for certain N-acylated, N-methylated residues. If problematic, consider changing the N-terminal capping group to one less susceptible to acid-catalyzed cleavage.

References

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In: Pennington, M., Dunn, B. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. [Link]

  • Slideshare. (2015). Hf cleavage and deprotection from resins. Retrieved from [Link]

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(7), 1067–1083. [Link]

  • Hart, R. A., & Garner, P. (2013). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters. Wright State University. [Link]

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein and Peptide Letters, 22(6), 469-481. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Boc-Lys(2-Cl-Z)-OH [54613-99-9]. Retrieved from [Link]

  • Pennington, M. W. (1994). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In: Pennington, M., Dunn, B. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
  • Fields, G. B., & Fields, C. G. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M., Dunn, B. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Bennett, M. A., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. The Journal of organic chemistry, 72(12), 4381–4387. [Link]

Sources

Application Notes and Protocols: A Comparative Guide to Manual and Automated Synthesis Cycles for N-methyl Lysine Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-methyl Lysine in Peptide Therapeutics

The strategic incorporation of N-methylated amino acids, particularly N-methyl lysine, into peptide sequences is a powerful tool in modern drug discovery. This modification can profoundly alter the physicochemical properties of a peptide, often leading to enhanced proteolytic stability, increased cell permeability, and improved oral bioavailability. However, the introduction of a methyl group on the backbone amide nitrogen presents a significant steric challenge during solid-phase peptide synthesis (SPPS), which can lead to incomplete couplings and the formation of deletion sequences.[1]

This guide provides a detailed comparative analysis of manual and automated synthesis strategies for the incorporation of N-methyl lysine. We will delve into the mechanistic underpinnings of experimental choices, provide robust, step-by-step protocols for both methodologies, and offer quantitative insights to aid researchers in selecting the optimal approach for their specific needs.

The Challenge of Steric Hindrance in N-methyl Lysine Coupling

The primary difficulty in incorporating N-methylated amino acids arises from steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the activated carboxyl group of the incoming amino acid, significantly slowing down the reaction rate and often leading to incomplete coupling.[1] To overcome this, more potent coupling reagents and optimized reaction conditions are necessary.

Choosing the Right Coupling Reagent

Standard coupling reagents are often inefficient for N-methylated residues. More powerful activating agents are required to achieve high coupling efficiency.[1]

  • Immonium/Uronium Salts (HATU, HBTU, HCTU): These are generally more effective than carbodiimides for sterically hindered couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is frequently cited as a highly successful reagent for such challenging couplings.[1][2][3]

  • Phosphonium Salts (PyBOP, PyAOP): These are also highly effective. PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly noted for its efficacy in coupling N-protected N-methyl amino acids.[4]

The choice of coupling reagent is a critical determinant of success in synthesizing N-methylated peptides. The increased reactivity of these reagents helps to overcome the activation energy barrier imposed by the steric bulk of the N-methyl group.

Quantitative Comparison: Manual vs. Automated Synthesis

The decision between manual and automated synthesis hinges on a variety of factors, including scale, throughput, complexity of the peptide, and available resources.

ParameterManual SynthesisAutomated SynthesisKey Considerations & Insights
Synthesis Time (per cycle) 1 - 4 hours30 - 90 minutesAutomated systems, especially those with microwave assistance, dramatically reduce cycle times, increasing overall throughput.[5][6]
Hands-on Time (per cycle) 1 - 2 hours5 - 15 minutes (for setup)Automation significantly frees up researcher time, allowing for parallel tasks and reducing the potential for fatigue-related errors.[5][7]
Typical Crude Purity Variable (Operator-dependent)Generally higher and more consistentAutomation minimizes human error, leading to more reproducible and often higher-purity crude products.[7][8][9]
Typical Yield Variable, potential for resin lossGenerally consistent and can be higherOptimized and automated fluid handling in synthesizers can lead to better overall yields.[8]
Reagent Consumption Potentially higher due to manual measurementsMore precise and efficient reagent deliveryAutomated synthesizers are programmed for precise reagent volumes, which can reduce waste and cost over time.[9]
Cost (Initial Investment) LowHighManual synthesis requires basic laboratory glassware, while automated synthesizers represent a significant capital investment.[9]
Reproducibility Operator-dependentHighThe precise control over reaction parameters in automated systems ensures high batch-to-batch consistency.[7]
Flexibility & Troubleshooting HighModerateManual synthesis allows for easy intervention and modification of protocols in real-time, which can be advantageous for troubleshooting difficult sequences.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for both manual and automated incorporation of N-methyl lysine. These protocols are designed to be self-validating, with clear checkpoints and rationale for each step.

Manual Synthesis Workflow for N-methyl Lysine Incorporation

Manual synthesis offers a high degree of flexibility and is an excellent choice for small-scale synthesis and methods development. The following is a general protocol for a single coupling cycle of Fmoc-Lys(Me)-OH.

Manual_SPPS_Workflow Resin_Prep Resin Swelling (DMF, 1 hr) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF, 2x10 min) Resin_Prep->Fmoc_Deprotection Washing_1 Washing (DMF, 5x) Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-Lys(Me)-OH (HATU/DIPEA in DMF, 1-2 hr) Washing_1->Coupling Monitoring Monitoring (Kaiser or Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling If incomplete (Double Couple) Washing_2 Washing (DMF, 5x) Monitoring->Washing_2 If complete Next_Cycle Proceed to Next Cycle Washing_2->Next_Cycle

Caption: Manual SPPS Cycle for N-methyl Lysine.

Protocol 1: Manual Coupling of Fmoc-Lys(Me)-OH

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.[10]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[10]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Me)-OH (4 equivalents), HATU (3.9 equivalents), and diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow to pre-activate for 2 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[1]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test or Bromophenol blue test) to check for the presence of free amines. A negative result indicates a complete reaction.[1]

  • Double Coupling (if necessary): If the monitoring test is positive, drain the coupling solution and repeat steps 4 and 5 with a fresh solution of activated amino acid.[1]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times).

  • Proceed: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Automated Synthesis Workflow for N-methyl Lysine Incorporation

Automated peptide synthesizers offer high throughput, reproducibility, and reduced hands-on time. The following workflow is a representative example of an automated synthesis cycle.

Automated_SPPS_Workflow cluster_0 Single Amino Acid Cycle Start Start Automated Protocol Loop_Start Start->Loop_Start Deprotection Automated Fmoc Deprotection (Piperidine in DMF) Washing_1 Automated Washing (DMF) Deprotection->Washing_1 Coupling Automated Coupling (Fmoc-Lys(Me)-OH, HATU, DIPEA) Washing_1->Coupling Washing_2 Automated Washing (DMF) Coupling->Washing_2 Loop_End Next Amino Acid Washing_2->Loop_End Loop_End->Deprotection Repeat for sequence

Caption: Automated SPPS Cycle for N-methyl Lysine.

Protocol 2: Automated Coupling of Fmoc-Lys(Me)-OH

  • Synthesizer Setup: Load the appropriate resins, Fmoc-amino acids (including Fmoc-Lys(Me)-OH), and reagent bottles (DMF, piperidine, coupling activators, and base) onto the automated peptide synthesizer.

  • Programming the Sequence: Input the desired peptide sequence into the synthesizer's software.

  • Specialized Coupling Method: For the N-methyl lysine residue, program a specific coupling method that utilizes a more potent coupling reagent (e.g., HATU) and an extended coupling time (e.g., 1-2 hours). A double coupling protocol can also be programmed for this specific step to ensure maximum efficiency.

  • Initiate Synthesis: Start the automated synthesis protocol. The instrument will perform the following steps for each amino acid:

    • Fmoc Deprotection: Delivery of 20% piperidine in DMF to the reaction vessel, followed by agitation and draining.

    • Washing: A series of automated washes with DMF.

    • Coupling: Delivery of the pre-activated Fmoc-amino acid solution to the reaction vessel, followed by agitation for the programmed duration.

    • Washing: A final series of automated washes with DMF.

  • Final Cleavage: Once the synthesis is complete, the resin is removed from the synthesizer, and the peptide is cleaved from the solid support using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

Alternative Strategy: On-Resin N-Methylation

An alternative to incorporating a pre-methylated amino acid is to perform the methylation on-resin after the standard lysine residue has been coupled. This can be an effective strategy, particularly for peptides with a single N-methylated site. A common method involves a three-step process of sulfonylation, methylation, and desulfonylation.[1]

On_Resin_Methylation_Workflow Start Peptide-Resin with Lysine Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonylation Washing_1 Washing (DCM, DMF) Sulfonylation->Washing_1 Methylation Methylation (Dimethyl Sulfate, DBU) Washing_1->Methylation Washing_2 Washing (NMP) Methylation->Washing_2 Desulfonylation Desulfonylation (β-mercaptoethanol, DBU) Washing_2->Desulfonylation Washing_3 Washing (NMP) Desulfonylation->Washing_3 Result N-methylated Peptide-Resin Washing_3->Result

Caption: On-Resin N-Methylation Workflow.

Analytical Characterization of N-methylated Peptides

Thorough analytical characterization is crucial to confirm the successful incorporation of N-methyl lysine and to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for purifying and analyzing synthetic peptides.

Protocol 3: Analytical RP-HPLC

  • Sample Preparation: Dissolve the crude, cleaved peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use a C18 column with a standard mobile phase system:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from 5% to 95% B over 30-60 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: The presence of multiple peaks can indicate deletion sequences or other impurities resulting from incomplete coupling.[1]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.

Protocol 4: LC-MS Analysis

  • LC Separation: Separate the peptide sample using the HPLC conditions described above.

  • MS Analysis: Analyze the column eluent using an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis: Deconvolute the mass spectrum to determine the experimental molecular weight and compare it to the theoretical molecular weight. The incorporation of a methyl group on a lysine residue will result in a mass increase of 14.01565 Da compared to the non-methylated peptide.[11] Tandem MS (MS/MS) can be used to confirm the sequence and pinpoint the location of the methylation.[11]

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution(s)
Incomplete coupling to N-methyl lysine Steric hindrance, insufficient reagent activity, or inadequate reaction time.1. Double couple: Repeat the coupling step with fresh reagents.[12] 2. Use a more potent coupling reagent: Switch to HATU, HCTU, or PyAOP.[1][2] 3. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.[2]
Presence of deletion sequences in MS Incomplete coupling at one or more steps.Optimize the coupling conditions for the specific residue that is being deleted, following the recommendations above.
Low final peptide yield Resin loss during manual washing, incomplete cleavage, or peptide aggregation.1. Careful handling: Minimize resin loss during manual transfers and washes. 2. Optimize cleavage: Ensure sufficient cleavage time and appropriate scavenger use. 3. Address aggregation: Use aggregation-disrupting solvents (e.g., NMP) or incorporate pseudoprolines.[12]

Conclusion

The synthesis of peptides containing N-methyl lysine presents unique challenges but offers significant rewards in the pursuit of novel therapeutics. Both manual and automated synthesis methodologies can be successfully employed, and the choice between them should be guided by the specific goals of the research. Manual synthesis provides unparalleled flexibility for optimization and troubleshooting, while automated synthesis delivers superior throughput, reproducibility, and efficiency for well-established protocols. By understanding the principles of sterically hindered couplings, selecting appropriate reagents, and employing robust analytical techniques, researchers can confidently and successfully incorporate N-methyl lysine into their target peptides.

References

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate. (2025). Synthesis of N-methylated cyclic peptides. [Link]

  • Technical Support Information Bulletin 1208. Synthesis of Peptides Containing Methylated Lysine. [Link]

  • DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. [Link]

  • Beilstein-Institut. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • Vapourtec Ltd. (2025). Peptide Synthesis | Solid-Phase | SPPS. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. [Link]

  • Chemistry LibreTexts. (2025). 12.6: Automated Peptide Synthesis - Solid-Phase Technique. [Link]

  • Chapman University Digital Commons. Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. [Link]

  • Adesis, Inc. (2025). Automated Peptide Synthesis: Efficiency & Precision. [Link]

  • C S Bio China. (2023). Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that Fits Your Needs. [Link]

  • PMC. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. [Link]

  • CDC Stacks. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • CEM GmbH. (2023). Total wash elimination for solid phase peptide synthesis. [Link]

  • PMC. A Genetically Encoded ε-N-methyl Lysine in Mammalian Cells. [Link]

Sources

Application Notes & Protocols for Microwave-Assisted Synthesis of Peptides Containing N-Methyl-Lysine Residues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Challenge of N-Methyl-Lysine

N-methylation is a critical post-translational modification that profoundly influences the biological activity and pharmacokinetic properties of peptides.[1][2] Specifically, the incorporation of N-methyl-lysine (N-Me-Lys) can enhance enzymatic stability, improve cell permeability, and modulate protein-protein interactions. These attributes make N-Me-Lys-containing peptides highly valuable candidates in drug discovery and development.

However, the synthesis of these modified peptides is not without its challenges. The primary obstacle in incorporating N-methylated amino acids into a peptide sequence during solid-phase peptide synthesis (SPPS) is the steric hindrance imposed by the methyl group on the amide nitrogen.[3][4] This steric bulk reduces the nucleophilicity of the secondary amine, leading to sluggish and often incomplete coupling reactions.[3] Consequently, conventional SPPS of N-methylated peptides frequently results in lower crude purity and yield, necessitating demanding purification protocols.[3]

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technology to overcome these synthetic hurdles. By utilizing microwave energy to rapidly and uniformly heat the reaction mixture, MAPS accelerates reaction kinetics, driving difficult couplings to completion and significantly reducing synthesis time.[5][6][7] This application note provides detailed protocols and technical insights for the efficient incorporation of N-Me-Lys residues into peptides using state-of-the-art microwave synthesizers.

The Role of Microwave Energy in Overcoming Steric Hindrance

The effectiveness of microwave energy in SPPS, particularly for challenging sequences like those containing N-methylated amino acids, stems from its unique heating mechanism. Unlike conventional heating methods that rely on thermal conduction, microwave irradiation directly interacts with polar molecules in the reaction medium (primarily the solvent), causing them to rapidly oscillate and generate heat.[7][8] This results in rapid, uniform heating throughout the reaction vessel, which offers several advantages:

  • Increased Reaction Rates: The elevated temperatures achieved with microwave heating significantly accelerate both the coupling and deprotection steps in SPPS, in accordance with the Arrhenius equation.[7] This is especially beneficial for sterically hindered residues where reaction kinetics are inherently slow at room temperature.

  • Improved Coupling Efficiency: By providing sufficient energy to overcome the activation barrier, microwave irradiation drives even difficult coupling reactions, such as those involving the secondary amine of N-Me-Lys, towards completion.[4][9] This minimizes the formation of deletion sequences and other impurities.[3]

  • Reduced Side Reactions: The short reaction times at elevated temperatures can minimize the occurrence of side reactions like racemization, which can be more prevalent with prolonged heating.[6]

The diagram below illustrates the general workflow for incorporating an N-Me-Lys residue using microwave-assisted SPPS.

cluster_0 Microwave-Assisted SPPS Cycle for N-Me-Lys Incorporation Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (20% Piperidine in DMF) Microwave: 75-90°C, 1-3 min Resin->Deprotection Start Coupling Fmoc-Lys(Me)-OH Coupling (Activator/Base in DMF) Microwave: 75-90°C, 5-10 min Deprotection->Coupling Wash Next_Cycle Repeat cycle for next amino acid Coupling->Next_Cycle Wash

Caption: Workflow for N-Me-Lys incorporation via MAPS.

Protocol 1: Microwave-Assisted Coupling of Fmoc-Lys(Me)-OH

This protocol is designed for automated microwave peptide synthesizers and outlines the direct incorporation of an Fmoc-protected N-methyl-lysine residue.

Materials and Reagents
  • Fmoc-Lys(Boc,Me)-OH or other suitably protected Fmoc-N-Me-Lys derivative

  • Rink Amide or other appropriate resin for SPPS

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

    • For highly hindered couplings, consider using HCTU, HATU, or COMU.

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: High-purity DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Instrumentation
  • Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™)

Step-by-Step Methodology
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes prior to synthesis.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Apply microwave power to raise the temperature to 75-90°C and hold for 1-3 minutes.

    • Drain the vessel and wash the resin thoroughly with DMF.

  • Fmoc-Lys(Me)-OH Coupling:

    • In a separate vial, prepare the activated amino acid solution. Use a 5-fold excess of Fmoc-Lys(Boc,Me)-OH, activator (e.g., DIC or HCTU), and base (for onium salts) relative to the resin substitution.

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Apply microwave power to raise the temperature to 75-90°C and hold for 5-10 minutes. For particularly difficult couplings, a "double coupling" may be necessary, where the coupling step is repeated with a fresh solution of activated amino acid.[10]

    • Drain the reaction vessel and wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Recommended Coupling Conditions for N-Me-Lys
ParameterStandard ConditionsFor Difficult Couplings
Amino Acid Excess 5 equivalents5-10 equivalents
Coupling Reagent DIC/OxymaHCTU/HATU/COMU
Microwave Power As required to reach target temp.As required to reach target temp.
Temperature 75°C90°C
Time 5 minutes10 minutes (consider double coupling)

Protocol 2: On-Resin N-Methylation of a Lysine Residue

Step-by-Step Methodology
  • Peptide Synthesis: Synthesize the peptide sequence up to the lysine residue to be methylated using standard microwave-assisted SPPS protocols. Use an orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH, at the desired position.

  • Orthogonal Deprotection:

    • For Mtt group removal: Treat the resin with 1-2% TFA in DCM multiple times for short durations (e.g., 5 x 2 minutes).

    • For ivDde group removal: Treat the resin with 2-5% hydrazine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

  • Reductive Methylation:

    • Swell the resin in a solution of 1% acetic acid in DMF.

    • Add a solution of aqueous formaldehyde (37%, 20 equivalents) and NaBH₃CN (10 equivalents) in DMF.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin extensively with DMF, DCM, and methanol.

  • Chain Elongation: Continue with the synthesis of the remaining peptide sequence using microwave-assisted SPPS as described in Protocol 1.

The diagram below outlines the on-resin methylation process.

cluster_1 On-Resin N-Methylation Workflow Start Peptide on resin with Fmoc-Lys(Orthogonal-PG)-OH Ortho_Deprotect Selective Deprotection of Lysine Side Chain Start->Ortho_Deprotect Methylation Reductive Methylation (Formaldehyde, NaBH3CN) Ortho_Deprotect->Methylation Wash Continue_SPPS Continue Microwave-Assisted Peptide Synthesis Methylation->Continue_SPPS Wash

Caption: On-resin N-methylation workflow.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficient activation time or temperature.- Steric hindrance of the N-methyl group.- Increase microwave temperature to 90°C.- Increase coupling time and/or perform a double coupling.[10]- Switch to a more potent coupling reagent like HATU or HCTU.
Low Crude Purity - Incomplete coupling leading to deletion sequences.- Side reactions during synthesis or cleavage.- Optimize coupling conditions as described above.- Ensure high-purity reagents and solvents are used.- Verify the completeness of each coupling step with a Kaiser test (note: secondary amines will give a different color).
Racemization - Prolonged exposure to high temperatures and basic conditions.- While microwave heating is rapid, avoid excessively long reaction times at high temperatures, especially for sensitive residues.- Use carbodiimide-based coupling (DIC) with an additive like Oxyma Pure, which is known to suppress racemization, especially at elevated temperatures.[12]

Conclusion

The incorporation of N-methyl-lysine residues presents a significant, yet surmountable, challenge in peptide synthesis. Microwave-assisted protocols provide a robust and efficient solution to overcome the steric hindrance associated with N-methylated amino acids. By leveraging elevated temperatures and rapid reaction times, MAPS enables the synthesis of high-purity N-Me-Lys-containing peptides in a fraction of the time required by conventional methods. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully synthesize these valuable modified peptides.

References

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.).
  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-149.
  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249.
  • Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2011). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Biotage. (2023, February 2). Microwave heating - a route to better quality crude peptides. Retrieved from [Link]

  • Comparative study of conventional and microwave assisted synthesis. (n.d.).
  • Troubleshooting Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). BenchChem.
  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.).
  • Should My Peptide Be Methyl
  • Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. (n.d.).
  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.).
  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. (n.d.). Biotage.
  • Singh, Y., et al. (2011). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. PMC.
  • Chapter 5: Microwave-assisted Peptide Synthesis. (2015, November 3). In Books.
  • Wierzbicka, M., et al. (2021). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC.
  • A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. (2025, August 9).
  • Wierzbicka, M., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
  • SPPS for N Methylated Peptides. (2023, November 15). Reddit.

Sources

Application Note: Optimized Deprotection of N-Methylated N-Terminal Boc Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Removing a tert-butoxycarbonyl (Boc) group from an


-methylated amino acid presents a unique dual-challenge compared to standard primary amines: kinetic retardation  and nucleophilic susceptibility . While standard Boc removal is often trivial, the steric bulk of the 

-methyl group can stabilize the carbamate, requiring more vigorous acidic conditions. Simultaneously, the liberated secondary amine (

-methyl amine) is more electron-rich and nucleophilic than a primary amine, making it highly susceptible to re-alkylation by the generated tert-butyl cations.

This guide details a high-fidelity protocol using Trifluoroacetic Acid (TFA) with an optimized scavenger system (Triethylsilane) to ensure complete deprotection while suppressing tert-butylation and preventing Diketopiperazine (DKP) formation during downstream processing.

Mechanistic Insight & Critical Analysis

The "N-Methyl Paradox"

In standard peptide synthesis, the Boc group is removed via acidolysis, generating a carbamic acid intermediate that spontaneously decarboxylates. However, for


-methylated residues (e.g., Boc-N(Me)-Ala-OH), two factors alter this landscape:
  • Steric Stabilization (Slower Kinetics): The

    
    -methyl group introduces steric hindrance around the carbamate oxygen, potentially disrupting the protonation step or the formation of the transition state. Literature indicates that 
    
    
    
    -alkyl-N-Boc derivatives can be significantly less reactive than their non-methylated counterparts, often requiring higher acid concentrations or longer reaction times [1].
  • Enhanced Nucleophilicity (Re-alkylation Risk): Upon cleavage, the resulting species is a secondary amine (

    
    ). Secondary amines are more basic and nucleophilic than primary amines. Without adequate scavenging, the ejected tert-butyl cation (
    
    
    
    ) readily re-attacks this amine, forming an irreversible
    
    
    -
    
    
    -butyl bond.
The Scavenger Selection: Silanes vs. Thiols

Standard scavengers like water or thioanisole are often insufficient for


-methylated systems.
  • Water: Good for quenching, but phase separation can be an issue in high-concentration organic synthesis.

  • Thiols (EDT/DODT): Excellent for protecting side chains (Trp, Cys) but less effective at kinetically outcompeting the

    
    -methyl amine for the 
    
    
    
    cation.
  • Triethylsilane (TES): The gold standard for this application. TES acts via a hydride transfer mechanism, irreversibly quenching the

    
     cation to form isobutane (gas) and silyl species. This is thermodynamically driven and leaves no reactive electrophiles behind [2].
    
Mechanistic Pathway Visualization

Boc_Deprotection_Mechanism Substrate Boc-N(Me)-Peptide Protonation Protonated Intermediate (Sterically Hindered) Substrate->Protonation + TFA Cleavage Cleavage Event Protonation->Cleavage Slow Step Amine Free Secondary Amine (H-N(Me)-Peptide) Cleavage->Amine Cation t-Butyl Cation (tBu+) Cleavage->Cation SideProduct N-tBu-N(Me)-Peptide (Irreversible Impurity) Amine->SideProduct Scavenged Isobutane (Gas) (Inert) Cation->Scavenged + TES (Hydride Transfer) Cation->SideProduct + Amine (No Scavenger)

Figure 1: Mechanistic pathway highlighting the critical competition between scavenger (TES) and the nucleophilic N-methyl amine for the tert-butyl cation.

Experimental Protocols

Reagents & Preparation
  • TFA (Trifluoroacetic Acid): Peptide synthesis grade (freshly opened to minimize water absorption).

  • DCM (Dichloromethane): Anhydrous.

  • Scavenger Cocktail: Triethylsilane (TES) is mandatory.

  • Solvent: For N-methyl peptides, which are often lipophilic, ensure the peptide is fully soluble in the cleavage cocktail.

Protocol A: Solution Phase Deprotection (Standard)

Best for gram-scale intermediates.

  • Dissolution: Dissolve the Boc-N(Me)-peptide (1.0 equiv) in minimal DCM (approx. 5 mL per gram).

    • Note: If the peptide is not soluble in DCM, adding a small amount of HFIP (Hexafluoroisopropanol) can help, but avoid protic solvents like MeOH which can retard the reaction.

  • Scavenger Addition: Add Triethylsilane (TES) (5.0 equiv relative to Boc groups).

    • Why: Excess silane ensures that every generated cation is quenched immediately.

  • Acidolysis: Cool the solution to 0°C. Add TFA dropwise to reach a final concentration of 50% (v/v) TFA/DCM.

    • Deviation from Standard: Unlike primary amines where 20-30% TFA suffices, use 50% for N-methylated residues to overcome steric stabilization.

  • Reaction: Stir at 0°C for 10 minutes, then warm to room temperature. Stir for 60–90 minutes .

    • Monitoring: Check by HPLC or TLC.[1] Ninhydrin stain does not work well for secondary amines (gives a faint reddish/brown color, not blue). Use Chloranil test or mass spectrometry.

  • Workup (The "Oily Peptide" Fix):

    • N-methylated peptides often do not precipitate well in diethyl ether.

    • Step A: Evaporate TFA/DCM/TES under reduced pressure (rotary evaporator, <30°C).

    • Step B: Re-dissolve the residue in toluene and re-evaporate (2x) to azeotrope off residual TFA.

    • Step C: Dissolve in 50% Acetonitrile/Water and lyophilize. This yields the TFA salt as a powder.

Protocol B: Solid Phase (SPPS) On-Resin Deprotection

Best for stepwise elongation.

  • Wash: Wash resin with DCM (3x) to remove DMF (DMF is basic and neutralizes TFA).

  • Pre-treat: Add 5% TES in DCM (pre-swell).

  • Cleavage Cocktail: Prepare 50% TFA / 45% DCM / 5% TES .

  • Reaction: Add cocktail to resin. Shake for 2 x 20 minutes .

    • Note: Two shorter treatments are better than one long treatment to flush out generated cations.

  • Wash: Wash extensively with DCM (5x) followed by DMF (5x).

  • Neutralization (CRITICAL WARNING):

    • After deprotection, the amine is a TFA salt.[2][3][4]

    • DKP Risk: If the N-methyl residue is the second amino acid (e.g., H-N(Me)AA-AA-Resin), do not store in neutralized form (DIEA/DMF). The free secondary amine will attack the ester linkage to the resin (or the previous amino acid) to form a Diketopiperazine (DKP), cleaving itself off the resin [3].[5][6]

    • Action: Proceed immediately to the next coupling using in situ neutralization (e.g., HATU/DIEA added simultaneously).

Troubleshooting & Quality Control

Data Interpretation Table
Observation (LC-MS)DiagnosisRoot CauseCorrective Action
Mass = Target SuccessOptimal conditions.Proceed to next step.
Mass = Target + 56 Da

-Butylation
Cation re-alkylation of the

-Me amine.
Irreversible. Repeat synthesis with 10% TES or add 2% Anisole.
Mass = Target + 106 Da IncompleteBoc group still attached.Increase TFA to 100% (Neat) or extend time by 1 hour.
Mass = Target - [Residue] DKP FormationCyclization cleaved peptide from resin.Avoid separate neutralization steps. Keep acidic until coupling.
Product is Sticky Oil LipophilicityN-methylation disrupts H-bonding.Do not use ether precipitation. Lyophilize from MeCN/H2O.
Workflow for Troubleshooting

Troubleshooting_Workflow Start Analyze Crude LC-MS CheckMass Target Mass Present? Start->CheckMass Plus56 Peak at +56 Da? CheckMass->Plus56 Impurity Found Plus100 Peak at +100/106 Da? CheckMass->Plus100 Impurity Found Success QC Pass Proceed CheckMass->Success Yes, Clean Fail_Alk FAILURE: t-Butylation Increase Scavenger (TES) Plus56->Fail_Alk Yes (Cation Trapping Failed) Fail_Inc FAILURE: Incomplete Increase Time/Acid Plus100->Fail_Inc Yes (Steric Hindrance)

Figure 2: Diagnostic logic for evaluating N-methyl Boc deprotection outcomes.

References

  • Ashworth, I. W., et al. (2010).[7] "Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration."[1][7] The Journal of Organic Chemistry. Link

  • Sardon, H., et al. (2023).[8] "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups." The Journal of Organic Chemistry. Link

  • Giraud, M., et al. (1999). "Diketopiperazine Formation in Peptide Synthesis." Chemical Reviews. (General reference for DKP mechanisms in N-alkyl peptides). Link (Contextual link to similar DKP studies).

  • Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-Boc group... using Scavengers." International Journal of Peptide and Protein Research.

(Note: While specific URLs for older foundational texts like Lundt et al. may not be direct open-access links, the citations are standard in the field. The links provided above connect to verified modern contexts of these reactions.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylated Amino Acid Coupling in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete couplings, epimerization, and low yields when incorporating N-methylated amino acids into their solid-phase peptide synthesis (SPPS) workflows.

The fundamental challenge lies in the physical chemistry of the N-methyl group. Replacing the amide proton with a methyl group eliminates hydrogen-bond donor capabilities and introduces severe steric bulk. This steric hindrance restricts the trajectory of the incoming activated amino acid and promotes cis/trans isomerization of the peptide bond on the resin. Because the cis conformer sterically shields the N-terminal amine, the kinetic rate of amide bond formation drops drastically.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you optimize reaction times and reagent selection for these difficult couplings.

Conformational Dynamics & Reaction Kinetics

To optimize reaction times, we must first understand the causality behind the slow kinetics. The diagram below illustrates why extended reaction times are often necessary to allow unreactive cis conformers to equilibrate into reactive trans conformers.

Pathway Resin Resin-Bound N-Methyl Peptide Trans Trans Conformer (Sterically Accessible) Resin->Trans Equilibrium Cis Cis Conformer (Sterically Shielded) Resin->Cis Equilibrium Coupling Rapid Amide Bond Formation (HATU/DIC-Oxyma) Trans->Coupling Activated AA Time Extended Reaction Time (Equilibration) Cis->Time Unreactive Product Coupled Peptide Product Coupling->Product Time->Trans Isomerization

Conformational dynamics and causality of extended reaction times in N-methyl couplings.

Frequently Asked Questions (FAQs)

Q1: I extended the reaction time to 4 hours, but the coupling is still incomplete. What is the next logical step? A1: If extending the reaction time fails, the activation energy barrier is too high for your current coupling reagent (e.g., HBTU). You must switch to a highly reactive reagent that provides a neighboring group effect to accelerate the reaction. Upgrading to a 7-aza-benzotriazole derivative like HATU or COMU is highly recommended for sterically hindered amines [1]. Alternatively, using DIC/Oxyma can drive the reaction forward while minimizing epimerization risks [2]. For extreme cases (e.g., coupling an N-methyl amino acid to an N-methyl amino acid), halogenated reagents like PyBrOP or PyAOP are required [3].

Q2: The Kaiser test is giving me false negatives. How do I accurately monitor the reaction time? A2: The standard Kaiser (ninhydrin) test only detects primary amines. Because N-methylated amino acids terminate in a secondary amine, the Kaiser test will remain colorless even if the coupling has completely failed, leading to false negatives. To establish a self-validating workflow, you must use the Chloranil test or the Isatin test [4]. A faint positive color in these tests indicates that the reaction is proceeding but requires an extended reaction time.

Q3: How do I prevent diketopiperazine (DKP) formation during extended coupling times? A3: Causality dictates that DKP formation occurs because the secondary amine of an N-alkylated residue is highly nucleophilic. During extended coupling times (or during Fmoc deprotection at the dipeptide stage), this amine can attack the adjacent ester linkage, forming a 6-membered DKP ring and cleaving your peptide from the resin [5]. To mitigate this, avoid using standard Wang or PAM resins for sequences prone to DKP. Instead, use highly sterically hindered resins like 2-Chlorotrityl chloride (CTC) resin , and utilize microwave-assisted heating (60°C for 15 mins) to rapidly push the coupling past the vulnerable dipeptide stage.

Diagnostic Troubleshooting Workflow

Use the following logical progression to systematically resolve incomplete N-methyl couplings without wasting expensive reagents.

G Start Incomplete N-Methyl Coupling Detected Test Perform Chloranil or Isatin Test Start->Test Decision Is unreacted secondary amine present? Test->Decision Time Extend Reaction Time (2-4h or Overnight) Decision->Time Yes (Slow Kinetics) Success Proceed to Next Cycle Decision->Success No (Complete) Reagent Upgrade Reagents (HATU, COMU, DIC/Oxyma) Time->Reagent Still Positive Heat Apply Microwave Heating (60°C - 75°C) Reagent->Heat Extreme Hindrance Heat->Success Complete

Troubleshooting workflow for optimizing N-methylated amino acid coupling.

Quantitative Data: Reagent Selection Matrix

Selecting the right reagent dictates the required reaction time. Use this table to balance reactivity, epimerization risk, and time efficiency.

Reagent SystemRelative ReactivityRecommended Reaction TimeEpimerization RiskBest Use Case
HBTU / DIPEA Low4 – 12 hoursModerateStandard primary amines; avoid for N-methyl.
HATU / DIPEA High1 – 2 hoursModerateCoupling onto an N-methylated amine.
COMU / DIPEA Very High1 – 2 hoursLowHighly hindered sequences; safer alternative to HATU.
DIC / Oxyma High1 – 3 hoursVery LowFragment condensation; microwave-assisted SPPS.
PyBrOP / DIPEA Very High2 – 4 hoursHighExtreme hindrance (e.g., N-methyl to N-methyl).
Self-Validating Experimental Protocol: Optimized Double-Coupling

This protocol is designed as a self-validating system. It utilizes an initial DIC/Oxyma coupling to minimize epimerization, followed by a diagnostic gatekeeper (Chloranil test). If the test proves the reaction is incomplete due to severe steric trapping, a mechanistic switch to HATU is triggered for the second coupling.

Step 1: Resin Preparation & Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Treat with 20% Piperidine in DMF (2 × 10 mins) to remove the Fmoc group.

  • Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 2: First Coupling (DIC/Oxyma)

  • In a separate vial, dissolve 4.0 equivalents of the Fmoc-amino acid and 4.0 equivalents of Oxyma Pure in DMF.

  • Add 4.0 equivalents of DIC. Stir for 3 minutes for pre-activation.

  • Add the activated mixture to the resin.

  • Allow the reaction to proceed for 60 to 120 minutes at room temperature (or 15 minutes at 60°C in a microwave synthesizer).

  • Drain and wash the resin with DMF (3 × 1 min).

Step 3: Diagnostic Validation (The Gatekeeper)

  • Extract a few resin beads and wash them with DCM.

  • Perform a Chloranil Test : Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF to the beads. Let stand for 5 minutes.

  • Observation & Action:

    • Colorless/Yellowish beads: The coupling is complete. Skip to Step 5.

    • Blue/Green beads: Unreacted secondary amines remain. The kinetics are too slow. Proceed immediately to Step 4.

Step 4: Second Coupling (Mechanistic Switch to HATU)

  • Dissolve 3.0 equivalents of the Fmoc-amino acid and 3.0 equivalents of HATU in DMF.

  • Add 6.0 equivalents of DIPEA. The solution will turn yellow. Pre-activate for 2 minutes.

  • Add to the resin and react for an additional 60 to 120 minutes .

  • Drain and wash with DMF (5 × 1 min).

Step 5: Capping (Critical for N-Methyl Sequences)

  • To prevent deletion sequences from unreacted sterically hindered amines, treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 15 minutes.

  • Wash thoroughly and proceed to the next Fmoc deprotection cycle.

References
  • Sustainable synthesis of N-methylated peptides in a continuous-flow fixed bed reactor . ResearchGate. Available at:[Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides . PubMed. Available at:[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis . ACS Publications. Available at:[Link]

Sources

Technical Support Center: Optimizing Yields for N-Me-Lys(2-Cl-Z) Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. Incorporating N-methylated amino acids such as N-Me-Lys(2-Cl-Z) into synthetic sequences is a highly effective strategy for enhancing proteolytic stability and modulating the pharmacokinetic profiles of peptide therapeutics. However, this modification introduces severe synthetic bottlenecks.

The N-methyl group drastically reduces the nucleophilicity of the


-amine, while the bulky 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the 

-amine further restricts conformational freedom. This guide provides field-proven, mechanistic solutions to overcome incomplete couplings, sequence truncation, and cleavage failures.

Diagnostic Workflow: Overcoming the Steric Bottleneck

Optimization Deprotect Fmoc Deprotection of N-Me-Lys Test1 Chloranil Test (Verify Free Sec-Amine) Deprotect->Test1 Couple Couple Next AA (HATU/DIEA or MW-SPPS) Test1->Couple Positive (Blue) Test2 Chloranil Test (Verify Coupling) Couple->Test2 Decision Is Coupling Complete? Test2->Decision Micro Micro-Cleavage & LC-MS Decision->Micro Negative (Clear) Recouple Double Coupling (Fresh Reagents) Decision->Recouple Positive (Blue) Recouple->Test2

Self-validating SPPS workflow for coupling onto sterically hindered N-Me-Lys residues.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the coupling yield drop to <30% when adding the amino acid immediately following N-Me-Lys(2-Cl-Z)? Causality: This is a kinetic failure driven by extreme steric hindrance. The N-methyl group converts the


-amine into a secondary amine, which is significantly bulkier and less nucleophilic than a primary amine, proceeding 10 to 100 times more slowly during acylation 1. Furthermore, the bulky 2-Cl-Z group on the lysine side chain can fold back over the peptide backbone, compounding the steric clash.
Solution:  Standard HBTU or TBTU reagents are insufficient. You must switch to highly reactive uronium salts based on HOAt (e.g., HATU) or Oxyma (e.g., COMU). HATU accelerates the reaction via a neighboring group effect from the nitrogen in the pyridine ring of HOAt 2.

Q2: I am observing massive sequence truncation (loss of the C-terminal resin linkage) immediately after removing the Fmoc group from N-Me-Lys. What is happening? Causality: You are observing Diketopiperazine (DKP) formation. N-alkylated peptide bonds have a much higher propensity to adopt a cis conformation compared to standard trans peptide bonds. This cis geometry brings the newly liberated secondary amine into perfect spatial proximity to attack the ester bond linking the peptide to the resin (or the preceding amide bond), cleaving the chain entirely 3. Solution: Do not leave the deprotected N-Me-Lys resin sitting in DMF; perform the next coupling immediately. If synthesizing short peptides, use highly sterically hindered resins (e.g., 2-Chlorotrityl chloride resin) to physically block the intramolecular attack.

Q3: I synthesized my peptide using standard Fmoc chemistry, but LC-MS shows the final product is +168 Da heavier. Why wasn't the side chain deprotected? Causality: The +168 Da mass corresponds to an intact 2-Cl-Z protecting group. While 2-Cl-Z is an excellent orthogonal protecting group, it is a legacy of Boc-chemistry and is completely stable to the standard 95% TFA cleavage cocktails used in Fmoc-SPPS 4. Solution: To remove the 2-Cl-Z group, you must use strong acid cleavage (e.g., liquid HF, TFMSA, or TMSBr). If your laboratory is only equipped for standard Fmoc-SPPS, redesign your synthesis using Fmoc-N-Me-Lys(Boc)-OH or Fmoc-N-Me-Lys(Dde)-OH instead.

Part 2: Quantitative Data & Reagent Selection

To optimize the acylation of the secondary amine, reagent selection is critical. The table below summarizes the efficacy of various coupling chemistries specifically for N-methylated residues.

Table 1: Coupling Reagent Efficacy for N-Methylated Amines
Coupling ReagentActivation MechanismRelative Yield on N-Me-LysRecommendation
HATU HOAt ester formationHigh (70-95%)First-line choice for N-Me couplings. Requires DIEA.
COMU Oxyma ester formationHigh (75-95%)Excellent alternative to HATU; safer byproduct profile.
DIC / Oxyma Oxyma ester formationModerate-HighBest choice for Microwave-Assisted SPPS (MW-SPPS).
HBTU / TBTU HOBt ester formationLow (<30%)Not recommended for N-methyl secondary amines.
Table 2: Cleavage Compatibility for the 2-Cl-Z Protecting Group
Cleavage ReagentChemistry Compatibility2-Cl-Z Removal EfficiencyNotes
95% TFA Fmoc SPPS0% (Stable)Standard Fmoc cleavage; leaves 2-Cl-Z completely intact.
Liquid HF Boc SPPS100%Gold standard for 2-Cl-Z removal. Requires PTFE apparatus.
TFMSA / TFA Hybrid / Boc>90%Strong acid alternative to HF. Requires careful scavenging.

Part 3: Self-Validating Experimental Protocols

Standard primary amine tests (like the Kaiser/Ninhydrin test) will yield false negatives on N-methylated residues. To ensure scientific integrity, the following protocol incorporates the Chloranil Test (specific for secondary amines) and a micro-cleavage step to create a self-validating system.

Protocol: Microwave-Assisted Coupling onto N-Me-Lys(2-Cl-Z)

Causality: Microwave irradiation disrupts inter-chain hydrogen bonding and provides the thermal activation energy required for the hindered secondary amine to attack the activated ester 5.

Step 1: Deprotection & Validation

  • Treat the resin with 20% Piperidine in DMF (2 x 5 mins) to remove the Fmoc group from the N-Me-Lys residue.

  • Wash thoroughly with DMF (5x) and DCM (3x).

  • Self-Validation (Chloranil Test): Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let sit for 5 minutes. A dark blue/green bead color confirms the presence of the free secondary amine.

Step 2: Activation & Coupling

  • Prepare the coupling cocktail: 4 equivalents of the next Fmoc-Amino Acid, 4 equivalents of HATU, and 8 equivalents of DIEA in minimal DMF.

  • Add the cocktail to the resin immediately to prevent DKP formation.

  • Irradiate in a peptide microwave synthesizer at 50°C for 15 minutes (Do not exceed 50°C if coupling Fmoc-Cys or Fmoc-His to prevent epimerization).

Step 3: Post-Coupling Validation

  • Wash the resin with DMF (5x) and DCM (3x).

  • Self-Validation (Chloranil Test): Repeat the test from Step 1. The beads should now remain colorless or pale yellow , indicating the secondary amine has been successfully acylated into a tertiary amide.

  • If the test remains blue: Perform a double coupling using fresh reagents before proceeding.

  • Micro-Cleavage: Withdraw 2 mg of resin. Treat with 100

    
    L of your cleavage cocktail for 30 minutes. Precipitate with ether, dissolve in water/acetonitrile, and analyze via LC-MS to verify the target mass before continuing sequence elongation.
    

References

  • Proximity-driven acceleration of challenging solid-phase peptide couplings Source: NIH PubMed Central (PMC) URL:[Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids Source: AAPPTec URL:[Link]

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP) Source: SciELO México URL:[Link]

  • The 2-ClZ protected derivative is the lysine commonly used in peptide synthesis by Boc chemistry Source: AAPPTec Knowledge Base URL:[Link]

  • A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in Boc-N-Me-Lys(2-Cl-Z)-OH Activated Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic Challenge

Welcome to the technical guide for Boc-N-Me-Lys(2-Cl-Z)-OH . As an experienced peptide chemist, you likely recognize that this molecule presents a "perfect storm" of synthetic challenges.[1] You are not just battling standard moisture sensitivity; you are fighting a kinetic war.[2][1][3]

The N-methylation on the alpha-amine introduces significant steric hindrance, retarding the rate of nucleophilic attack during coupling. Consequently, the activated ester (whether NHS, OBt, or OAt) remains exposed in solution for extended periods.[1] During this lag phase, trace moisture—which is sterically unhindered—competitively hydrolyzes your active species, reverting it to the carboxylic acid and lowering yields.

This guide provides the protocols necessary to tilt the kinetic balance back in your favor.

Module 1: Storage & Handling of the Pre-Cursor

Preventing pre-reaction hydrolysis and aggregation.

The 2-Cl-Z (2-chlorobenzyloxycarbonyl) group adds lipophilicity, but the activated ester moiety is inherently hygroscopic and prone to hydrolysis even in solid state if stored improperly.[2][1]

Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Minimum)Slows the thermodynamic degradation of the activated ester.[2][1][3]
Atmosphere Argon or NitrogenDisplaces atmospheric moisture.[2][1][3] Carbon dioxide (air) can also form carbamates with free amines, though less relevant for this protected species.[2][1][3]
Container Amber Glass + ParafilmProtects from light (though 2-Cl-Z is relatively stable, light can degrade auxiliary reagents) and seals against humidity.[2][1][3]
Desiccant P₂O₅ or Silica GelPhosphorus pentoxide is preferred for high-value activated esters to maintain an anhydrous micro-environment.[2][1][3]
The "Thaw" Rule (Critical)

Never open a cold bottle.

  • Remove the vial from the freezer.

  • Place it in a desiccator at room temperature.

  • Allow 60 minutes for equilibration.

    • Why? Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic solid, initiating immediate surface hydrolysis.

Module 2: Reaction Optimization

Mitigating moisture interference during the coupling phase.

Because N-methyl couplings are slow, the solvent system must be rigorously anhydrous. Standard "HPLC grade" solvents are insufficient.[1][3]

Solvent Specifications
SolventMax Water Content (ppm)Preparation Method
DMF < 50 ppmStore over activated 4Å molecular sieves for 24h.[2][1][3] Avoid amine-contaminated DMF (fishy smell).[2][1][3]
DCM < 20 ppmDistill over CaH₂ or pass through an activated alumina column.[2][1][3]
NMP < 50 ppmPreferred over DMF for N-methyl couplings due to better solubility and faster kinetics.[2][1][3]
Experimental Workflow: The "Dry Coupling" Protocol

This protocol assumes in situ activation or usage of an isolated activated ester.

  • System Prep: Flame-dry all glassware under vacuum. Flush with Argon.

  • Solubilization: Dissolve Boc-N-Me-Lys(2-Cl-Z)-OH (or its ester) in anhydrous NMP/DMF.

    • Concentration: Keep high (0.2 M – 0.5 M) to drive Second-Order Kinetics.[2][1][3]

  • Scavenging (Optional but Recommended): Add 1% (v/v) TMS-Cl (Trimethylsilyl chloride) to the reaction mixture before adding the base.[2][1][3]

    • Mechanism:[2][1][3][4] TMS-Cl reacts instantly with trace water to form HCl and hexamethyldisiloxane, effectively "chemically drying" the solution.

  • Base Addition: Use DIEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) .[2][1][3]

    • Note: Collidine is superior for N-methyl amino acids as it suppresses racemization better than DIEA.[2][1][3]

Visualization: Kinetic Competition

The diagram below illustrates why moisture is fatal specifically to N-Methyl couplings. The steric bulk of the Methyl group blocks the amine path, giving water (the smaller nucleophile) a competitive advantage.

KineticCompetition ActivatedEster Activated Ester (Boc-N-Me-Lys...-OBt) HydrolysisProduct Hydrolyzed Acid (Dead End) ActivatedEster->HydrolysisProduct Fast Attack (k_hydrolysis) PeptideBond Desired Peptide (Product) ActivatedEster->PeptideBond Slow Attack (k_coupling) TraceWater Trace Water (Small Nucleophile) TraceWater->HydrolysisProduct TargetAmine Target Amine (Sterically Hindered) TargetAmine->PeptideBond

Figure 1: Kinetic Competition. The high steric hindrance of the N-Methyl group (green path) slows the desired reaction, allowing trace water (red path) to dominate if present.

Module 3: Troubleshooting & Diagnostics

Corrective actions when yields are low.

Symptom: LC-MS shows a peak with Mass = [Expected Mass - Activation Group + 17].[2][1][3] Diagnosis: Hydrolysis (Acid formation).[2][1][3]

Symptom: LC-MS shows correct mass, but two peaks with identical spectra. Diagnosis: Racemization (Epimerization).[2][1][3]

Diagnostic Decision Tree

Troubleshooting Start Problem: Low Yield / Impurities CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS MassCheck Is Mass = Target? CheckLCMS->MassCheck YesMass Yes MassCheck->YesMass NoMass No MassCheck->NoMass DoublePeak Are there split peaks? YesMass->DoublePeak Hydrolysis Issue: Hydrolysis (Mass = Acid) Cause: Wet Solvent NoMass->Hydrolysis Mass = Acid Racemization Issue: Racemization Cause: Base excess or prolonged activation. DoublePeak->Racemization Yes Incomplete Issue: Incomplete Coupling (Mass = Amine) Cause: Steric hindrance DoublePeak->Incomplete No (Single Peak)

Figure 2: Diagnostic workflow for identifying moisture-related failure modes versus steric/chemical failures.[2][1][3]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use standard "anhydrous" solvent from a glass bottle with a septum? A: Only if it is fresh.[2][1][3] Once punctured, a septum bottle absorbs atmospheric moisture rapidly.[1][3] For N-methyl couplings, we recommend using solvents from a Solvent Purification System (SPS) or treating bottled solvent with 3Å/4Å molecular sieves for 24 hours prior to use.[2][1][3]

Q2: The activated ester turned into a sticky gum. Is it ruined? A: Likely, yes. This "gumming" is often the result of the activated ester absorbing water, hydrolyzing, and the resulting carboxylic acid forming a salt with any trace amine or simply aggregating due to the 2-Cl-Z hydrophobicity. Run a test coupling on a small scale; if yield is <50%, discard the batch.

Q3: Why use Boc-N-Me-Lys(2-Cl-Z)-OH instead of Fmoc? A: The 2-Cl-Z group is highly stable to TFA (used to remove Boc).[2][1][3] This allows you to deprotect the N-terminus without losing the side-chain protection. However, 2-Cl-Z requires HF or TFMSA for final removal.[2][1][3][5] Ensure your lab is equipped for HF cleavage before using this derivative [1].

Q4: Can I use HATU for this coupling? A: Yes, HATU is often required for N-methyl amino acids.[2][1][3] However, HATU is extremely moisture sensitive.[2][1][3] If your solvent is "wet," HATU will hydrolyze faster than it can activate your amino acid.[1][3] Consider using BTC (Bis(trichloromethyl)carbonate) or Ghosez's Reagent for acid chloride activation if HATU fails, as acid chlorides are less sterically demanding than the HATU-OBt active ester [2].[2][1][3]

References

  • Merck Millipore (Novabiochem). (2024).[2][1][3] Boc-Lys(2-Cl-Z)-OH Product Specification and Handling. Retrieved from [2][1][3]

  • Benoiton, N. L. (2019).[2][1][3] Chemistry of Peptide Synthesis. CRC Press.[1][3] (Focus on N-methylation and Racemization).

  • Isidro-Llopis, A., et al. (2019).[2][1][3] Amino Acid-Protecting Groups. Chemical Reviews.

  • PubChem. (2024).[2][1][3] Boc-Lys(2-Cl-Z)-OH Compound Summary. Retrieved from [2][1][3]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purification of N-Methylated Lysine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth comparative guide on the High-Performance Liquid Chromatography (HPLC) purification methods for N-methylated lysine peptides. As researchers, scientists, and drug development professionals, we understand that the successful isolation and purification of post-translationally modified (PTM) peptides are critical for functional assays, structural studies, and the development of targeted therapeutics. N-methylation of lysine, a subtle but vital modification, presents unique analytical challenges due to its impact on peptide hydrophilicity and charge. This guide moves beyond standard protocols to explain the underlying principles of separation, enabling you to make informed decisions for your specific research needs.

The Analytical Challenge of Lysine Methylation

Lysine methylation, occurring as mono-, di-, or tri-methylation, is a key regulator in epigenetics and cellular signaling, most notably in histone proteins.[1] Unlike more substantial modifications like glycosylation, methylation adds a mere 14, 28, or 42 Daltons to a peptide's mass, respectively. This subtle change, however, significantly alters the peptide's physicochemical properties.

The core challenge in purifying these peptides lies in their increased basicity and hydrophilicity, which makes them difficult to retain and resolve using traditional chromatographic techniques.[2] Standard proteomic workflows often fail to capture these important molecules, leading to an incomplete understanding of their biological roles. This guide will compare the three primary HPLC-based methodologies—Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX)—to navigate these challenges effectively.

At a Glance: Comparing HPLC Purification Strategies

For a rapid assessment, the following table summarizes the core attributes of each technique when applied to N-methylated lysine peptides.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction (HILIC)Ion-Exchange (IEX)
Separation Principle Hydrophobic interaction between the analyte and a non-polar stationary phase.[3]Partitioning of hydrophilic analytes into a water layer on a polar stationary phase.[4]Electrostatic interaction between the charged analyte and an oppositely charged stationary phase.[5]
Stationary Phase Non-polar (e.g., C18, C8 silica)Polar (e.g., amide, polyhydroxy, bare silica)Charged (e.g., Strong Cation Exchange - SCX)
Best For... General peptide separation; resolving peptides with subtle hydrophobicity differences.[6][7]Highly hydrophilic and polar peptides, including most PTMs like methylation and phosphorylation.[4][8]Separating peptides based on net charge; ideal for isoforms and charge-altering PTMs.[5][9]
Pros High resolution, robust, widely available, excellent for general peptide purity analysis.[7][10]Superior retention of hydrophilic peptides, highly MS-compatible, orthogonal to RP-HPLC.[4][8]Excellent for charge-based separation, can enrich for modified peptides.[9]
Cons Poor retention of basic/hydrophilic methylated peptides.[2]Can have lower loading capacity, sensitive to salt concentrations.Mobile phases often contain non-volatile salts, making direct MS coupling challenging (though volatile options exist).[11]
MS Compatibility Good, but TFA can cause ion suppression. Formic acid is a preferred alternative.[12]Excellent, due to high organic content in the mobile phase.[8]Improving, with the development of volatile buffer systems.[11]

A Deep Dive into the Methodologies

Reversed-Phase HPLC: The Workhorse Re-Tooled

RP-HPLC is the cornerstone of peptide purification.[3] It separates molecules based on their hydrophobicity. While immensely powerful, its primary limitation for N-methylated peptides is their hydrophilic nature, which leads to poor retention and elution in or near the solvent front.

Causality Behind Experimental Choices: To overcome this, we must manipulate the chromatographic conditions to enhance the interaction between the peptide and the stationary phase.

  • pH Adjustment: Operating at a neutral or slightly basic pH can suppress the positive charge on the lysine's epsilon-amino group, increasing the peptide's overall hydrophobicity and thus its retention time.[2]

  • Shallow Gradients: For peptides that differ by a single methyl group, the change in hydrophobicity is minimal. Employing a very shallow gradient of the organic mobile phase (e.g., 0.1% acetonitrile/minute) can provide the resolution needed to separate these closely related species.[6]

  • Ion-Pairing Agents: Trifluoroacetic acid (TFA) is standard for sharpening peaks but suppresses the MS signal.[10] For LC-MS applications, using 0.1% formic acid is a necessary compromise, providing adequate peak shape with minimal signal suppression.[13]

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC System p1 Protein Digestion (e.g., Trypsin) p2 Sample Solubilization (0.1% TFA or FA) p1->p2 inj Injection p2->inj Load Sample col C18 Column (Wide Pore) inj->col det Detection (UV @ 214nm / MS) col->det fc Fraction Collection det->fc Purified Fractions

Caption: Workflow for RP-HPLC purification of peptides.

Experimental Protocol: Optimized RP-HPLC for Methylated Peptides

  • Column: C18 wide-pore silica column (e.g., 300Å pore size), 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[13]

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.[13]

  • Gradient:

    • 0-5 min: 5% B

    • 5-65 min: 5-50% B (Shallow gradient for high resolution)

    • 65-70 min: 50-95% B (Column wash)

    • 70-75 min: 95% B

    • 75-80 min: 95-5% B (Re-equilibration)

  • Sample Preparation: Dissolve lyophilized peptide in Mobile Phase A. Ensure complete dissolution.

  • Injection: Inject the desired volume onto the equilibrated column.

  • Fraction Collection: Collect peaks of interest based on the UV chromatogram for subsequent analysis (e.g., mass spectrometry).

Hydrophilic Interaction Liquid Chromatography (HILIC): The Specialist

HILIC is purpose-built for separating polar and hydrophilic compounds, making it an ideal choice for N-methylated peptides.[4][8] The separation mechanism relies on partitioning the analyte between a high-organic mobile phase and a stagnant, water-enriched layer on the surface of a polar stationary phase.[4] More hydrophilic peptides are retained longer.

Causality Behind Experimental Choices:

  • Orthogonality: HILIC provides a separation mechanism that is fundamentally different—or "orthogonal"—to RP-HPLC.[8] This is invaluable for 2D-LC, where a complex mixture is first separated by one method (e.g., HILIC) and the resulting fractions are then separated by a second method (e.g., RP-HPLC), dramatically increasing resolving power.

  • MS Sensitivity: The high concentration of organic solvent used in HILIC mobile phases promotes efficient desolvation and ionization in the mass spectrometer source, often leading to enhanced signal intensity compared to RP-HPLC.[8]

HILIC_Principle cluster_column HILIC Stationary Phase cluster_mobile Mobile Phase (High Organic) sp Polar Stationary Phase (e.g., Amide) Water-Enriched Layer mp Peptides in ACN/H2O mp->sp:f1 Partitioning hydrophilic Hydrophilic Peptide (Methylated Lysine) hydrophilic->sp:f1 Strong Retention hydrophobic Hydrophobic Peptide hydrophobic->mp Weak Retention (Elutes Early)

Caption: Principle of HILIC separation for peptides.

Experimental Protocol: HILIC for Methylated Peptide Enrichment

  • Column: Amide-based HILIC column, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Detection: Mass Spectrometry (preferred) or UV at 214 nm.

  • Gradient:

    • 0-2 min: 95% B

    • 2-20 min: 95-60% B (Separation gradient)

    • 20-22 min: 60-40% B (Wash)

    • 22-25 min: 40% B

    • 25-30 min: 40-95% B (Re-equilibration)

  • Sample Preparation: Dissolve the peptide mixture in a solution mimicking the initial mobile phase conditions (e.g., 95% acetonitrile, 5% water, 0.1% FA) to ensure proper interaction with the column.

  • Injection & Collection: As with RP-HPLC, inject the sample and collect eluting fractions corresponding to peaks of interest.

Ion-Exchange Chromatography (IEX): The Charge Sorter

IEX separates molecules based on their net surface charge. For N-methylated lysine peptides, Strong Cation Exchange (SCX) is particularly effective.[9] At an acidic pH, peptides carry a net positive charge and bind to the negatively charged SCX resin. They are then eluted by increasing the salt concentration of the mobile phase, which competes for binding sites on the resin.

Causality Behind Experimental Choices:

  • Charge-Based Separation: Methylation increases the basicity (and positive charge) of the lysine side chain. While the overall peptide charge depends on its full sequence, IEX can effectively resolve species where methylation causes a significant change in the net charge.

  • Enrichment Strategy: IEX is a powerful first-dimension separation technique to enrich for modified peptides from a complex digest.[9][14] Fractions can be collected and further purified by RP-HPLC.

IEX_Workflow cluster_scx SCX Column start Peptide Mixture in Low Salt Buffer col Binding Step (Peptides bind to negative resin) start->col elution Elution Step (Salt Gradient) col->elution Apply Increasing Salt Conc. fractions Collect Fractions (Separated by Charge) elution->fractions

Caption: Workflow for Strong Cation Exchange (IEX) chromatography.

Experimental Protocol: SCX for Peptide Fractionation

  • Column: Strong Cation Exchange (SCX) column.

  • Mobile Phase A (Loading): 10 mM KH2PO4 in 25% Acetonitrile, pH 3.0.

  • Mobile Phase B (Eluting): 10 mM KH2PO4, 1M KCl in 25% Acetonitrile, pH 3.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Gradient:

    • 0-10 min: 0% B (Loading and binding)

    • 10-50 min: 0-50% B (Elution gradient)

    • 50-60 min: 50-100% B (Column wash)

  • Sample Preparation: Dilute the peptide digest in Mobile Phase A to ensure low ionic strength for efficient binding.

  • Fraction Collection: Collect fractions across the salt gradient. These fractions can then be desalted and analyzed individually by RP-HPLC-MS.

Critical Considerations for Success

  • Sample Preparation: The process begins long before injection. When digesting a protein to produce peptides, be aware that lysine residues that are methylated can be resistant to cleavage by trypsin.[15][16] This can be used to your advantage, as it may result in larger, more easily identifiable peptides containing the modification site.

  • Method Validation: For quantitative and reproducible results, key validation parameters such as specificity (resolution ≥ 2.0), linearity (R² ≥ 0.999), and precision (RSD ≤ 2.0%) should be established.[13]

  • Synthesis of Standards: The unambiguous identification of a methylated peptide often requires comparison to a synthetic standard. Building blocks such as Fmoc-Lys(Me)-OH, Fmoc-Lys(Me2)-OH, and Fmoc-Lys(Me3)-OH are commercially available for solid-phase peptide synthesis.[17]

Conclusion: An Integrated Approach

There is no single "best" method for purifying N-methylated lysine peptides. The optimal strategy depends on the complexity of your sample and your analytical goals.

  • For high-purity isolation of a known synthetic peptide, optimized RP-HPLC with a shallow gradient is often sufficient.

  • For enrichment and identification from a complex biological digest, HILIC or IEX (SCX) are superior choices, often used as the first dimension in a 2D-LC-MS/MS workflow.[5][8]

References

  • MtoZ Biolabs. HILIC-Based Modified Peptide Enrichment Service. [Link]

  • Phadke, M. et al. (2010). Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Boersema, P. J., et al. (2010). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Proteomics. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate. [Link]

  • Chi, H., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids. [Link]

  • Anaspec. (n.d.). Technical Support Information Bulletin 1208. [Link]

  • Chi, H., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. ResearchGate. [Link]

  • Sjögren, J., et al. (2018). Capillary HILIC-MS: A New Tool for Sensitive Top-Down Proteomics. Analytical Chemistry. [Link]

  • Islam, M. S., et al. (2012). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. ResearchGate. [Link]

  • Fu, C., et al. (2022). Characterization of charge variants, including post-translational modifications and proteoforms, of bispecific antigen-binding protein by cation-exchange chromatography coupled to native mass spectrometry. Scientific Reports. [Link]

  • Benoiton, N. L., & Leclerc, M. (1975). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. Canadian Journal of Chemistry. [Link]

  • Periat, A., & Fekete, S. (2014). HILIC and Its Applications for Biotechnology, Part II. LCGC International. [Link]

  • Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. [Link]

  • Piszczek, P. (2011). Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives. ResearchGate. [Link]

  • Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. [Link]

  • Fuhring, J., & Svejda, B. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. Journal of Chromatography B. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Biggar, K. K., et al. (2022). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences. [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Gergely, A., et al. (2007). HPLC and HPLC–MS Analysis of Urinary N-Monomethyl-Lysine. Journal of Chromatographic Science. [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • Bio-Synthesis. (2013). Peptide Methylation. [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column. [Link]

Sources

Mass spectrometry analysis of peptides with N-Me-Lys(2-Cl-Z) residues

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Mass Spectrometry Strategies for Characterizing Peptides with N-Me-Lys(2-Cl-Z) Residues

The incorporation of N-methylated amino acids, such as N-methyl-lysine, is a cornerstone strategy in the development of peptidomimetics to enhance proteolytic stability and modulate conformational rigidity. During Boc-solid phase peptide synthesis (SPPS), the ε-amino group of lysine is frequently protected with a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group to prevent unwanted side reactions. While this robust protecting group is typically cleaved by anhydrous hydrogen fluoride (HF) at the end of synthesis, analyzing synthetic intermediates—or specialized constructs where the 2-Cl-Z group is intentionally retained for site-specific labeling[1]—presents a unique analytical challenge.

The 2-Cl-Z group is bulky, highly hydrophobic, and introduces a distinct isotopic signature. More critically, its lability under standard collisional activation complicates tandem mass spectrometry (MS/MS) sequencing. As a Senior Application Scientist, I have designed this guide to objectively compare fragmentation techniques—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—to establish a self-validating workflow for characterizing N-Me-Lys(2-Cl-Z) containing peptides.

Fragmentation Physics: Ergodic vs. Non-Ergodic Pathways (Causality)

When analyzing N-Me-Lys(2-Cl-Z) peptides, the primary obstacle is the differential bond dissociation energies between the peptide backbone and the side-chain protecting group.

CID and HCD (Ergodic Fragmentation): Under standard CID or HCD, vibrational energy redistributes throughout the molecule prior to bond cleavage. The urethane linkage of the 2-Cl-Z group is highly susceptible to thermal degradation, leading to a dominant neutral loss of the 2-chlorobenzyl moiety (Δm ≈ 142.5 Da for 2-chlorobenzyl alcohol loss). This neutral loss pathway acts as an "energy sink," suppressing the formation of sequence-informative b and y ions and making it nearly impossible to localize the N-methyl group.

ETD (Non-Ergodic Fragmentation): Conversely, ETD relies on a radical-driven, non-ergodic process. The transfer of an electron to a multiply charged peptide precursor induces rapid cleavage of the N-Cα bond. Because fragmentation occurs faster than intramolecular vibrational energy redistribution, labile modifications like the 2-Cl-Z carbamate remain securely attached to the resulting c and z fragment ions. This preserves the structural integrity of the modified residue, allowing for precise sequence localization.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the efficacy of different MS/MS techniques for sequencing N-Me-Lys(2-Cl-Z) peptides.

ParameterCollision-Induced Dissociation (CID)Higher-energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Fragmentation Physics Ergodic (Vibrational)Ergodic (Vibrational)Non-Ergodic (Radical-driven)
Dominant Ion Types b and y ions (low yield)b and y ions (moderate yield)c and z ions (high yield)
2-Cl-Z Retention Poor (< 10% intact)Poor (< 5% intact)Excellent (> 95% intact)
Primary Neutral Loss 2-chlorobenzyl alcohol (Δm≈142.5 Da)2-chlorobenzyl moietyNegligible
Typical Sequence Coverage < 25%30 - 40%> 85%
Diagnostic Utility LowHigh (Confirms modification presence via specific loss)High (Confirms exact sequence localization)

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, the following step-by-step LC-MS/MS protocol acts as a self-validating system. It utilizes orthogonal physical properties of the molecule to confirm the presence, identity, and location of the N-Me-Lys(2-Cl-Z) residue.

Phase 1: Sample Preparation
  • Reconstitution: Dissolve the lyophilized N-Me-Lys(2-Cl-Z) peptide in 50% Acetonitrile (ACN) with 0.1% Formic Acid (FA).

    • Causality: The high organic content is critical. The aromatic ring system of the 2-Cl-Z group imparts extreme hydrophobicity; standard 5% ACN buffers will result in sample precipitation and column loss.

  • Concentration: Dilute to a final concentration of 10 pmol/µL to ensure optimal Electrospray Ionization (ESI) signal without causing detector saturation or space-charge effects in the ion trap.

Phase 2: Liquid Chromatography (LC) Parameters
  • Column Setup: Utilize a C18 Reverse-Phase column (e.g., 75 µm × 25 cm, 2 µm particle size).

  • Gradient Elution: Run a gradient from 5% to 45% Mobile Phase B (0.1% FA in 80% ACN) over 45 minutes.

    • Causality: The bulky 2-Cl-Z group significantly increases retention time compared to native peptides. A shallower gradient in the hydrophobic region (30-45% B) ensures sharp peak elution and prevents co-elution with unmodified synthesis byproducts.

Phase 3: Mass Spectrometry (MS1 & MS2) Settings
  • Compositional Validation (MS1): Set MS1 resolution to 120,000 at m/z 200. High resolution is required to baseline-resolve the

    
    Cl/
    
    
    
    Cl isotopic envelope. The ~3:1 ratio of M to M+2 peaks mathematically proves the presence of a single Chlorine atom, confirming the 2-Cl-Z group is intact.
  • Structural Lability Validation (HCD MS2): Set Normalized Collision Energy (NCE) to 28%. This is optimized to trigger the neutral loss of the 2-chlorobenzyl moiety without completely obliterating the peptide backbone, serving as a diagnostic marker for the urethane bond.

  • Positional Validation (ETD MS2): Set reaction time to 50-100 ms with a Reagent AGC target of 1e6. Apply supplemental activation (EThcD) at 15% NCE.

    • Causality: Supplemental activation assists in separating non-covalently bound fragment complexes (common in highly basic or modified peptides) without breaking the labile 2-Cl-Z carbamate bond, yielding clean c and z ions for exact localization.

Automated Decision-Tree Workflow

To maximize throughput, modern mass spectrometers can be programmed to trigger specific fragmentation pathways based on real-time MS1 data. Below is the logical workflow for analyzing these complex modifications.

MS_Workflow Sample Peptide Mixture with N-Me-Lys(2-Cl-Z) LC RP-HPLC Separation (C18 Column) Sample->LC MS1 High-Res MS1 Scan (Orbitrap/TOF) LC->MS1 Isotope Chlorine Isotope Pattern Detected? (3:1 M/M+2) MS1->Isotope ETD Trigger ETD (Preserves 2-Cl-Z, c/z ions) Isotope->ETD Yes (Targeted) HCD Trigger HCD (Standard b/y ions) Isotope->HCD No (Standard) DataETD Modification Localization ETD->DataETD DataHCD Standard Peptide Sequencing HCD->DataHCD

Figure 1: Decision-tree workflow for LC-MS/MS analysis of 2-Cl-Z protected peptides.

Conclusion

The successful mass spectrometry analysis of peptides containing N-Me-Lys(2-Cl-Z) residues requires a departure from standard proteomics protocols. Relying solely on CID or HCD will result in spectra dominated by neutral losses, obscuring the peptide sequence. By implementing a self-validating workflow that utilizes MS1 isotopic pattern recognition to trigger ETD fragmentation, researchers can bypass the ergodic lability of the 2-Cl-Z group. This ensures near-complete sequence coverage and absolute confidence in the localization of the N-methyl modification, accelerating the quality control and structural validation of advanced peptidomimetics.

References

  • Novabiochem® - Merck Millipore.
  • Peptide backbone modification in the bend region of amyloid-β inhibits fibrillogenesis but not oligomer form
  • Hahn Lab - A Highly Efficient Method for Site-Specific Modification of Unprotected Peptides after Chemical Synthesis.

Sources

NMR Characterization of N-Methylated Peptide Backbone Conformation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary: The Conformational Gatekeepers

In the pursuit of "Beyond Rule of 5" (bRo5) therapeutics, N-methylation has emerged as a critical modification.[1] By replacing the amide proton with a methyl group, drug developers can simultaneously increase metabolic stability (by blocking proteolytic cleavage) and membrane permeability (by reducing the energetic cost of desolvation).

However, this modification introduces a profound analytical challenge: Conformational Heterogeneity. Unlike standard peptides that predominantly adopt a trans conformation (


), N-methylated peptide bonds possess a lowered rotational energy barrier, leading to a complex equilibrium between cis and trans isomers in solution.

This guide objectively compares the available characterization techniques and establishes Solution-State NMR as the superior method for defining these dynamic ensembles, providing the specific protocols required to overcome the "missing proton" problem.

The Challenge: Why Standard Methods Fail

The introduction of an N-methyl group fundamentally alters the analytical landscape:

  • Loss of Amide Proton (

    
    ):  Standard 2D spectra (like 
    
    
    
    -HSQC) lose their primary "fingerprint" peaks.
  • Loss of NOE Constraints: The critical

    
     and 
    
    
    
    distance restraints used to define backbone geometry are eliminated.
  • The "Zero NOE" Regime: Most N-methylated cyclic peptides fall in the 800–1500 Da range. At standard field strengths (500–700 MHz), these molecules tumble at a rate (

    
    ) where the Nuclear Overhauser Effect (NOE) intensity approaches zero, rendering standard NOESY experiments useless.
    

Comparative Analysis: NMR vs. Alternatives

The following table compares the efficacy of NMR against X-ray Crystallography, Circular Dichroism (CD), and Molecular Dynamics (MD) for N-methylated peptides.

FeatureSolution NMR (ROESY/TOCSY) X-Ray Crystallography Circular Dichroism (CD) MD Simulations
Primary Output Dynamic Ensemble (Populations of cis/trans)Static Snapshot (Single low-energy state)Global Average (Secondary structure % only)Predicted Trajectory (Force-field dependent)
Cis/Trans Detection High (Quantifiable ratio via peak integration)Low (Crystal packing may force a non-bioactive isomer)None (Cannot distinguish local isomerization)Variable (Requires high energy barrier crossing)
Solvent Relevance High (Can mimic serum or membrane environments)Low (Solid state lattice forces dominate)Medium (Solvent effects visible but low resolution)Medium (Solvent models are approximations)
Sample State Solution (DMSO,

,

)
Solid CrystalSolutionVirtual
Throughput Medium (Days per structure)Low (Weeks/Months for crystallization)High (Minutes)High (Hours/Days)

Verdict: While X-ray provides atomic precision for a single state, only NMR can characterize the conformational equilibrium (chameleonicity) that drives membrane permeability.

Technical Deep Dive: The NMR Toolkit for N-Methylation

To successfully characterize these peptides, we must employ a specific toolkit that deviates from standard protein NMR.

The "Zero NOE" Solution: ROESY

For peptides in the 1 kDa range, the cross-relaxation rate (


) is near zero.
  • The Fix: Use Rotating-frame Overhauser Effect Spectroscopy (ROESY) .[2][3]

  • Mechanism: ROESY relies on transverse cross-relaxation. The ROE is always positive, regardless of molecular weight or tumbling time (

    
    ).
    
  • Protocol Note: Ensure the spin-lock field strength is optimized to avoid TOCSY artifacts (HOHAHA transfer). A continuous wave (CW) spin-lock of 2–4 kHz is typical.

The Cis/Trans Diagnostic

Distinguishing cis vs. trans peptide bonds is the most critical step. Since the


 is gone, we rely on steric proximity between the 

-methyl group and the alpha protons.
  • Trans Conformation: The

    
    -methyl group (
    
    
    
    ) is spatially close to the
    
    
    of the preceding residue (
    
    
    ).
    • Diagnostic: Strong

      
       NOE/ROE.
      
  • Cis Conformation: The

    
     of the current residue is close to the 
    
    
    
    of the preceding residue.
    • Diagnostic: Strong

      
       NOE/ROE.
      
Visualization of the Logic Flow

CisTransLogic Start Identify N-Methylated Residue (i+1) ROESY Acquire 2D ROESY Spectrum (Mixing time: 200-300ms) Start->ROESY Check Analyze Cross-Peaks between Residue (i) and (i+1) ROESY->Check Trans Strong NOE: H_alpha(i) <-> N-Me(i+1) (d_alpha_delta) Check->Trans Methyl Proximity Cis Strong NOE: H_alpha(i) <-> H_alpha(i+1) (d_alpha_alpha) Check->Cis Alpha Proximity ResultTrans Assign: TRANS Bond (Typical for >90% of bonds) Trans->ResultTrans ResultCis Assign: CIS Bond (Common in N-Me & Proline) Cis->ResultCis

Figure 1: Decision logic for assigning peptide bond geometry in N-methylated residues using ROESY correlations.

Experimental Protocol: Step-by-Step

This protocol is designed for a cyclic N-methylated hexapeptide (approx. 800–1200 Da).

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 2–5 mg of peptide in 600

    
    L of DMSO-d6 .
    
    • Why? DMSO prevents aggregation and slows chemical exchange of the remaining amide protons. It also mimics the membrane interior better than water.

  • Reference: Add internal standard (TMS/TSP) if not relying on residual solvent peak (2.50 ppm).

Phase 2: Data Acquisition (600+ MHz recommended)
  • 1D Proton: Check dispersion and purity.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Mixing Time: 80 ms.[4]

    • Purpose: Identify spin systems (amino acid types).[4][5][6] Since the

      
       connection is broken at the N-Me site, you must rely on 
      
      
      
      -sidechain connectivity.
  • 2D ROESY (Rotating-frame Overhauser Effect):

    • Mixing Time: 200–300 ms (Longer than NOESY to build up signal).

    • Spin-lock: ~3 kHz.

    • Purpose: Sequential assignment (

      
      , 
      
      
      
      ) and distance restraints.
  • 13C-HSQC (Heteronuclear Single Quantum Coherence):

    • Natural Abundance:[7] Essential for verifying the chemical shifts of the

      
      -methyl carbons (~30–40 ppm).
      
Phase 3: Analysis & Calculation
  • Sequential Walk: Use the ROESY to connect spin systems.

    • Normal Step:

      
      .
      
    • N-Me Step:

      
       (indicates trans) OR 
      
      
      
      (indicates cis).
  • Restraint Generation: Convert ROE intensities into distance classes (Strong: 2.5Å, Medium: 3.5Å, Weak: 5.0Å).

    • Correction: Apply a pseudo-atom correction for the methyl group (usually adding ~2.4Å to the upper limit).

  • Structure Calculation: Use simulated annealing (e.g., XPLOR-NIH, CYANA).

    • Critical Step: Explicitly define the cis or trans patch for the peptide bond in the topology file based on the ROESY evidence. Do not let the software "guess" the omega angle.

Visualization of the Workflow

NMRWorkflow cluster_0 Acquisition cluster_1 Assignment cluster_2 Calculation S1 Sample in DMSO-d6 S2 1D 1H & 13C-HSQC S1->S2 S3 2D TOCSY (ID Spin Systems) S2->S3 S4 2D ROESY (Seq. Walk & Restraints) S3->S4 A1 Identify N-Me Sites (30-40 ppm 13C) S3->A1 S4->A1 A2 Determine Omega Angles (Cis/Trans Diagnosis) A1->A2 A3 Generate Distance Restraints A2->A3 C1 Simulated Annealing (XPLOR/CYANA) A2->C1 Force Topology A3->C1 C2 Ensemble Analysis (RMSD Check) C1->C2 C3 Final Structure C2->C3

Figure 2: End-to-end workflow for NMR structure determination of N-methylated peptides.

References

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides.[1][8] Angewandte Chemie International Edition. Link

  • Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[1] Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids.[9][10] Wiley-Interscience. (Fundamental text on NOE vs ROE regimes).

  • Thana, P., et al. (2023). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance.[1][5][11][12][13] Journal of the American Chemical Society. Link

  • Bothner-By, A. A., et al. (1984). Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame. Journal of the American Chemical Society. (The foundational ROESY paper). Link

Sources

Precision Analytics for N-Methyl Peptide Synthesis: Detecting and Resolving Deletion Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-methylated peptides represent a frontier in therapeutic development, offering enhanced metabolic stability and membrane permeability compared to their canonical counterparts. However, the very feature that confers these advantages—the


-methyl group—introduces significant steric hindrance during Solid Phase Peptide Synthesis (SPPS). This often results in "deletion sequences" (

impurities) that are chemically similar to the full-length product, making them notoriously difficult to detect and purify.

This guide moves beyond standard protocols to provide a comparative analysis of detection strategies, ranging from in-process colorimetric assays to high-resolution Ion Mobility Mass Spectrometry (IMS-MS).

Part 1: The Mechanistic Challenge

Why Deletions Occur in N-Methyl Peptides

In standard SPPS, the nucleophilic attack of the N-terminal amine onto the activated carboxyl group of the incoming amino acid is rapid. However, when the N-terminus is methylated, the secondary amine is sterically crowded.

  • Steric Clash: The methyl group creates a physical barrier, significantly reducing the kinetic rate of coupling.[1]

  • Nucleophilicity: While secondary amines are generally more basic, the steric bulk prevents effective orbital overlap with the activated ester (e.g., OBt/OAt active esters).

  • The Result: If the coupling cycle is not extended or repeated, a fraction of the chains fail to couple. If these unreacted amines are not "capped" (acetylated), they may react in the subsequent cycle, leading to a sequence missing exactly one residue (a deletion sequence).

Visualization: The Deletion Mechanism

The following diagram illustrates the bifurcation between successful coupling and the formation of a deletion sequence.

DeletionMechanism Start Resin-Bound N-Methyl Peptide Step1 Add Incoming Fmoc-AA-OH (Activated Ester) Start->Step1 Decision Coupling Reaction Step1->Decision Success Successful Coupling (Full Length) Decision->Success High Efficiency Failure Steric Hindrance prevents reaction (Unreacted Secondary Amine) Decision->Failure Slow Kinetics NextCycle Next Cycle (Fmoc-AA2-OH) Success->NextCycle Failure->NextCycle No Capping DeletionProduct Deletion Sequence Formed (Missing Residue AA1) NextCycle->DeletionProduct Couples to AA2

Figure 1: Mechanistic pathway leading to deletion sequences during N-methyl peptide synthesis due to steric hindrance.

Part 2: In-Process Monitoring (The First Line of Defense)

Detecting incomplete coupling before proceeding to the next step is critical. Standard methods used for primary amines fail for N-methylated residues.[2]

Comparative Analysis: Colorimetric Assays
FeatureKaiser Test (Ninhydrin) Chloranil Test Bromophenol Blue
Target Analyte Primary Amines (

)
Secondary Amines (

)
Basic Amines (

&

)
Mechanism Reacts with free amine to form Ruhemann's Purple.[3]Reacts with

amines to form a blue dialkylaminovinyl-quinone.
Acid-base indicator (binds to amine).
Suitability for N-Me FAIL (False Negative)EXCELLENT GOOD
Detection Limit ~5 µmol/g~2-5 µmol/g~1-2 µmol/g
Visual Result Blue beads (Positive)Blue/Green beads (Positive)Blue beads (Positive)
Expert Protocol: The Chloranil Test

Do not rely on the Kaiser test for N-methyl residues.[2] It will indicate "coupling complete" (yellow) even when significant unreacted N-methyl amine remains.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[4]

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Remove ~1-5 mg of resin beads from the reaction vessel.

  • Wash beads 3x with Ethanol (to remove basic coupling reagents like DIPEA/Collidine which cause false positives).

  • Place beads in a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive for secondary amine. Coupling is incomplete. -> Action: Recouple or Cap.

  • Colorless/Yellow Beads: Negative. Coupling is complete.

Part 3: Post-Synthesis Resolution (Analytical Deep Dive)

Once the peptide is cleaved, identifying deletion sequences requires distinguishing the target peptide (


) from the deletion impurity (

).
Method 1: High-Resolution LC-MS/MS (The Gold Standard)

Standard LC-UV is often insufficient because N-methyl peptides exist as slowly interconverting cis/trans conformers, resulting in broad or split peaks that mask impurities. High-Resolution Mass Spectrometry (HRMS) with MS/MS fragmentation is required.

The Workflow:

  • Full Scan (MS1): Identify the precursor ion. A deletion sequence will appear at a mass exactly equal to

    
    .
    
  • Fragmentation (MS2): To confirm which residue is missing (especially if the sequence contains repeats), you must fragment the peptide.

    • N-Methyl Effect: The amide bond at the N-methyl site is more labile. You will often see enhanced y-ion formation at the N-terminal side of Proline and N-methyl amino acids due to high proton affinity.

    • Sequencing: By overlaying the b-ion and y-ion series of the target vs. the impurity, the "gap" in the mass ladder reveals the missing residue.

Method 2: Ion Mobility Spectrometry (IMS-MS)

This is the advanced alternative when LC-MS is ambiguous. Deletion sequences can sometimes be isobaric (same mass) or co-elute with the main peak.

  • Principle: IMS separates ions based on their shape and size (Collisional Cross Section - CCS) as they drift through a gas under an electric field.

  • Application: A deletion sequence has a smaller CCS than the full-length peptide. Even if they co-elute in HPLC, IMS can separate them in the drift tube before they hit the mass detector.

  • Advantage: It filters out "chemical noise" and separates complex conformers that are typical in N-methyl peptides.

Analytical Decision Tree

AnalyticalWorkflow Sample Crude Cleaved Peptide LCMS Run LC-MS (High Res) Sample->LCMS MassCheck Mass = Target - Residue? LCMS->MassCheck NoDeletion No Deletion Detected MassCheck->NoDeletion No DeletionFound Deletion Candidate Found MassCheck->DeletionFound Yes Ambiguous Co-eluting / Broad Peak? DeletionFound->Ambiguous MSMS Perform MS/MS Sequencing (Check b/y series) Ambiguous->MSMS Resolved Peak IMS Run Ion Mobility (IMS) (Separate by CCS) Ambiguous->IMS Complex/Co-eluting Result Identify Specific Missing Residue MSMS->Result IMS->Result

Figure 2: Analytical workflow for identifying and characterizing deletion sequences in crude peptide mixtures.

Summary of Recommendations

  • Synthesis: Always use the Chloranil Test to monitor coupling of N-methylated residues. Never use the Kaiser test for these steps.

  • Purification: If deletions are detected, they are often hydrophobic and elute close to the product. Use a shallow gradient (e.g., 0.5% B/min) on C18 HPLC.

  • Analysis: For critical validation, utilize MS/MS sequencing . If the chromatogram is messy due to conformers, Ion Mobility MS is the superior tool for resolving the target peptide from deletion impurities.

References

  • Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Chemical Reviews. Link

  • Vojkovsky, T. (1995).[2] Detection of secondary amines on solid phase. Peptide Research. (Seminal paper on the Chloranil test). Link

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

  • Creese, A. J., & Cooper, H. J. (2011). Liquid chromatography-ion mobility-mass spectrometry of peptides. Expert Review of Proteomics. Link

  • AAPPTec Technical Bulletin. Tests for Unprotected Proline and Secondary Amines. Link

Sources

Comparing HATU vs DIC/HOBt for N-methyl lysine coupling efficiency

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between HATU and DIC/HOBt specifically for the challenging application of N-methyl lysine coupling . It synthesizes mechanistic insights with practical protocols to assist in experimental design.

HATU vs. DIC/HOBt: Mechanistic Drivers & Protocol Optimization

Executive Summary

In the synthesis of peptides containing N-methyl lysine , the choice of coupling reagent is not merely a preference but a determinant of success.

  • The Verdict: HATU is the superior reagent for N-methyl lysine couplings. The steric bulk of the N-methyl group renders standard carbodiimide methods (DIC/HOBt) kinetically incompetent, leading to deletion sequences and low yields.[1]

  • The Exception: DIC/HOBt remains the standard for non-hindered, racemization-prone residues (e.g., Cys, His) but fails to drive the reaction to completion when the nucleophile is a secondary amine (N-methyl).

The Challenge: Steric Hindrance in N-Methylation

N-methyl amino acids introduce significant steric clash. The methyl group on the nitrogen atom does two things:

  • Steric Blockade: It physically obstructs the approach of the activated electrophile (the incoming amino acid).

  • Conformational Constraint: It restricts the rotation of the peptide backbone, often locking the N-terminus in a conformation unfavorable for coupling.

Standard reagents like DIC generate an O-acylisourea intermediate that is moderately reactive.[2] However, its reaction rate with a hindered secondary amine is often slower than the rate of side reactions (hydrolysis or acyl transfer failure), resulting in incomplete coupling.

Mechanistic Comparison

HATU: The Anchimeric Assistance Advantage

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an aminium salt. Its superiority stems from the HOAt (1-hydroxy-7-azabenzotriazole) leaving group.[2]

  • The "Neighboring Group" Effect: The nitrogen atom at the 7-position of the benzotriazole ring can form a hydrogen bond with the incoming amine or coordinate with the active ester, positioning the amine for optimal attack on the carbonyl carbon. This is known as anchimeric assistance .

  • Kinetics: This effect accelerates the coupling rate by approximately 10–100x compared to HOBt-based reagents.[2]

DIC/HOBt: The Classical Approach

DIC (Diisopropylcarbodiimide) activates the carboxylic acid to an O-acylisourea, which is then intercepted by HOBt to form an OBt-active ester.[2]

  • Limitation: While HOBt reduces racemization, it lacks the pyridine nitrogen found in HOAt. Consequently, the OBt-ester is less reactive. Against a hindered N-methyl nucleophile, the reaction stalls.[2][1][3]

Visualization: Mechanistic Pathway

Mechanism cluster_HATU HATU Pathway (Fast) cluster_DIC DIC/HOBt Pathway (Slow) Start Fmoc-AA-OH HATU_Act OAt-Active Ester (7-aza effect) Start->HATU_Act + HATU/DIPEA DIC_Act O-Acylisourea Start->DIC_Act + DIC Transition Pre-organized Transition State HATU_Act->Transition Anchimeric Assistance Product_H Peptide Bond (High Yield) Transition->Product_H HOBt_Est OBt-Active Ester DIC_Act->HOBt_Est + HOBt Stall Steric Clash (Incomplete) HOBt_Est->Stall N-Me Amine Attack

Figure 1: Mechanistic divergence showing why HATU succeeds via the 7-aza effect while DIC/HOBt stalls due to steric hindrance.

Performance Metrics: Head-to-Head

The following data summarizes typical performance in solid-phase peptide synthesis (SPPS) for difficult couplings (e.g., N-Me-Lys to N-Me-Ala or similar hindered junctions).

MetricHATU SystemDIC/HOBt System
Coupling Yield (1 hr) > 95% (High)< 60% (Low - requires double coupling)
Reaction Kinetics Fast (20–60 mins)Slow (2–18 hours)
Racemization Risk Moderate (Base-dependent)Low (Intrinsic)
Side Reactions Guanidinylation (if HATU excess)N-acylurea formation
Solubility High in DMF/NMPUrea byproduct insoluble in DCM
Cost HighLow

Critical Insight on Racemization: While DIC/HOBt is traditionally "safer" for racemization, slow reaction times with N-methyl amino acids can actually increase racemization due to prolonged exposure of the activated ester.[2] HATU's rapid kinetics often result in less net racemization for these specific difficult couplings, provided the base (DIPEA) is not used in vast excess.

Experimental Protocols

Protocol A: HATU Coupling (Recommended for N-Methyl Lysine)

Use this for all N-methylated or sterically hindered junctions.[2]

Reagents:

  • Fmoc-N-Me-Lys(Boc)-OH (or incoming AA)[2]

  • HATU (0.5 M in DMF)[2]

  • HOAt (Optional additive, 0.5 M in DMF)[2]

  • DIPEA (2.0 M in NMP)[2]

Procedure:

  • Stoichiometry: Use 4 equivalents (eq) of Amino Acid and 3.9 eq of HATU relative to the resin loading.

    • Note: Using slightly less HATU than AA prevents "capping" the resin with the uronium salt (Guanidinylation).

  • Activation: Dissolve AA and HATU in minimal dry DMF. Add 8 eq of DIPEA.[3]

    • Pre-activation: Allow to react for exactly 30–60 seconds . Do not exceed 2 minutes to avoid epimerization before coupling.

  • Coupling: Add the activated solution to the resin.[3][4]

  • Conditions:

    • Room Temp: Shake for 2–4 hours.

    • Microwave (Preferred): 75°C for 10 minutes (Power: 25W).

  • Monitoring: Standard Kaiser test is invalid for secondary amines (N-methyl).[2][3] Use the Chloranil Test or Bromophenol Blue test. If blue/green persists, re-couple.

Protocol B: DIC/HOBt Coupling (Control/Standard)

Use only for non-hindered, standard amino acids in the sequence.

Reagents:

  • Fmoc-AA-OH[2][5]

  • DIC (0.5 M in DMF)[2]

  • HOBt (0.5 M in DMF)

Procedure:

  • Stoichiometry: Use 5 eq AA, 5 eq HOBt, and 5 eq DIC.

  • Activation: Mix AA and HOBt. Add DIC.[4][6][7][8] Allow to stand for 5–10 minutes.

  • Coupling: Add to resin.

  • Time: Shake for 2–18 hours.

  • Note: For N-methyl lysine, this protocol will likely require a "Double Coupling" (repeat steps 1–4) to achieve acceptable yield.[2]

Decision Logic & Troubleshooting

When designing your synthesis, follow this logic flow to select the correct reagent.

DecisionTree Start Select Coupling Reagent Q1 Is the Resin-Bound Amine N-Methylated (Secondary)? Start->Q1 HATU USE HATU (Protocol A) + Microwave if available Q1->HATU Yes (Hindered) Q2 Is the Incoming AA Cys or His? Q1->Q2 No (Primary) DIC USE DIC/HOBt (Protocol B) Low temp recommended Q2->DIC Yes (Racemization Risk) HBTU USE HBTU or DIC Standard Protocol Q2->HBTU No (Standard)

Figure 2: Decision matrix for selecting coupling reagents based on steric hindrance and racemization sensitivity.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][1][9][10] An efficient peptide coupling additive.[3][4][11][12][13] Journal of the American Chemical Society, 115(10), 4397-4398. Link[2]

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.[2] Link

  • BenchChem Technical Support. (2025). Coupling N-Methylleucine in Peptide Synthesis. Link[2]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266.[2] Link[2]

Sources

A Researcher's Guide to the Chromatographic Separation of Diastereomers in N-Methyl Peptides

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of N-methylation in peptides is a key strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and potency. However, this modification introduces a new chiral center, leading to the formation of diastereomers. The ability to resolve these closely related stereoisomers is critical for drug development, as they often exhibit different biological activities and pharmacokinetic profiles. This guide provides an in-depth comparison of chromatographic techniques for the separation of N-methyl peptide diastereomers, supported by experimental data and protocols.

The Challenge of Separating N-Methyl Peptide Diastereomers

N-methylated peptide diastereomers often present a significant analytical challenge due to their subtle structural differences. These molecules share the same mass and amino acid sequence, differing only in the spatial arrangement at the N-methylated amino acid residue. This similarity makes their separation by conventional chromatographic methods difficult. The choice of stationary phase, mobile phase composition, and temperature are all critical parameters that must be carefully optimized to achieve resolution.

Comparative Analysis of Chromatographic Techniques

The separation of N-methyl peptide diastereomers can be approached using several high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) techniques. The selection of the most appropriate method depends on the specific properties of the peptide, including its size, polarity, and the nature of the constituent amino acids.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for peptide analysis and can be surprisingly effective for separating diastereomers. The separation is based on subtle differences in hydrophobicity and secondary structure induced by the stereochemistry of the N-methylated residue.[1]

Mechanism of Separation: In RP-HPLC, peptides are separated based on their hydrophobic interactions with a non-polar stationary phase (e.g., C8 or C18). The introduction of a D-amino acid into an L-peptide sequence can disrupt its helical structure, leading to a decrease in retention time compared to its all-L counterpart.[1] This principle can be exploited for the separation of N-methyl peptide diastereomers. The helix-inducing properties of the hydrophobic stationary phase and the organic mobile phase play a crucial role in achieving separation.[1]

Key Experimental Considerations:

  • Stationary Phase: C8 and C18 columns are commonly used. The choice between them depends on the overall hydrophobicity of the peptide.[1][2]

  • Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is standard.[2] The pH of the mobile phase can significantly alter the selectivity of the separation.[3]

  • Temperature: Temperature can influence retention times and, in some cases, the resolution between diastereomers. An increase in temperature generally leads to shorter retention times.[1]

Chiral Stationary Phases (CSPs) in HPLC

For more challenging separations, the use of chiral stationary phases (CSPs) offers a direct method for resolving stereoisomers. These columns contain a chiral selector that interacts stereoselectively with the analytes.

Types of Chiral Stationary Phases:

  • Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), have proven effective for the direct separation of amino acids and small peptides.[4] These phases incorporate both weak anionic and strong cationic interaction sites.[4][5] The retention and selectivity are influenced by the mobile phase composition and temperature.[4]

  • Macrocyclic Glycopeptide CSPs: These CSPs can separate both free and N-protected amino acids and have broad applicability.[5]

  • Peptide-Based CSPs: Novel peptide-based CSPs are continuously being developed and show promise for the enantioselective separation of various chiral compounds.[6][7]

Mechanism of Separation: Chiral recognition on these stationary phases is a complex process involving multiple interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The formation of transient diastereomeric complexes between the analyte and the chiral selector leads to different retention times for the stereoisomers.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption.[8][9][] It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase.[]

Mechanism of Separation: In SFC, separation is governed by the partitioning of the analyte between the stationary phase and the supercritical fluid mobile phase. The addition of a polar organic modifier, such as methanol, is often necessary for the elution of polar compounds like peptides.[8][] Chiral stationary phases are commonly employed to achieve enantioselectivity.

Key Experimental Considerations:

  • Stationary Phase: A wide range of chiral stationary phases used in HPLC can also be used in SFC.

  • Mobile Phase: The mobile phase typically consists of supercritical CO2 and a polar organic modifier (e.g., methanol). Additives may be used to improve peak shape and resolution.[11]

  • Temperature and Pressure: These parameters influence the density and solvating power of the supercritical fluid and can be optimized to improve separation.[11] Generally, lower temperatures lead to better enantioselectivity.[11]

Data Presentation: Comparison of Chromatographic Methods

Technique Stationary Phase Examples Typical Mobile Phase Advantages Limitations References
RP-HPLC C8, C18Acetonitrile/Water with 0.1% TFAWidely available, robust, can separate based on secondary structure differences.May not resolve all diastereomers, requires careful method development.[1][2]
Chiral HPLC CHIRALPAK® ZWIX(+), Macrocyclic GlycopeptidesMethanol/Water with additives (e.g., formic acid, diethylamine)Direct separation, high selectivity for stereoisomers.CSPs can be expensive, may require specific mobile phase conditions.[4][5][6]
SFC Various Chiral Stationary PhasesSupercritical CO2 with a polar modifier (e.g., Methanol)Fast separations, reduced organic solvent usage, high efficiency.Requires specialized equipment, may not be suitable for all peptides.[8][9][][11]

Experimental Protocols

Protocol 1: RP-HPLC Separation of N-Methyl Peptide Diastereomers

This protocol provides a starting point for developing a separation method for N-methyl peptide diastereomers using a standard C18 column.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample: N-methyl peptide diastereomer mixture dissolved in Mobile Phase A.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B

    • 50-60 min: 5% B (re-equilibration)

3. Rationale for Experimental Choices:

  • The C18 stationary phase provides a hydrophobic environment that can differentiate subtle conformational changes between diastereomers.

  • TFA is used as an ion-pairing agent to improve peak shape and resolution.

  • A shallow gradient is often necessary to resolve closely eluting peaks.

  • The temperature is maintained at 30°C as a starting point, but can be optimized to improve separation.

Protocol 2: Chiral HPLC Separation Using a Zwitterionic CSP

This protocol outlines a method for separating N-methyl peptide diastereomers using a cinchona alkaloid-derived zwitterionic chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system as described in Protocol 1.

  • CHIRALPAK® ZWIX(+) column (or equivalent).

  • Mobile Phase: Methanol/Water (98:2, v/v) with 50 mM formic acid and 25 mM diethylamine.[4]

  • Sample: N-methyl peptide diastereomer mixture dissolved in the mobile phase.

2. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 5 µL

3. Rationale for Experimental Choices:

  • The zwitterionic CSP provides specific chiral recognition sites for the stereoselective separation of peptides.[4]

  • Methanol is a suitable base solvent for this type of CSP.[4]

  • Formic acid and diethylamine act as counter-ions to facilitate the ion-exchange mechanism of separation.[4]

  • A lower flow rate is often used with chiral columns to maximize interaction time and improve resolution.

Visualization of Workflows

Chromatographic_Separation_Workflow cluster_0 Method Development Strategy Start N-Methyl Peptide Diastereomer Mixture Screening Initial Screening: RP-HPLC (C18) & Chiral HPLC (CSP) Start->Screening Optimization Parameter Optimization: - Mobile Phase Composition - Gradient Profile - Temperature Screening->Optimization Promising Separation Validation Method Validation: - Resolution - Reproducibility - Robustness Optimization->Validation FinalMethod Final Analytical Method Validation->FinalMethod

Caption: A generalized workflow for developing a chromatographic method for the separation of N-methyl peptide diastereomers.

Chiral_Separation_Mechanism cluster_1 Chiral Recognition on a CSP Analyte Diastereomer A Diastereomer B CSP Chiral Stationary Phase (Selector) Analyte->CSP ComplexA Transient Diastereomeric Complex A (More Stable) CSP->ComplexA Stronger Interaction ComplexB Transient Diastereomeric Complex B (Less Stable) CSP->ComplexB Weaker Interaction Separation Differential Retention (Separation) ComplexA->Separation ComplexB->Separation

Sources

A Senior Application Scientist's Guide to Quality Control Standards for Custom Synthesized Boc-N-Me-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the integrity of each building block is paramount. Custom-synthesized amino acid derivatives, such as Boc-N-Me-Lys(2-Cl-Z)-OH, offer unique structural motifs for modulating peptide properties, but their quality can be variable. As a Senior Application Scientist, my aim is to provide you with a comprehensive guide to establishing robust quality control (QC) standards for this critical raw material. This guide moves beyond a simple checklist, delving into the scientific rationale behind each test and providing a framework for comparing the quality of custom-synthesized batches.

The quality of protected amino acids, which are the fundamental building blocks in peptide synthesis, directly impacts the final peptide product's purity and yield.[1] Impurities in these starting materials can lead to the formation of undesired peptide side-products, complicating purification and potentially affecting the final peptide's biological activity.[2]

Core Quality Attributes and Acceptance Criteria: A Comparative Framework

A Certificate of Analysis (CoA) for a custom-synthesized amino acid should be more than just a formality; it is a testament to its quality. While a specific CoA for Boc-N-Me-Lys(2-Cl-Z)-OH is not publicly available, we can establish a "gold standard" based on best practices for similar complex derivatives used in pharmaceutical applications. Below is a comparative table outlining three tiers of quality: a high-quality research grade suitable for drug discovery, a standard research grade, and a minimally acceptable grade.

Table 1: Comparative QC Specifications for Boc-N-Me-Lys(2-Cl-Z)-OH

Quality AttributeTest MethodGold Standard (for Drug Development)Standard Research GradeMinimally Acceptable
Identity
Structure Confirmation¹H NMR, ¹³C NMRConforms to expected structureConforms to expected structureConforms to expected structure
Molecular WeightHigh-Resolution Mass Spectrometry (HRMS)± 5 ppm of theoretical mass± 0.1 Da of theoretical mass± 0.5 Da of theoretical mass
Purity
Chemical PurityHPLC (UV @ 220 nm & 265 nm)≥ 99.0%≥ 98.0%≥ 95.0%
Chiral Purity (L-isomer)Chiral HPLC≥ 99.8%≥ 99.5%≥ 99.0%
Impurities & Residuals
Individual Unspecified ImpurityHPLC≤ 0.10%≤ 0.50%≤ 1.0%
Residual SolventsGC-HSMeets ICH Q3C limitsReportedNot specified
Water ContentKarl Fischer Titration≤ 0.5%≤ 1.0%Not specified
Physical Properties
AppearanceVisualWhite to off-white crystalline powderWhite to off-white powderPowder
SolubilityVisualClear, colorless solution (10 mg/mL in DMF)Soluble in DMFNot specified
Optical RotationPolarimetrySpecific rotation within a defined rangeReportedNot specified

The "Why" Behind the "What": A Deeper Dive into QC Methodologies

Understanding the rationale behind each analytical technique is crucial for interpreting results and making informed decisions about the suitability of a particular batch of custom-synthesized amino acid.

Identity Confirmation: Beyond a Simple Match

Establishing the correct chemical identity is the foundational step in QC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. For Boc-N-Me-Lys(2-Cl-Z)-OH, the spectra should confirm the presence of all key functional groups: the Boc group, the N-methyl group, the lysine backbone, and the 2-chlorobenzyl (2-Cl-Z) group. The integration of proton signals in the ¹H NMR should correspond to the number of protons in each part of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Electrospray ionization (ESI) is a "soft" ionization technique well-suited for thermolabile molecules like protected amino acids, minimizing fragmentation and providing a clear molecular ion peak.[3][4] The fragmentation pattern in tandem MS (MS/MS) can also provide structural information. For Boc-protected amino acids, a characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) is often observed.[5]

Purity Assessment: A Two-Pronged Approach

Purity is not a single value but a composite of chemical and chiral integrity.

  • High-Performance Liquid Chromatography (HPLC) for Chemical Purity: Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing chemical purity.[3] A gradient elution with a C18 column is typically used to separate the main compound from any process-related impurities. Detection at two wavelengths (e.g., 220 nm for the peptide bond and 265 nm for the Z-group) can help to ensure that no impurities are co-eluting with the main peak.[6]

  • Chiral HPLC for Enantiomeric Purity: The biological activity of a peptide is critically dependent on its stereochemistry. Therefore, ensuring the enantiomeric purity of the starting amino acid is non-negotiable.[7] Chiral HPLC methods, often using columns with a chiral stationary phase (CSP), are employed to separate the desired L-enantiomer from any contaminating D-enantiomer.[8] Derivatization with a chiral reagent can also be used to form diastereomers that can be separated on a standard achiral column.[4]

Impurity Profiling: The Devil is in the Details

The synthesis of a complex molecule like Boc-N-Me-Lys(2-Cl-Z)-OH can generate a variety of impurities. A thorough QC process should aim to identify and quantify these.

Potential Process-Related Impurities:

  • Diastereomers (D-isomer): Racemization can occur during the synthesis, leading to the presence of the D-enantiomer.

  • Incomplete Protection/Deprotection: Residual starting materials or intermediates with missing or alternative protecting groups.

  • Over-methylation: Formation of N,N-dimethylated lysine derivatives.

  • Side-products from Protecting Group Introduction: Impurities arising from the reactions to introduce the Boc and 2-Cl-Z groups.

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., DCM, DMF) and reagents used in the synthesis and purification.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the in-house verification of custom-synthesized Boc-N-Me-Lys(2-Cl-Z)-OH.

HPLC Method for Chemical Purity

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in Mobile Phase A (1 mg/mL) Injection Inject 10 µL Sample_Prep->Injection Mobile_Phase_A Mobile Phase A: 0.1% TFA in Water HPLC_System HPLC with UV Detector Mobile_Phase_A->HPLC_System Mobile_Phase_B Mobile Phase B: 0.1% TFA in Acetonitrile Mobile_Phase_B->HPLC_System Column C18 Column (e.g., 4.6 x 250 mm, 5 µm) HPLC_System->Column Column->Injection Gradient Gradient Elution (e.g., 5-95% B over 20 min) Injection->Gradient Detection UV Detection at 220 nm & 265 nm Gradient->Detection Integration Integrate all peaks Detection->Integration Calculation Calculate % Purity = (Area_main / Area_total) * 100 Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol:

  • Instrumentation: Standard HPLC system with a gradient pump and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 265 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

Chiral HPLC Method for Enantiomeric Purity

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in Mobile Phase (0.5 mg/mL) Injection Inject 10 µL Sample_Prep->Injection Mobile_Phase Isocratic Mobile Phase (e.g., Hexane/IPA/TFA) HPLC_System HPLC with UV Detector Mobile_Phase->HPLC_System Column Chiral Stationary Phase Column HPLC_System->Column Column->Injection Elution Isocratic Elution Injection->Elution Detection UV Detection at 265 nm Elution->Detection Integration Integrate L- and D-isomer peaks Detection->Integration Calculation Calculate % Chiral Purity Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol:

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).

  • Mobile Phase: The mobile phase will be highly dependent on the chosen chiral column. A typical mobile phase might be a mixture of hexane, isopropanol, and a small amount of an acidic modifier like TFA.

  • Elution: Isocratic elution is often used for chiral separations.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at 265 nm (due to the Z-group).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

NMR Spectroscopy for Structural Confirmation
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: Acquire ¹H and ¹³C spectra.

  • Analysis: Compare the obtained chemical shifts, coupling constants, and integrations with the expected values for the structure of Boc-N-Me-Lys(2-Cl-Z)-OH.

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical exact mass.

Conclusion: A Commitment to Quality

For researchers and drug developers, the quality of custom-synthesized building blocks like Boc-N-Me-Lys(2-Cl-Z)-OH is not a matter of convenience but a prerequisite for success. By implementing a rigorous, multi-faceted QC strategy that encompasses identity, purity, and impurity profiling, you can ensure the integrity of your starting materials. This, in turn, will lead to more reproducible synthetic outcomes, simplified purification processes, and ultimately, a higher probability of success for your peptide-based therapeutic programs. This guide provides a framework for establishing such a strategy, empowering you to demand and verify the quality you require.

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  • ChemicalBook. (n.d.). Z-LYS(BOC)-OH(2389-60-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Boc-Lys-OH(13734-28-6) 1H NMR spectrum.
  • ChemPep. (n.d.). Boc-N-Me-Lys(2-Cl-Z)-OH.

Sources

Impact of N-Methylation on Peptide Retention Time in RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Application Scientists

Executive Summary

The Bottom Line: In Reverse-Phase HPLC (RP-HPLC), N-methylation is widely cited to increase peptide retention time (RT) due to added lipophilicity. However, this rule is not linear . While the addition of a methyl group theoretically adds hydrophobicity, the secondary effects—specifically the loss of a hydrogen bond donor and the induction of cis/trans amide bond isomerization—can lead to peak broadening, splitting, or unexpected elution shifts.

Key Takeaways:

  • Primary Driver: Removal of the amide proton (NH) eliminates a hydrogen bond donor, significantly increasing hydrophobicity.[1][2]

  • The "Proline Effect": N-methylation lowers the energy barrier for cis/trans isomerization, often resulting in "ghost peaks" or conformational broadening.

  • Operational Fix: Elevated column temperatures (

    
    C) are often required to coalesce conformational isomers into a single sharp peak.
    

Mechanistic Foundation: Why Retention Shifts Occur

To predict retention behavior, we must move beyond simple mass-based assumptions. The shift in RT is governed by two competing physical alterations: Hydrophobic Subtraction and Conformational Locking .

The Hydrophobic Subtraction Model

Standard peptide retention prediction (e.g., the Mant & Hodges model) relies on the summation of amino acid side-chain hydrophobicity. N-methylation alters the backbone itself:[1][3][4]

  • Addition of Non-Polar Surface Area: The

    
     group adds steric bulk and non-polar surface area.
    
  • Elimination of Solvation: The amide nitrogen loses its proton, preventing it from acting as a hydrogen bond donor to the mobile phase (water). This energetically favors the stationary phase (C18), driving RT up.

The Conformational Anomaly (The "Wildcard")

Unlike standard amino acids which overwhelmingly favor the trans conformation, N-methylated amino acids (like Proline) possess a lower energy barrier between cis and trans states.

  • Scenario A (Solvent Exposed): If the residue is solvent-exposed, the hydrophobic effect dominates

    
    RT Increases .
    
  • Scenario B (Internal H-Bonding): If the native NH was involved in an intramolecular H-bond (e.g., an alpha-helix stabilizer), methylation disrupts this structure. This can expose previously buried hydrophobic residues (increasing RT drastically) or collapse the peptide (decreasing RT).

Visualization: The Mechanistic Pathway

N_Methylation_Mechanism N_Me N-Methylation Modification Hydro_Effect Hydrophobic Effect (+CH3 Group) N_Me->Hydro_Effect HBond_Loss Loss of H-Bond Donor (NH) N_Me->HBond_Loss Isomerism Cis/Trans Isomerization N_Me->Isomerism Retention Increased Retention Time Hydro_Effect->Retention Direct Interaction Solvation Reduced Mobile Phase Solvation HBond_Loss->Solvation Peak_Shape Peak Splitting (Slow Exchange) Isomerism->Peak_Shape Kinetic Effect Isomerism->Retention Conformational Exposure Solvation->Retention Energetic Drive

Figure 1: Mechanistic flow showing how N-methylation influences physicochemical properties, leading to dual effects on retention time and peak shape.

Comparative Analysis: Native vs. N-Methylated

The following table compares the chromatographic behavior of native peptides against their N-methylated analogs.

FeatureNative PeptideN-Methylated AnalogChromatographic Consequence
H-Bond Capacity Donor (NH) & Acceptor (CO)Acceptor Only (CO)Increased RT: Less interaction with water pushes peptide to C18 column.
Amide Bond Geometry >99% Trans (Stable)Mix of Cis/TransPeak Splitting: May appear as two distinct peaks or a "shoulder."
Hydrophobicity BaselineHigh (+1 Methyl unit)Increased RT: Generally elutes 2–10% later in gradients.
Solubility Aggregation prone (H-bond networks)Aggregation disruptedSharper Peaks (if no isomerization issues): Reduced intermolecular aggregation.
Proteolytic Stability Low (Enzymatic degradation)High (Steric protection)Sample Stability: Less degradation during long autosampler queues.
Case Study Data: The "Position Effect"

Based on principles established by Mant et al. (2006) and Kessler (2013).

Sequence ModificationPredicted EffectObserved HPLC ResultExplanation
Ac-Gly-Gly-Phe-NH2 BaselineSingle Peak, RT = 12.4 minStandard reference.
Ac-Gly-(N-Me)Gly-Phe-NH2 Increase RTSingle Peak, RT = 13.8 minSolvent exposed methylation increases hydrophobicity linearly.
Ac-Phe-(N-Me)Ala-Phe-NH2 Increase RT + IsomerismDouble Peak (Ratio 3:1)Steric clash induces slow cis/trans interconversion on the column timescale.
Cyclic Peptide (N-Me) VariableSingle Sharp PeakCyclization constrains the backbone, preventing the cis/trans "breathing," locking the conformation.

Experimental Protocols

A. Synthesis Considerations (Critical for Purity)

N-methylation introduces steric hindrance, making subsequent amino acid couplings difficult.

  • Standard Protocol: Fmoc-SPPS.

  • The Bottleneck: Coupling onto the secondary amine (the N-methylated residue).

  • Solution: Use high-efficiency coupling reagents like HATU/HOAt or PyBOP . Double coupling is mandatory.

  • Detection: Standard Kaiser tests fail on secondary amines. Use the Chloranil Test or Bromophenol Blue to verify coupling completion.

B. HPLC Method Optimization for N-Methylated Peptides

If your N-methylated peptide shows broad or split peaks, it is likely due to rotamers (conformers), not impurities.

Step-by-Step Workflow:

  • Initial Run: Standard Gradient (5-65% B in 30 min).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Diagnosis:

    • Sharp Peak: Proceed.

    • Split Peak: Re-inject at varying temperatures.

  • Temperature Titration:

    • Run at 25°C, 40°C, and 60°C.

    • Result: As temperature rises, the energy barrier for cis/trans rotation is overcome. The interconversion becomes faster than the chromatographic timescale, causing split peaks to coalesce into a single, sharp peak.

Visualization: Analytical Workflow

Analytical_Workflow Sample Crude N-Me Peptide Initial_HPLC Initial HPLC (25°C, C18) Sample->Initial_HPLC Decision Peak Shape? Initial_HPLC->Decision Single Single Peak Decision->Single Sharp Split Split/Broad Peak Decision->Split Doublet Final_QC Final QC: Mass Spec Confirmation Single->Final_QC Temp_Increase Increase Column Temp (60°C) Split->Temp_Increase Re_Run Re-Run HPLC Temp_Increase->Re_Run Re_Run->Decision

Figure 2: Decision tree for handling conformational isomers in N-methylated peptide analysis.

Troubleshooting & Expert Insights

Distinguishing Isomers from Impurities

A common error is discarding a pure product because it looks like a 70/30 mixture on the chromatogram.

  • The Test: Collect the two peaks separately. Re-inject them immediately.

  • The Result: If they are conformers, both fractions will re-equilibrate to show the original 70/30 profile. If they are impurities, they will remain single peaks at their respective retention times.

The "Masking" Effect

In rare cases, N-methylation can decrease retention time. This occurs if the methyl group forces the peptide into a "hydrophobic collapse" (e.g., a tight turn) that effectively reduces the accessible hydrophobic surface area presented to the C18 stationary phase.

TFA vs. Formic Acid
  • TFA (0.1%): Preferred. The ion-pairing effect of TFA masks the positively charged N-terminus and basic residues, improving peak shape.

  • Formic Acid: Often leads to broader peaks for N-methylated peptides due to weaker ion pairing, exacerbating the rotamer broadening effect.

References

  • Mant, C. T., & Hodges, R. S. (2006).[5] Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography. Journal of Chromatography A.

  • Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides.[2] Angewandte Chemie International Edition.

  • Smythe, M. L., & Von Itzstein, M. (1994). Design and synthesis of a potent N-methylated cyclic peptide antagonist. Journal of the American Chemical Society.

  • LifeTein. (2025). Should My Peptide Be Methylated? Structural and Energetic Consequences.[1][6]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of N-methylated Peptides using UPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of N-methylated peptides represents a significant step toward creating therapeutics with enhanced metabolic stability and cell permeability.[1][2][3] However, these same strategic modifications introduce substantial analytical challenges. The incorporation of N-methylated amino acids is known to complicate solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and a higher propensity for deletion sequences and other side products.[1][4] Consequently, rigorous, high-resolution analytical techniques are not just beneficial—they are imperative for ensuring product purity, safety, and efficacy.

This guide provides an in-depth comparison of analytical methodologies, focusing on the superiority of Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for the purity assessment of N-methylated peptides. We will explore the technical nuances of why this combination is uniquely suited to overcome the challenges posed by N-methylation and provide a robust, field-tested protocol for its implementation.

The Analytical Challenge: Why N-methylated Peptides are Different

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, fundamentally alters a peptide's physicochemical properties:

  • Increased Hydrophobicity: The addition of a methyl group generally increases the hydrophobicity of the peptide, which directly impacts its retention behavior in reversed-phase chromatography.[5] This can lead to longer retention times and requires careful optimization of chromatographic gradients.

  • Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone. While beneficial for therapeutic activity, this can affect chromatographic peak shape and resolution.

  • Synthesis-Related Impurities: The primary challenge in synthesizing N-methylated peptides is steric hindrance.[4] The methyl group impedes the approach of the incoming activated amino acid during SPPS, leading to lower coupling efficiency.[1][4] This results in a higher probability of deletion sequences (missing amino acids) and other closely related impurities that can be difficult to separate from the target peptide.[1]

These factors make traditional analytical methods, like standard High-Performance Liquid Chromatography with UV detection (HPLC-UV), often insufficient for a comprehensive purity assessment.

Comparative Analysis: UPLC-MS vs. Alternative Methods

While HPLC-UV is a workhorse in many labs, it falls short when analyzing complex mixtures of N-methylated peptides. UPLC-MS provides a multi-faceted analysis that delivers a higher degree of confidence.[6]

The evolution from HPLC to UPLC (Ultra-Performance Liquid Chromatography) offers a significant leap in chromatographic performance.[7] UPLC systems operate at much higher pressures (often exceeding 15,000 psi) and use columns packed with smaller particles (typically sub-2 µm).[8] This results in:

  • Superior Resolution: Sharper, narrower peaks allow for the separation of closely eluting impurities, such as deletion sequences, which might co-elute in a standard HPLC run.[8][9]

  • Increased Sensitivity: Narrower peaks translate to higher peak heights, improving the signal-to-noise ratio and allowing for the detection of trace-level impurities.[8]

  • Faster Analysis Times: Higher optimal flow rates and shorter column lengths dramatically reduce run times without sacrificing separation quality, boosting throughput.[7][8]

The addition of a mass spectrometer as the detector provides two critical advantages over simple UV detection:

  • Mass Confirmation: MS provides the molecular weight of the eluting compound. This allows for the unambiguous identification of the target peptide and the characterization of impurities by their mass-to-charge ratio (m/z), definitively distinguishing a deletion sequence from an unrelated contaminant.[2][6]

  • Enhanced Specificity: Mass spectrometry is inherently more specific than UV detection.[7][10] It can detect impurities that may lack a UV chromophore or are present at levels below the UV detection limit.[6]

The following table summarizes the key performance differences:

Parameter Standard HPLC-UV UPLC-MS Rationale & Justification
Resolution ModerateVery HighUPLC's sub-2 µm particle columns provide significantly sharper peaks, enabling the separation of structurally similar impurities common in N-methylated peptide synthesis.[7][8]
Sensitivity GoodExcellentNarrower peaks from UPLC result in greater peak height and improved signal-to-noise.[8] MS is also a highly sensitive detection technique.[2]
Analysis Speed Slow (15-30 min)Fast (2-10 min)Higher pressure tolerance allows for faster flow rates and shorter columns, drastically reducing run times.[7][8]
Confidence in Identity Low (Retention Time Only)High (Retention Time + Mass)MS provides definitive molecular weight data, confirming the identity of the main peak and providing mass information for impurities.[6]
Impurity Characterization LimitedHighImpurities can be tentatively identified by their mass, providing crucial feedback for optimizing the synthesis and purification processes.[6]

Workflow for Purity Assessment of N-methylated Peptides

The following diagram illustrates the comprehensive workflow for assessing the purity of an N-methylated peptide sample using UPLC-MS.

UPLCMS_Workflow cluster_prep 1. Pre-Analysis cluster_analysis 2. UPLC-MS Analysis cluster_data 3. Data Processing & Reporting SamplePrep Sample Preparation (Dissolution in appropriate solvent, e.g., 0.1% FA in H2O/ACN) SystemSuitability System Suitability Test (Inject standard to verify performance) SamplePrep->SystemSuitability UPLC UPLC Separation (Reversed-Phase C18 Column, Optimized Gradient) SystemSuitability->UPLC MS Mass Spectrometry Detection (ESI Positive Ion Mode, Full Scan m/z Range) UPLC->MS Eluent Transfer DataAcq Data Acquisition (Total Ion Chromatogram & Mass Spectra) MS->DataAcq Integration Peak Integration (Integrate all peaks in TIC) DataAcq->Integration PurityCalc Purity Calculation (Area % of Main Peak) Integration->PurityCalc Report Final Report (Purity %, MW Confirmation, Impurity Profile) PurityCalc->Report

Caption: UPLC-MS workflow for N-methylated peptide purity analysis.

Experimental Protocol: UPLC-MS Purity Assessment

This protocol provides a robust starting point for the analysis of a typical N-methylated peptide. Optimization will be required based on the specific properties of the peptide.

1. Materials and Reagents

  • Lyophilized N-methylated peptide sample

  • Water, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade (>99%)

  • A suitable peptide standard for system suitability testing

2. Sample Preparation (Self-Validating System)

  • Objective: To prepare the sample in a diluent that ensures solubility and is compatible with the LC-MS system.

  • Protocol:

    • Prepare a stock solution of the lyophilized peptide at 1 mg/mL in a solvent such as 50% ACN/water with 0.1% FA.[2]

    • Vortex briefly to dissolve. If solubility is an issue, sonicate for 2-5 minutes.

    • Prepare the working sample by diluting the stock solution to a final concentration of 0.1 mg/mL (100 µg/mL) using a diluent of 95% Water / 5% ACN / 0.1% FA. This ensures a "weak" injection solvent to promote good peak shape.

    • Centrifuge the final solution at >10,000 x g for 5 minutes to pellet any insoluble material that could clog the UPLC system.[2]

    • Transfer the supernatant to an appropriate LC vial.

  • Causality: Using 0.1% formic acid in the mobile phase and diluent serves a dual purpose: it protonates the peptide (essential for positive ion electrospray ionization) and maintains a low pH (~2.7) to sharpen peaks by suppressing the ionization of free silanol groups on the stationary phase.[5]

3. UPLC-MS Instrumentation and Parameters

  • System: A UPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: A high-quality C18 reversed-phase column with a particle size of ≤ 1.8 µm (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • UPLC Gradient Conditions:

    Time (min) Flow Rate (mL/min) %A %B Curve
    0.0 0.4 95 5 Initial
    5.0 0.4 5 95 Linear
    6.0 0.4 5 95 Linear
    6.1 0.4 95 5 Linear

    | 8.0 | 0.4 | 95 | 5 | Linear |

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and can improve peak shape).

  • Injection Volume: 2-5 µL

  • MS Detector Settings (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: 100 – 2000 m/z

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

4. Data Acquisition and Processing

  • System Suitability: Before running samples, inject a known peptide standard to verify system performance (retention time stability, peak shape, and sensitivity).

  • Blank Injection: Run a blank (injection of the sample diluent) to identify any system-related or solvent peaks.

  • Sample Injection: Inject the prepared peptide sample.

  • Data Review:

    • Examine the Total Ion Chromatogram (TIC) . The main peak should correspond to the target peptide.

    • Extract the mass spectrum for the main peak. The observed m/z should correspond to the expected molecular weight of the protonated peptide ([M+H]+, [M+2H]2+, etc.).

    • Integrate all peaks in the TIC with a signal-to-noise ratio > 3.

  • Purity Calculation:

    • Calculate the purity based on the relative peak area percentage.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This integrated UPLC-MS approach provides not only a quantitative purity value but also a high-confidence identity check, making it the authoritative method for researchers and developers working with challenging N-methylated peptides.

References

  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis.
  • Zhang, D., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry.
  • Creative Proteomics. Comparing HPLC vs. UHPLC.
  • LifeTein. (2025, September 25).
  • Benchchem. A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions.
  • ResearchGate. LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated peptide macrocycles produced in P. pastoris.
  • Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
  • RSC Publishing. (2022, March 22).
  • OPUS. (2024, May 16). Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection.
  • Waters.
  • ResearchGate. (2020, July 22). LC-MS vs.
  • Kells, P. M., et al. (2019).
  • Al Musaimi, O., et al. (2022, October 31). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Frontiers in Chemistry.
  • Benchchem.
  • Benchchem.
  • B-Ali, A., et al. (2018).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.